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  • Product: 4,6-Dibromo-2-methylpyridin-3-amine
  • CAS: 126325-49-3

Core Science & Biosynthesis

Foundational

4,6-Dibromo-2-methylpyridin-3-amine CAS 126325-49-3

An In-Depth Technical Guide to 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3) Executive Summary 4,6-Dibromo-2-methylpyridin-3-amine is a high-value halogenated heterocyclic intermediate used primarily in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3)

Executive Summary

4,6-Dibromo-2-methylpyridin-3-amine is a high-value halogenated heterocyclic intermediate used primarily in the synthesis of fused pyridine scaffolds, such as 1H-pyrazolo[4,3-b]pyridines and imidazo[4,5-b]pyridines . Its structural uniqueness lies in the differential reactivity of its two bromine atoms (C4 and C6) relative to the electron-donating amine at C3 and the methyl group at C2. This regiochemical asymmetry allows medicinal chemists to sequentially functionalize the pyridine ring, making it a cornerstone scaffold in the development of PDE1 inhibitors , kinase inhibitors, and treatments for neurodegenerative disorders.

Chemical Profile & Structural Analysis

PropertyData
CAS Number 126325-49-3
IUPAC Name 4,6-Dibromo-2-methylpyridin-3-amine
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functional Groups Primary Amine (C3), Methyl (C2), Bromides (C4, C6)
Regioselectivity & Electronic Environment

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • C3-Amine (+M Effect): The amino group is a strong electron donor. It increases electron density at the ortho (C2, C4) and para (C6) positions. However, C2 is blocked by a methyl group.

  • C6-Bromine (α-Position): Located alpha to the pyridine nitrogen, this position is electronically deficient due to the nitrogen's inductive withdrawal (-I). It is highly reactive toward Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition in Pd-catalyzed cross-couplings (Suzuki-Miyaura).

  • C4-Bromine (γ-Position): This position is sterically crowded by the adjacent C3-amine. While less reactive toward intermolecular coupling compared to C6, it is ideally positioned for intramolecular cyclization reactions involving the C3-amine to form fused 5-6 bicyclic systems.

Synthesis & Manufacturing

The synthesis of 4,6-dibromo-2-methylpyridin-3-amine is typically achieved via the electrophilic bromination of 6-bromo-2-methylpyridin-3-amine . Direct bromination of 2-methylpyridin-3-amine can yield mixtures; therefore, a stepwise approach ensures high purity.

Protocol: Bromination of 6-Bromo-2-methylpyridin-3-amine

Reference: US Patent 10,806,718 B2

Reagents:

  • Starting Material: 6-Bromo-2-methylpyridin-3-amine (1.0 eq)

  • Brominating Agent: Liquid Bromine (

    
    ) (1.8 eq)
    
  • Solvent: Methanol (MeOH)

  • Catalyst/Additive: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-bromo-2-methylpyridin-3-amine dissolved in MeOH (approx. 8-10 volumes). Add Acetic Acid (2.0 eq).

  • Cooling: Cool the solution to 0°C using an ice/brine bath.

  • Addition: Add liquid bromine dropwise over 30–60 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at 0°C for 5 hours. Monitor conversion via LC-MS (Target mass: [M+H]+ ~267/269/271 pattern).

  • Quenching: Quench the reaction by adding saturated aqueous

    
     or 
    
    
    
    to neutralize excess bromine.
  • Work-up: Concentrate the methanol under reduced pressure. Basify the aqueous residue with saturated

    
     to pH 8. Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Applications in Drug Discovery

The primary utility of CAS 126325-49-3 is as a linchpin intermediate for constructing fused heterocycles.

Workflow: Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds

In the development of Phosphodiesterase 1 (PDE1) inhibitors, this scaffold is used to build the core ring system before diversifying the "tail" of the drug molecule.

  • Cyclization (Core Formation): The C3-amine and C4-bromide react with an acylating agent (or via diazotization chemistry) to close the pyrazole ring, forming the 1H-pyrazolo[4,3-b]pyridine core.

  • Late-Stage Diversification (C6 Coupling): The bromine at C6 remains intact during cyclization. It serves as a handle for a subsequent Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, tuning the potency and solubility of the final drug candidate.

G Start 2-Methylpyridin-3-amine Inter 6-Bromo-2-methylpyridin-3-amine Start->Inter Bromination (C6) Core 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3) Inter->Core Bromination (C4) Br2, AcOH, MeOH, 0°C Cyclized Fused Bicyclic Core (e.g., Pyrazolo[4,3-b]pyridine) Core->Cyclized Cyclization (Uses C3-NH2 & C4-Br) Final Final Drug Candidate (PDE1 Inhibitor) Cyclized->Final Suzuki Coupling (Uses C6-Br handle)

Figure 1: Synthetic workflow transforming the pyridine precursor into a bioactive fused heterocyclic drug candidate.

Experimental Protocol: Regioselective Suzuki Coupling

If functionalization is required before cyclization, the C6-bromide is significantly more reactive than the C4-bromide due to the inductive effect of the pyridine nitrogen.

Objective: Selective arylation at C6.

Reagents:

  • Substrate: 4,6-Dibromo-2-methylpyridin-3-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, and base in the reaction vial.

  • Add catalyst under inert atmosphere (

    
     or Ar).
    
  • Heat to 80°C for 4–6 hours. Note: Higher temperatures or longer times may lead to bis-coupling at C4.

  • Monitor via TLC/LC-MS for the mono-coupled product (C6 substitution).

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity (Oral): Category 4 (H302).

    • Skin Corrosion/Irritation: Category 2 (H315).

    • Serious Eye Damage: Category 2A (H319).

    • STOT-SE: Category 3 (Respiratory Irritation) (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerate), under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Li, J., et al. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. US Patent 10,806,718 B2. Link

  • Lundbeck A/S. (2019). Pyrazolo[4,3-b]pyridines as PDE1 inhibitors. WO Patent 2019/121885 A1. Link

  • ChemicalBook. (2025). Product entry for 2-Amino-3-bromo-6-methylpyridine (Isomer comparison). Link

  • PubChem. (2025).[3] Compound Summary for 5-Bromo-2-methylpyridin-3-amine. National Library of Medicine. Link

Sources

Exploratory

3-amino-4,6-dibromo-2-methylpyridine chemical structure

The following technical guide details the structural characterization, synthesis, and application of 3-amino-4,6-dibromo-2-methylpyridine (CAS: 126325-49-3). Core Scaffold for Pyrazolo[4,3-b]pyridine & Epigenetic Probe S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and application of 3-amino-4,6-dibromo-2-methylpyridine (CAS: 126325-49-3).

Core Scaffold for Pyrazolo[4,3-b]pyridine & Epigenetic Probe Synthesis

Executive Summary

3-Amino-4,6-dibromo-2-methylpyridine (also known as 4,6-dibromo-2-methylpyridin-3-amine) is a highly functionalized pyridine intermediate used primarily in the development of Phosphodiesterase 1 (PDE1) inhibitors and bromodomain (BAZ2A/B) ligands .[1] Its structure features a dense functionalization pattern: a nucleophilic amino group flanked by a steric methyl handle and two electrophilic bromine sites (C4 and C6). This unique "push-pull" electronic structure makes it a versatile linchpin for constructing fused heterocyclic systems, particularly pyrazolo[4,3-b]pyridines .

Structural Characterization & Identity[1][2]

PropertyData
CAS Registry Number 126325-49-3
IUPAC Name 4,6-dibromo-2-methylpyridin-3-amine
Molecular Formula

Molecular Weight 265.93 g/mol
SMILES CC1=C(N)C(Br)=CC(Br)=N1
InChI Key ACFCHZ820-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
Electronic & Steric Analysis[1]
  • Electronic Effects: The pyridine ring is electron-deficient, but the C3-amino group acts as a strong electron donor (+M effect), significantly increasing electron density at C2, C4, and C6. However, the presence of two bromine atoms (weakly deactivating, -I > +M) at C4 and C6 modulates this, creating distinct reactive sites.

  • Steric Environment: The C2-methyl group provides steric bulk that protects the C3-amine from non-specific metabolic degradation but also influences the rotational freedom of substituents added at C3.[1] The C4-bromine is sterically crowded by the adjacent amine, making the C6-bromine the more accessible site for initial cross-coupling reactions.[1]

Synthetic Pathways

The synthesis of 3-amino-4,6-dibromo-2-methylpyridine is typically achieved via electrophilic aromatic substitution (bromination) of 3-amino-2-methylpyridine.[1] The reaction proceeds stepwise, favoring the C6 position (para to amine) first, followed by the C4 position (ortho to amine).

Validated Laboratory Protocol

Reference: US Patent 11535611B2 (Method 7) [1]

Reagents:

  • Precursor: 6-bromo-2-methylpyridin-3-amine (or 3-amino-2-methylpyridine for double bromination).[1]

  • Brominating Agent: Elemental Bromine (

    
    ).
    
  • Solvent System: Methanol (MeOH) / Acetic Acid (AcOH).

  • Quench: Saturated aqueous

    
     (Sodium sulfite).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 6-bromo-2-methylpyridin-3-amine (1.0 eq) in a mixture of MeOH (approx. 8 vol) and AcOH (approx. 2 eq).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Bromination: Add

    
     (1.8 eq) dropwise over 30 minutes, maintaining the temperature at 
    
    
    
    .
  • Reaction: Stir at

    
     for 5 hours. Monitor via LC-MS for the disappearance of starting material.
    
  • Quenching: Carefully add saturated aqueous

    
     to neutralize excess bromine (indicated by color change from red/orange to yellow).
    
  • Workup: Concentrate in vacuo to remove MeOH. Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Synthesis Visualization

SynthesisPath cluster_conditions Key Reaction Conditions Start 3-Amino-2-methylpyridine (Precursor) Inter 6-Bromo-2-methylpyridin-3-amine (Intermediate) Start->Inter NBS or Br2 (1 eq) Regioselective (Para) Product 3-Amino-4,6-dibromo-2-methylpyridine (Target) Inter->Product Br2 (1.8 eq), AcOH/MeOH 0°C, 5h (Ortho) Info Electrophilic Aromatic Substitution (SEAr) Directing Group: -NH2 (Ortho/Para)

Figure 1: Stepwise bromination pathway exploiting the ortho/para directing power of the C3-amino group.

Reactivity Profile & Functionalization

This scaffold is a "privileged structure" because it offers three distinct vectors for chemical modification.

Regioselective Cross-Coupling (Suzuki/Buchwald)

The two bromine atoms are chemically distinct.

  • C6-Bromine: More sterically accessible and electronically activated for oxidative addition.[1] In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C6 position reacts preferentially over C4.[1]

  • C4-Bromine: Reacts under forcing conditions or after the C6 position has been functionalized.[1]

Cyclization to Pyrazolo[4,3-b]pyridines

The C3-amino group and the C2-methyl group are perfectly positioned for cyclization.[1]

  • Mechanism: Diazotization of the amine (using isoamyl nitrite) generates a diazonium species which can undergo intramolecular cyclization with the adjacent methyl group (often requiring activation or tautomerization) to form the 1H-pyrazolo[4,3-b]pyridine core.

  • Application: This is the primary route for synthesizing PDE1 inhibitors [1].

Reactivity Map

Reactivity Core 3-Amino-4,6-dibromo-2-methylpyridine Suzuki C6-Selective Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4, Na2CO3 Diaz Diazotization / Cyclization (Isoamyl Nitrite) Core->Diaz Ring Closure Buchwald Buchwald-Hartwig Amination (C6 or C4) Core->Buchwald Pd(dba)2, Ligand Prod_Suzuki 6-Aryl-4-bromo-derivative Suzuki->Prod_Suzuki Prod_Pyraz 4,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Diaz->Prod_Pyraz

Figure 2: Divergent synthesis vectors available from the core scaffold.

Applications in Drug Discovery[1]

PDE1 Inhibitors (Neurodegenerative Diseases)

The scaffold is a critical intermediate for Intracellular Phosphodiesterase 1 (PDE1) inhibitors. These compounds modulate cGMP/cAMP signaling pathways in the brain.

  • Mechanism: The pyridine ring is fused to form a pyrazolo-pyridine system that mimics the purine ring of cGMP, fitting into the PDE1 catalytic pocket.

  • Key Reference: The scaffold allows for the introduction of hydrophobic groups at C6 (via Suzuki coupling) to occupy the hydrophobic clamp of the enzyme [1][2].

Epigenetic Probes (Bromodomains)

Derivatives of 3-amino-2-methylpyridine (including halogenated analogs) have been identified as ligands for BAZ2A and BAZ2B bromodomains.[1]

  • Function: These domains recognize acetylated lysine residues on histones. The 3-amino-2-methylpyridine core mimics the acetyl-lysine moiety, disrupting the protein-protein interaction.[1]

  • Significance: BAZ2A is implicated in prostate cancer progression, making this scaffold a template for cancer therapeutics [3].

Safety & Handling

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (brominated heterocycles can degrade under UV).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • US Patent 11535611B2 . Pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors. H. Lundbeck A/S. (2022).

  • WO Patent 2019121885A1 . 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. H. Lundbeck A/S. (2019).

  • Journal of Medicinal Chemistry . Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Chen et al. (2016).[3] [4]

Sources

Foundational

Technical Profile: 4,6-Dibromo-2-methyl-3-pyridinamine

The following technical guide details the properties, synthesis, and reactivity of 4,6-dibromo-2-methyl-3-pyridinamine (CAS 126325-49-3). This document is structured for researchers in medicinal chemistry and process dev...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of 4,6-dibromo-2-methyl-3-pyridinamine (CAS 126325-49-3). This document is structured for researchers in medicinal chemistry and process development.

A Strategic Scaffold for Multi-Vector Heterocyclic Functionalization [1]

Executive Summary

4,6-Dibromo-2-methyl-3-pyridinamine is a high-value heteroaromatic building block characterized by a "tri-functional" core. Its structure offers three distinct chemical handles—a nucleophilic primary amine at C3, and two electrophilic bromine centers at C4 and C6—each possessing unique electronic environments. This differentiation allows for orthogonal functionalization strategies, making the compound a critical intermediate in the synthesis of complex kinase inhibitors, agrochemicals, and fused heterocyclic systems (e.g., imidazopyridines).

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4,6-dibromo-2-methylpyridin-3-amine
Common Synonyms 3-Amino-4,6-dibromo-2-methylpyridine
CAS Registry Number 126325-49-3
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
SMILES CC1=C(N)C(Br)=CC(Br)=N1
Appearance Off-white to pale yellow solid
Predicted Density ~2.0 g/cm³
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~2.0–3.0 (Predicted; reduced basicity due to Br substituents)

Synthetic Architecture

The synthesis of 4,6-dibromo-2-methyl-3-pyridinamine relies on the controlled electrophilic aromatic substitution (SEAr) of the electron-rich 3-aminopyridine core. The amino group strongly activates the ortho and para positions (C2, C4, C6). With C2 blocked by the methyl group, bromination occurs selectively at C4 and C6.

Retrosynthetic Logic & Protocol

The primary route involves the bromination of 2-methyl-3-pyridinamine using elemental bromine in an acidic medium.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 2-methyl-3-pyridinamine (1.0 eq) in 48% Hydrobromic Acid (HBr). The acid protonates the pyridine nitrogen, but the amino group remains the directing functionality.

  • Bromination: Cool the solution to 0–5 °C. Add elemental Bromine (Br₂, 2.0–2.2 eq) dropwise.

    • Note: Control the temperature to prevent oxidative degradation of the amine.

  • Reaction: Allow the mixture to warm to room temperature or heat mildly (40–50 °C) to ensure dibromination.

  • Workup: Quench with sodium bisulfite (NaHSO₃) to remove excess bromine. Neutralize carefully with NaOH or Na₂CO₃ to precipitate the free base.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Visualization

The following diagram illustrates the transformation and the electronic directing effects governing the regioselectivity.

Synthesis Start 2-Methyl-3-pyridinamine (Starting Material) Intermediate Transition State: Ortho/Para Direction by -NH2 Start->Intermediate Activation Reagents Reagents: Br2 (2.2 eq), HBr (aq) 0°C to RT Reagents->Intermediate Product 4,6-Dibromo-2-methyl-3-pyridinamine (Target Scaffold) Intermediate->Product Electrophilic Substitution (Positions 4 & 6)

Caption: Synthesis pathway via electrophilic aromatic substitution. The C2-methyl blocks one ortho site, forcing bromination to C4 and C6.

Functionalization & Reactivity Landscape

The core value of this scaffold lies in the regiochemical differentiation of its three reactive sites.

Reactivity Hierarchy
  • C3-Amine (-NH₂): A nucleophile. It can form amides, ureas, or be cyclized. It is less basic than unsubstituted pyridinamines due to the electron-withdrawing bromine atoms.

  • C6-Bromine (α-position): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) . The nitrogen atom in the pyridine ring stabilizes the Meisenheimer complex intermediate at this position. It is also highly reactive in oxidative addition with Pd(0).

  • C4-Bromine (γ-position): Activated for cross-coupling (Suzuki, Sonogashira) but typically less reactive toward SₙAr than the C6 position.

Strategic Functionalization Workflow

Researchers can exploit these differences to sequentially build complex molecules:

  • Path A (SₙAr First): Displace C6-Br with an amine or alkoxide nucleophile. The C4-Br remains intact for a subsequent cross-coupling.

  • Path B (Amide Coupling First): Acylate the C3-NH₂ to modulate the electronics of the ring before manipulating the halogens.

  • Path C (Cyclization): React the C3-NH₂ and C4-Br simultaneously (e.g., with a carboxylic acid or aldehyde) to form fused bicyclic systems like 1,6-naphthyridines or imidazopyridines .

Regioselectivity Map

Reactivity Core 4,6-Dibromo-2-methyl-3-pyridinamine (Core Structure) Amine C3-Amine (-NH2) Nucleophilic Handle Core->Amine Br6 C6-Bromine (α-to-N) High SNAr Reactivity Fast Pd-Oxidative Addition Core->Br6 Br4 C4-Bromine (γ-to-N) Cross-Coupling Site (Suzuki/Sonogashira) Core->Br4 Amide Amide/Urea Formation (Acylation) Amine->Amide SNAr SNAr Displacement (e.g., Morpholine, Alkoxides) Br6->SNAr Preferred Site Suzuki Selective C-C Coupling (Boronic Acids) Br4->Suzuki

Caption: Reactivity map highlighting the orthogonal nature of the three functional handles. C6 is the most electron-deficient carbon.

Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of Kinase Inhibitors and Anti-infectives .

Case Study: Kinase Inhibitor Design

In the development of inhibitors for p38 MAP Kinase or ERK , the pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).[2]

  • Role of C3-NH₂: Often converted to a urea or amide to interact with the "gatekeeper" residue or the DFG motif.

  • Role of C4/C6: Used to attach hydrophobic aryl groups that occupy the hydrophobic back-pocket, improving potency and selectivity.

Case Study: Antitubercular Agents

Substituted aminopyridines have been investigated as inhibitors of MmpL3 , a mycobacterial membrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[3] The 4,6-dibromo scaffold allows for the introduction of lipophilic side chains necessary to penetrate the mycobacterial cell wall.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash thoroughly after handling.
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles (EN 166). Rinse cautiously with water if exposed.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood. Avoid dust formation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

  • ChemicalBook . (2025). 3-Amino-4,6-dibromo-2-methylpyridine Properties and CAS. Retrieved from

  • BenchChem . (2025).[2][4] Application of Bromopyridin-3-amine in Pharmaceutical Intermediates. Retrieved from

  • MDPI . (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

  • National Institutes of Health (NIH) . (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. PubMed Central. Retrieved from

  • Fisher Scientific . (2024). Safety Data Sheet: Brominated Pyridines. Retrieved from

Sources

Exploratory

dibromo methyl aminopyridine building blocks

An In-depth Technical Guide to Dibromo Methyl Aminopyridine Building Blocks Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: 2-Amino-3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Dibromo Methyl Aminopyridine Building Blocks

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: 2-Amino-3,5-dibromo-4-methylpyridine and its Regioisomers[1]

Executive Summary

The dibromo methyl aminopyridine scaffold represents a high-value pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., PLK4, Aurora kinases) and agrochemicals. Its utility stems from the unique electronic and steric environment created by the simultaneous presence of an electron-donating amino group, an electron-rich methyl group, and two electrophilic bromine handles.

This guide provides a rigorous technical analysis of the 2-amino-3,5-dibromo-4-methylpyridine core (CAS: 18344-58-6 / related isomers), focusing on its synthesis, self-validating manufacturing protocols, and the critical regioselectivity rules that govern its use as a building block.[1]

Part 1: The Structural Landscape & Strategic Value

The core value of this building block lies in its orthogonal reactivity .[2] The pyridine ring, typically electron-deficient, is modulated by the C2-amino group (+M effect), which activates the C3 and C5 positions. However, the addition of a C4-methyl group introduces a steric "buttress" that differentiates the two bromine atoms.

Key Isomers of Interest
Compound NameStructure DescriptionKey Application
2-Amino-3,5-dibromo-4-methylpyridine C4-Methyl flanked by Br at C3/C5.[1]PLK4 Inhibitors (e.g., Centrinone analogs), Kinase selectivity scaffolds.
2-Amino-3,5-dibromo-6-methylpyridine C6-Methyl, C4-H.Agrochemicals, Antimicrobial agents.[1]
2-Amino-3,5-dibromopyridine No methyl group (Reference core).[1]General cross-coupling, less sterically constrained.

Electronic & Steric Profile:

  • C2-Amino Group: Strong ortho/para activator.[1] Increases electron density at C3 and C5, facilitating oxidative addition of Pd(0) at these sites compared to unfunctionalized pyridines.

  • C4-Methyl Group: In the 4-methyl isomer, this group creates significant steric strain at the C3-position (sandwiched between the C2-amino and C4-methyl).[1]

  • Result: The C5-Bromine is sterically more accessible than the C3-Bromine, enabling highly regioselective cross-coupling reactions.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-amino-3,5-dibromo-4-methylpyridine is achieved via the electrophilic aromatic substitution (bromination) of 2-amino-4-methylpyridine (2-aminopicoline).[1]

Protocol: Controlled Bromination of 2-Amino-4-methylpyridine

Objective: Synthesize 2-amino-3,5-dibromo-4-methylpyridine with >95% purity, minimizing the monobromo impurity.

Reagents:

  • Substrate: 2-Amino-4-methylpyridine (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.05 – 2.2 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridine (10 g, 92.5 mmol) and DMF (100 mL). Cool the solution to 0–5°C using an ice bath. Note: DMF is preferred over alcohols to prevent solvolysis side reactions.

  • Addition: Dissolve NBS (33.8 g, 190 mmol) in DMF (150 mL). Add this solution dropwise to the amine solution over 60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C during addition to prevent exotherm-driven tar formation.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to RT (25°C). Stir for 4–6 hours.

  • Self-Validating Check (TLC/HPLC):

    • Check: Aliquot 50 µL into methanol.

    • Criteria: Disappearance of monobromo intermediate (Rf ~0.4 in 30% EtOAc/Hex) and starting material. If monobromo persists (>5%), add 0.1 eq additional NBS.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a solid.[3]

  • Purification: Filter the solid. Wash with water (3 x 100 mL) to remove succinimide and DMF. Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield 85–92%. Appearance: Pale yellow to off-white solid.[1]

Part 3: The Art of Regioselectivity (Reactivity Map)

For medicinal chemists, the ability to selectively functionalize one bromine over the other is the defining feature of this building block.

Mechanism of Selectivity

In 2-amino-3,5-dibromo-4-methylpyridine , the C3-Br bond is sterically shielded by the adjacent C2-amino and C4-methyl groups.[1] The C5-Br is flanked by the C4-methyl and the relatively small C6-Hydrogen (or lone pair in the 6-unsubstituted case).[1]

Therefore, Suzuki-Miyaura coupling occurs preferentially at C5. [1]

ReactivityMap cluster_legend Selectivity Logic node_core 2-Amino-3,5-dibromo- 4-methylpyridine node_c3 C3-Bromine (Sterically Hindered) node_core->node_c3 Blocked by C2-NH2 & C4-Me node_c5 C5-Bromine (Reactive Site) node_core->node_c5 Accessible for Pd(0) node_product C5-Arylated Product (Major Isomer) node_c5->node_product Suzuki Coupling (1.0 eq ArB(OH)2)

Figure 1: Reactivity map illustrating the steric differentiation between C3 and C5 positions.

Protocol: Site-Selective Suzuki Coupling (C5-Arylation)

Objective: Selectively couple an aryl boronic acid to the C5 position without affecting the C3 bromine.

Reagents:

  • Substrate: 2-Amino-3,5-dibromo-4-methylpyridine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.05 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: DME/Water or Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes. Crucial for Pd(0) longevity.

  • Catalyst Addition: Add Pd catalyst and base. Seal the vial.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Note: Avoid temperatures >100°C to prevent activation of the hindered C3-Br.

  • Monitoring: Monitor by LC-MS. Look for the [M+Ar-Br]+ peak.

    • Success Metric: Ratio of C5-product to Bis-coupled product should be >15:1.[1]

  • Isolation: Standard aqueous workup and silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 4: Case Study – PLK4 Inhibitor Synthesis

The PLK4 (Polo-like kinase 4) inhibitor Centrinone and its analogues utilize the 2-amino-4-methylpyridine scaffold.[1][3] The synthesis often requires the introduction of a specific aryl motif at the 5-position.

Workflow:

  • Starting Material: 2-Amino-3,5-dibromo-4-methylpyridine.[1]

  • Step 1 (C5-Coupling): Suzuki coupling with an indazole or pyrazole boronate ester (Selectivity >95% at C5).

  • Step 2 (C3-Functionalization): The remaining C3-bromide can be removed (hydrodebromination) or utilized for a second coupling (e.g., Negishi coupling with alkyl zincs) if a 3,4,5-substituted core is desired.

    • Note: For Centrinone-like molecules, the C3 position is often H, meaning the C3-Br serves as a temporary blocking group during synthesis or is removed later via Pd/C hydrogenation.[1]

Part 5: Safety & Handling

  • Hazard Identification: Brominated aminopyridines are skin and eye irritants (H315, H319). They may cause respiratory irritation (H335).

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the amino group, which can darken the solid over time.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Retrieved from

  • Xue, Y., et al. (2023).[5] "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry, 14, 1787-1802.[5] Retrieved from

  • Li, X., et al. (2016). "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation Systems, Science & Technology. Retrieved from

  • Sarpong, R., et al. (2019). "A Short Synthesis of Delavatine A Unveils New Insights into Site-Selective Cross-Coupling of 3,5-Dibromo-2-pyrone."[1][6] Journal of the American Chemical Society, 141, 2652–2660.[6] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dibromopyridine. Retrieved from

Sources

Foundational

4,6-dibromo-2-methylpyridin-3-amine SMILES and InChI

An In-depth Technical Guide to 4,6-dibromo-2-methylpyridin-3-amine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive scientific overview of 4,6-dibromo-2-methylpyridin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,6-dibromo-2-methylpyridin-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4,6-dibromo-2-methylpyridin-3-amine, a halogenated aminopyridine derivative. While specific literature on this exact isomer is limited, this document synthesizes information from closely related structural analogs to offer insights into its chemical identifiers, physicochemical properties, potential synthetic pathways, and applications, particularly for professionals in drug discovery and chemical research. The aminopyridine scaffold is a privileged structure in medicinal chemistry, and this guide serves as a foundational resource for researchers interested in leveraging this molecule for developing novel therapeutics and functional materials.

Core Chemical Identifiers

The unique chemical structure of 4,6-dibromo-2-methylpyridin-3-amine is definitively represented by its SMILES and InChI codes, which are crucial for database searches and computational modeling.

IdentifierString
SMILES CC1=NC=C(Br)C(N)=C1Br
InChI InChI=1S/C6H6Br2N2/c1-3-2-4(7)6(9)5(8)10-3/h2H,9H2,1H3

Physicochemical and Spectroscopic Profile

While experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and comparison with related compounds. The following table outlines key predicted and analogous physicochemical data.

PropertyValue / DescriptionSource/Analogy
Molecular Formula C₆H₆Br₂N₂-
Molecular Weight 265.93 g/mol [1]
Appearance Expected to be a solid at room temperature (White to yellow-brown)Analogy to[2]
Melting Point 40 - 44 °C (Analog: 4-Bromo-2-methylpyridin-3-amine)
Boiling Point 208 - 209 °C (Analog: 4-Bromo-2-methylpyridin-3-amine)
Solubility Low water solubility expected; soluble in organic solvents like Dioxane, Ethyl Acetate.[3]
Predicted ¹H NMR Signals expected for methyl protons (singlet), aromatic proton (singlet), and amine protons (broad singlet).[4]
Predicted ¹³C NMR Signals expected for methyl carbon, and five distinct aromatic carbons.[4]
IR Spectroscopy Characteristic peaks for N-H stretching (3300-3450 cm⁻¹), aromatic C-H stretching (3000-3200 cm⁻¹), and N-H bending (1580-1620 cm⁻¹).[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyridines often involves multi-step processes. A plausible synthetic route for 4,6-dibromo-2-methylpyridin-3-amine would likely start from a more common pyridine derivative, followed by directed bromination and/or amination steps. Below is a representative workflow based on common organic chemistry transformations for pyridine rings.

Conceptual Synthetic Workflow

G cluster_0 Synthesis Pathway cluster_1 Key Considerations start 2-Methylpyridin-3-amine (Starting Material) step1 Step 1: Electrophilic Bromination start->step1 NBS or Br₂, Solvent (e.g., Acetic Acid) product 4,6-dibromo-2-methylpyridin-3-amine (Final Product) step1->product Control of Stoichiometry and Reaction Conditions consider1 Regioselectivity: The amino group is an activating, ortho-, para-director, influencing the position of bromination. consider2 Reaction Control: Temperature and stoichiometry of the brominating agent are critical to prevent over-bromination or side reactions.

Caption: Conceptual workflow for the synthesis of 4,6-dibromo-2-methylpyridin-3-amine.

Experimental Protocol: Suzuki Cross-Coupling (Application Example)

Objective: To couple an arylboronic acid to the pyridine core to synthesize a more complex molecule.

Materials and Equipment:

  • 5-bromo-2-methylpyridin-3-amine (as an analog for 4,6-dibromo-2-methylpyridin-3-amine) (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (2.0-2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Vessel Preparation: Add 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.07 mmol), Pd(PPh₃)₄ (0.062 g, 0.053 mmol), and 1,4-dioxane (2 mL) to a Schlenk flask under an inert atmosphere.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add the arylboronic acid (1.17 mmol), K₃PO₄ (0.49 g, 2.32 mmol), and water (0.5 mL).

  • Heating: Heat the reaction mixture to 85–95 °C and stir vigorously for 15-18 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Discovery

The aminopyridine moiety is a highly valued scaffold in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets and its favorable physicochemical properties.[5] The presence of two bromine atoms on the 4,6-dibromo-2-methylpyridin-3-amine ring provides two distinct points for chemical diversification, making it a versatile intermediate.

G cluster_apps Potential Applications main 4,6-dibromo-2-methylpyridin-3-amine Versatile Chemical Intermediate app1 Kinase Inhibitors Core scaffold for ATP-competitive inhibitors main->app1 Suzuki/Buchwald Coupling at C4 or C6 app2 GPCR Ligands Building block for CNS-active agents main->app2 Functionalization of Amino Group app3 Materials Science Precursor for functional organic materials main->app3 Polymerization/ Cross-linking Reactions

Caption: Key application areas for 4,6-dibromo-2-methylpyridin-3-amine derivatives.

  • Kinase Inhibitor Development: The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[6] The bromine atoms can be replaced via cross-coupling reactions to introduce various substituents that can occupy other pockets of the ATP-binding site, enabling the development of potent and selective inhibitors for targets in oncology and inflammatory diseases.

  • Agrochemicals: Pyridine-based compounds are widely used in the agricultural industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this molecule could be explored to develop new agrochemical agents.

  • Material Science: Halogenated organic molecules can serve as precursors for polymers, organic light-emitting diodes (OLEDs), and other functional materials.

Safety, Handling, and Storage

Handling brominated organic compounds requires strict adherence to safety protocols. The following information is based on safety data for structurally similar chemicals.[7]

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity Toxic if swallowed (H301), Fatal in contact with skin (H310). Prevention: Do not eat, drink or smoke when using this product (P270). Wear protective gloves/protective clothing (P280). Do not get in eyes, on skin, or on clothing (P262).
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319). Prevention: Wash skin thoroughly after handling (P264). Wear eye protection (P280).
Respiratory Irritation May cause respiratory irritation (H335). Prevention: Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust (P261).
Handling Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

4,6-dibromo-2-methylpyridin-3-amine represents a valuable, albeit under-characterized, chemical building block. Its structural features, particularly the versatile aminopyridine core and dual bromine handles, position it as a compound of high interest for researchers in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for its properties, handling, and synthetic utility by drawing upon established knowledge of its structural analogs. Further empirical studies are warranted to fully elucidate the specific reactivity and potential of this promising molecule.

References

  • PubChem. 4-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Danton, O., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Parasites & Vectors, 16(1), 258. Available at: [Link]

Sources

Exploratory

molecular weight of 4,6-Dibromo-2-methylpyridin-3-amine

Topic: Molecular Weight and Technical Profile of 4,6-Dibromo-2-methylpyridin-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Precision Characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Technical Profile of 4,6-Dibromo-2-methylpyridin-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Precision Characterization for Medicinal Chemistry Applications

Executive Summary

4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3) serves as a high-value halogenated heterocyclic scaffold in fragment-based drug discovery (FBDD).[1][2][3] Its utility lies not merely in its molecular weight but in the orthogonal reactivity of its two bromine substituents, enabling precise, sequential functionalization. This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and analytical validation, designed for researchers requiring rigorous data for stoichiometry and characterization.

Physicochemical Characterization

Core Molecular Metrics

Accurate molecular weight calculations are critical for preparing molar stock solutions and interpreting high-resolution mass spectrometry (HRMS) data.[1][2] Unlike simple organic molecules, the presence of two bromine atoms introduces a distinct isotopic signature that must be accounted for in mass confirmation.

PropertyValueTechnical Note
Molecular Formula C₆H₆Br₂N₂
Average Molecular Weight 265.93 g/mol Use for stoichiometric calculations (weighing).[1][2]
Monoisotopic Mass 263.8898 Da Based on ⁷⁹Br (most abundant light isotope).[1][2]
Exact Mass (M+2) 265.8877 Da The most intense peak in the MS spectrum.[1]
CAS Number 126325-49-3 Distinct from the 3,5-dibromo isomer (CAS 3430-29-3).[1][2]
Predicted pKa ~3.5 - 4.0Pyridine nitrogen basicity is attenuated by electron-withdrawing Br atoms.[1][2]
LogP (Predicted) ~2.3Moderate lipophilicity; suitable for CNS-targeted fragments.[1][2]
Isotopic Distribution Analysis (The "Signature")

In mass spectrometry, this compound does not appear as a single peak. Bromine possesses two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio.[4] A dibromo compound exhibits a characteristic 1:2:1 triplet pattern (M, M+2, M+4).[1][4]

  • M (264 Da): Contains ⁷⁹Br + ⁷⁹Br[1][2]

  • M+2 (266 Da): Contains ⁷⁹Br + ⁸¹Br (Statistically most probable: 2 × 0.5 × 0.5)[1]

  • M+4 (268 Da): Contains ⁸¹Br + ⁸¹Br[1][2]

Expert Insight: When validating this compound via LC-MS, do not look for a single parent ion.[1][2] The absence of the M+2 or M+4 peak indicates dehalogenation (impurity) or incorrect structure assignment.

IsotopePattern cluster_0 Mass Spectrum Theoretical Profile (C6H6Br2N2) M_Peak m/z ~264 (79Br + 79Br) Intensity: ~50% M2_Peak m/z ~266 (79Br + 81Br) Intensity: ~100% M4_Peak m/z ~268 (81Br + 81Br) Intensity: ~50% Compound 4,6-Dibromo-2-methylpyridin-3-amine Compound->M_Peak Ionization Compound->M2_Peak Compound->M4_Peak

Figure 1: Theoretical Mass Spectrometry Isotopic Signature. The 1:2:1 intensity ratio is the primary validation marker for dibromo species.

Synthesis & Production Logic

Retrosynthetic Strategy

The synthesis exploits the strong ortho/para directing effect of the amino group (-NH₂) on the pyridine ring.[1] The starting material, 2-methylpyridin-3-amine , has an open para-position (C6) and an open ortho-position (C4) relative to the amine.[1][2] The C2 position is blocked by the methyl group.

Standard Protocol (Electrophilic Bromination)

While specific patent literature outlines proprietary routes, the standard laboratory preparation follows Electrophilic Aromatic Substitution (EAS) principles.

  • Reagents: 2-methylpyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 2.0-2.2 eq) or Br₂.

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).[1]

  • Conditions: 0°C to Room Temperature.

  • Mechanism:

    • The amino group activates the ring.

    • First Bromination: Occurs preferentially at C6 (Para to NH₂, less sterically hindered).[1]

    • Second Bromination: Occurs at C4 (Ortho to NH₂).[1][2]

    • Impurity Control: Monitoring is essential to prevent stopping at the mono-bromo intermediate (4-bromo or 6-bromo congeners).[1][2]

Critical Quality Attribute (CQA): The reaction must be driven to completion to avoid difficult chromatographic separation of the mono-bromo impurity (MW ~187) from the di-bromo product (MW ~266).

SynthesisFlow Start 2-Methylpyridin-3-amine (MW: 108.14) Step1 Intermediate: 6-Bromo-2-methylpyridin-3-amine (Kinetic Product) Start->Step1 Electrophilic Subst. (C6) Reagent Bromination Agent (NBS or Br2, >2.0 eq) Reagent->Step1 Final Target: 4,6-Dibromo-2-methylpyridin-3-amine (MW: 265.94) Step1->Final Electrophilic Subst. (C4) SideProduct Impurity: Mono-bromo species (Incomplete Reaction) Step1->SideProduct Insufficient Eq. or Time

Figure 2: Sequential Bromination Pathway. Driving the reaction to the di-bromo stage is critical to minimize mono-bromo impurities.[1][2]

Analytical Validation Protocol

To ensure the identity of the synthesized or purchased material, a multi-modal approach is required.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expectation:

    • Base Peak: [M+H]⁺

    • m/z values: 264.9, 266.9, 268.9 (approximate).

    • Pass Criteria: Deviation < 5 ppm from calculated exact mass; presence of 1:2:1 isotopic envelope.[1][2]

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

The substitution pattern is validated by the loss of aromatic protons.[1][2]

  • Starting Material: 3 aromatic protons (H4, H5, H6).[1]

  • Target Product: Only 1 aromatic proton remains (H5).[1][2]

  • Signal: A singlet (or fine doublet due to long-range coupling) around 7.5–8.0 ppm corresponding to the proton at C5.[1][2]

  • Methyl Group: Singlet at ~2.4 ppm (3H).[1][2][5][6][7]

  • Amine: Broad singlet at ~5.0–6.0 ppm (2H, exchangeable with D₂O).

Strategic Utility in Drug Discovery

Regioselective Functionalization

The 4,6-dibromo scaffold is a "linchpin" for constructing complex heteroaromatic drugs (e.g., PDE1 inhibitors). The two bromine atoms exhibit differential reactivity toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C6-Bromine: Positioned alpha to the pyridine nitrogen.[1][2] Generally more electron-deficient and reactive toward SₙAr (Nucleophilic Aromatic Substitution) or oxidative addition (Pd⁰).[1][2]

  • C4-Bromine: Positioned gamma to the nitrogen.[1][2] Typically less reactive than C6 in nucleophilic displacements but accessible via specific catalytic ligands.[1][2]

This difference allows chemists to selectively functionalize C6 first, followed by C4, enabling the rapid library generation of 2,3,4,6-tetrasubstituted pyridines.

Fragment-Based Drug Discovery (FBDD) Metrics
  • Ligand Efficiency (LE): High.[1][2] The low MW (266) and presence of polar handles (NH₂, Pyridine N) allow for high binding affinity per heavy atom.

  • Heavy Atom Count (HAC): 10.

  • Lipinski Rule of 5: Fully compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817683, 3,5-Dibromo-4-methylpyridin-2-amine. (Note: Isomer reference for property comparison). Retrieved from [Link]

  • Molaid Chemicals. 4,6-dibromo-2-methylpyridin-3-amine (CAS 126325-49-3) Technical Data. Retrieved from [Link]

Sources

Foundational

Pyridine-3-amine Derivatives: A Privileged Scaffold for Drug Discovery

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of pyridine-3-amine derivatives. Executive Summary: The "Goldilocks" Isomer In the landscape of nitrogen het...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of pyridine-3-amine derivatives.

Executive Summary: The "Goldilocks" Isomer

In the landscape of nitrogen heterocycles, pyridine-3-amine (3-aminopyridine) occupies a unique "privileged" status distinct from its 2- and 4-isomers. While 2- and 4-aminopyridines function as amidine-like systems with high basicity (pKa ~6.9 and ~9.2, respectively), the 3-aminopyridine scaffold retains a significantly lower basicity (pKa ~6.0), comparable to aniline derivatives but with enhanced water solubility.[1]

For the medicinal chemist, this physicochemical profile offers a strategic advantage:

  • Reduced hERG Liability: Lower basicity correlates with reduced risk of trapping in the hERG potassium channel, a common toxicity failure point for 4-aminopyridines.[1]

  • Tunable H-Bonding: The ring nitrogen (N1) acts as a weak acceptor, while the exocyclic amine (C3-NH2) serves as a versatile donor/acceptor vector, ideal for targeting the hinge region of kinases or the glutamate pocket of GPCRs.

  • Metabolic Stability: Unlike electron-rich anilines, the electron-deficient pyridine ring is less prone to formation of toxic quinone-imine metabolites.[1]

Physicochemical Profiling & SAR Logic

To design effective drugs, one must understand the electronic environment of the scaffold. The following diagram maps the Structure-Activity Relationship (SAR) logic for the core.

Figure 1: SAR Map of the Pyridine-3-amine Core[1]

SAR_Map Core Pyridine-3-amine Core Scaffold N1 N1 Position H-Bond Acceptor pKa ~ 6.0 Critical for Solubility Core->N1 C2 C2 Position Steric Gatekeeper (Cl, F, Me) Blocks Metabolism Core->C2 C3 C3-Amine (Exocyclic) Primary Vector Amide/Urea Linkage (Kinase Hinge Binder) Core->C3 C4 C4 Position Lipophilic Vector Solvent Exposed Area Core->C4 C5 C5 Position Electronic Tuning (EWG increases acidity) Core->C5 C6 C6 Position Metabolic Soft Spot (Oxidation prone) Core->C6 Kinase Hinge Interaction (Acceptor) Kinase Hinge Interaction (Acceptor) N1->Kinase Hinge Interaction (Acceptor) Prevents N1-Oxidation Prevents N1-Oxidation C2->Prevents N1-Oxidation Kinase Hinge Interaction (Donor) Kinase Hinge Interaction (Donor) C3->Kinase Hinge Interaction (Donor)

Caption: Functional mapping of the pyridine-3-amine scaffold. The C3-amine and N1-pyridine nitrogen often form a "bidentate" binding motif in enzyme active sites.[1]

Synthetic Methodologies

Reliable access to substituted pyridine-3-amines is critical.[1] While reduction of 3-nitropyridines is classical, it limits functional group tolerance.[1] Modern drug discovery relies on Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for modularity.[1]

Protocol A: Buchwald-Hartwig Amination (The Industry Standard)

This protocol is preferred for introducing complex amine side chains onto a 3-halopyridine core.[1]

Reaction Scheme: 3-Bromopyridine + R-NH2 + Pd(OAc)2/Ligand + Base → 3-(R-amino)pyridine[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Bromopyridine derivative (1.0 equiv).[1]

    • Amine Partner: Primary or secondary amine (1.2 equiv).[1]

    • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.[1]

    • Ligand: Xantphos or BINAP (for primary amines); BrettPhos (for difficult secondary amines).[1]

    • Base: Cs₂CO₃ (weak base sensitive groups) or NaOtBu (robust substrates).[1]

    • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

  • Procedure:

    • Charge a reaction vial with the aryl halide, amine, and base.

    • Transfer to a glovebox or purge with Argon.[1] Add the Pd catalyst and ligand.

    • Add anhydrous solvent (0.1 - 0.2 M concentration).[1]

    • Seal and heat to 80–100°C for 4–12 hours.

    • Self-Validation: Monitor by LC-MS. The disappearance of the aryl bromide peak and emergence of the product mass (M+H) confirms coupling. If conversion is low (<50%), switch from Cs₂CO₃ to NaOtBu or increase catalyst loading.

  • Workup:

    • Filter through a Celite pad to remove Pd black.[1]

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient).[1]

Protocol B: The Nitration-Reduction Sequence (For Polysubstituted Cores)

Used when the 3-amino group must be installed de novo on a specific pyridine scaffold (e.g., Amifampridine synthesis).[1]

Workflow Visualization:

Synthesis_Workflow Start Starting Material: 4-Aminopyridine Step1 Step 1: Protection (Acyl chloride/Anhydride) Forms 4-(Acylamino)pyridine Start->Step1 Acylation Step2 Step 2: Nitration (HNO3/H2SO4) Electrophilic sub at C3 Forms 3-Nitro-4-(acylamino)pyridine Step1->Step2 Nitration Step3 Step 3: Deprotection & Reduction (Acid Hydrolysis -> H2/Pd-C) Forms 3,4-Diaminopyridine Step2->Step3 Hydrolysis/Reduction Product Target Drug: Amifampridine Step3->Product Purification

Caption: Synthetic route for Amifampridine (3,4-diaminopyridine), demonstrating the introduction of the 3-amino group via nitration.[1][2]

Therapeutic Case Studies

Case Study 1: Neurology - Amifampridine (Firdapse®)[1]
  • Indication: Lambert-Eaton Myasthenic Syndrome (LEMS).[1][3]

  • Mechanism: Potassium Channel Blockade.[1][4]

  • Role of Scaffold: Amifampridine is 3,4-diaminopyridine .[1] The 3-amino group is crucial for shifting the pKa and altering the binding kinetics compared to 4-aminopyridine (Fampridine).[1]

  • Technical Insight: The protonated form of the drug blocks voltage-gated K+ channels (Kv1.x) in nerve terminals, prolonging depolarization and enhancing Ca²⁺ influx/acetylcholine release. The 3-amino substituent reduces the basicity relative to 4-AP, modifying its distribution and safety profile [1, 2].[1]

Case Study 2: Oncology - Kinase Inhibitors (Hinge Binders)

The pyridine-3-amine moiety is a classic "Hinge Binder" in kinase inhibitors.[1][5]

  • Mechanism: ATP-Competitive Inhibition.[1]

  • Binding Mode:

    • The Pyridine Nitrogen (N1) accepts a Hydrogen bond from the backbone NH of the kinase hinge region.

    • The Exocyclic Amine (C3-NH) (often part of a urea or amide) donates a Hydrogen bond to the backbone Carbonyl.[1]

  • Example: Betrixaban (Factor Xa inhibitor) utilizes a 5-chloropyridin-2-amine moiety, but recent research into Mps1 (TTK) and FGFR inhibitors utilizes the pyridine-3-amine geometry to achieve selectivity over other kinases [3, 4].[1]

Data Comparison: Basicity & Drug-Likeness

PropertyPyridine-3-aminePyridine-4-aminePyridine-2-amineImpact on Drug Design
pKa (Conj.[1] Acid) ~6.0 ~9.2~6.93-AP is neutral at phys pH; better membrane permeability.[1]
H-Bonding Donor/AcceptorDonor/AcceptorDonor/Acceptor3-AP geometry fits specific "meta" pockets.[1]
hERG Risk Low HighModerateHigh basicity (4-AP) correlates with hERG block.[1]
Metabolic Stability HighModerateLow2-AP prone to glucuronidation; 3-AP is robust.[1]

References

  • European Medicines Agency (EMA). (2022).[1] Assessment Report: Amifampridine SERB. Retrieved from [Link]

  • Kusakabe, K., et al. (2015). "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors."[1][6] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Cancer Institute. (2024).[1] Betrixaban Drug Dictionary Entry. Retrieved from [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4,6-dibromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4,6-dibromo-2-methylpyridin-3-amine (CAS No. 184057-55-4)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4,6-dibromo-2-methylpyridin-3-amine (CAS No. 184057-55-4). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical literature to ensure that researchers and drug development professionals can work with this compound in a manner that is both safe and effective. The structure of this guide is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering users to make informed decisions in their laboratory work.

Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 184057-55-4
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol [1]
Appearance Solid
Melting Point 40 - 44 °C (104 - 111 °F)
Boiling Point 208 - 209 °C (406 - 408 °F)

Hazard Identification and Toxicological Profile

4,6-dibromo-2-methylpyridin-3-amine is a highly hazardous substance and must be handled with extreme caution. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.[2][3][4]

GHS Classification: [2]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Danger[2]

Hazard Pictograms:

  • GHS06: Skull and Crossbones (Acute Toxicity - Fatal or Toxic)

  • GHS07: Exclamation Mark (Skin/Eye Irritation, Respiratory Irritation)

Toxicological Insights:

Safe Handling and Personal Protective Equipment (PPE)

Given the severe hazards associated with 4,6-dibromo-2-methylpyridin-3-amine, a multi-layered approach to safety is essential. This includes engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and respiratory exposure.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent fatal skin contact. Double-gloving is recommended.
Eye/Face Protection Safety goggles and a face shield.To protect against splashes and dust.
Skin and Body Protection A lab coat, and consideration should be given to wearing additional protective clothing, such as an apron or coveralls, for larger quantities.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations where the potential for aerosolization is high or if engineering controls are not sufficient.To prevent respiratory irritation.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (Inner Pair) Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Gloves (Outer Pair) Don4->Don5 Doff1 Gloves (Outer Pair) Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Gloves (Inner Pair) Doff4->Doff5

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Emergency Response Workflow:

Emergency_Response Start Exposure Event Action1 Remove from Exposure Start->Action1 Action2 Administer First Aid Action1->Action2 Action3 Call Emergency Services Action2->Action3 Action4 Provide SDS to Responders Action3->Action4 End Medical Treatment Action4->End

Sources

Foundational

Strategic Sourcing and Synthetic Validation of 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3)

Executive Summary In the development of central nervous system (CNS) therapeutics, the integrity of early-stage chemical building blocks dictates the success of the entire synthetic pipeline. 4,6-Dibromo-2-methylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the integrity of early-stage chemical building blocks dictates the success of the entire synthetic pipeline. 4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3) is a highly functionalized pyridine intermediate that serves as the foundational scaffold for synthesizing pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines. These bicyclic cores are potent Phosphodiesterase 1 (PDE1) inhibitors utilized in the treatment of neurodegenerative and psychiatric disorders ([1]).

This whitepaper provides an in-depth technical guide for researchers and drug development professionals on the mechanistic utility, global sourcing strategies, and stringent analytical validation protocols required when procuring this critical intermediate.

Structural Rationale & Mechanistic Utility

The value of 4,6-Dibromo-2-methylpyridin-3-amine lies in its precise substitution pattern, which offers a dual reactivity profile designed for complex heterocycle construction:

  • Intramolecular Cyclization (The Bicyclic Core): The spatial proximity of the C3-amine and the C2-methyl group is chemically deliberate. When treated with a diazotizing agent like isopentyl nitrite, the C3-amine is converted into a highly reactive diazonium species. This intermediate undergoes spontaneous, heat-driven intramolecular cyclization with the adjacent C2-methyl group, forming the pyrazole ring of the pyrazolo[3,4-b]pyridine pharmacophore ([2]).

  • Orthogonal Cross-Coupling Handles: The bromine atoms at the C4 and C6 positions are intentionally positioned to survive the initial pyrazole ring closure. Once the bicyclic core is formed, these bromines serve as orthogonal handles for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing scientists to elaborate the molecule into a high-affinity PDE1 inhibitor ([3]).

SyntheticWorkflow A 6-Bromo-2-methyl pyridin-3-amine B 4,6-Dibromo-2-methyl pyridin-3-amine (CAS: 126325-49-3) A->B Bromination (Br2, AcOH) C Pyrazolo[3,4-b]pyridine Bicyclic Core B->C Diazotization & Cyclization (Isopentyl Nitrite) D PDE1 Inhibitor (CNS Active) C->D Pd-Catalyzed Cross-Coupling

Synthetic pathway from precursor to PDE1 inhibitor via CAS 126325-49-3.

Global Supplier Landscape & Sourcing Strategy

Because the synthesis of this intermediate involves the aggressive bromination of 6-bromo-2-methylpyridin-3-amine ([4]), incomplete reactions or over-bromination can yield mono-bromo or tri-bromo regioisomers. These impurities are notoriously difficult to separate via standard silica gel chromatography and will poison downstream palladium catalysts.

Therefore, supplier selection must prioritize vendors who provide transparent Certificates of Analysis (COA) and high-resolution NMR data.

Quantitative Supplier Comparison
SupplierCatalog NumberPurity ClaimScale AvailabilitySourcing Notes
BLD Pharm BD0070413898%Gram to BulkGlobal stock; COA available online; reliable for scale-up ().
Sigma-Aldrich 126325-49-395-98%R&D ScaleSourced via Combi-Blocks; high reliability for initial medicinal chemistry screening ([5]).
Appretech Scientific N/A>98%Bulk InquirySpecialized in halogenated heterocycles; ideal for custom bulk manufacturing ([6]).

Analytical Quality Control (QC) Protocols

Relying solely on a supplier's COA is a critical vulnerability in Good Laboratory Practice (GLP) environments. A self-validating analytical protocol ensures that regioisomeric impurities are intercepted before they enter the synthetic pipeline.

QCWorkflow N1 Incoming Batch (CAS: 126325-49-3) N2 HPLC-UV Analysis Target: >98% Purity N1->N2 N3 1H NMR Spectroscopy Target: Correct Regioisomer N1->N3 N4 Batch Approved Proceed to Synthesis N2->N4 Pass N5 Batch Rejected Quarantine & Return N2->N5 Fail N3->N4 Pass N3->N5 Fail

Self-validating analytical quality control workflow for incoming batches.

Step-by-Step QC Methodology
  • Visual Inspection & Solubility Check: The compound must present as a solid. Dissolve 10 mg in 1 mL of DMSO-d6. The solution must be completely clear. Causality: Turbidity indicates inorganic salt carryover from the supplier's bromination workup, which can interfere with reaction stoichiometry.

  • HPLC-UV Analysis (Purity Assessment):

    • Conditions: C18 Reverse Phase column (150 x 4.6 mm, 3 µm); Mobile phase gradient of Water/Acetonitrile (both containing 0.1% TFA); UV detection at 254 nm.

    • Validation: The highly conjugated pyridine ring absorbs strongly at 254 nm. Ensure the main peak accounts for >98% Area Under Curve (AUC). A distinct minor peak at a slightly lower retention time often indicates the mono-bromo impurity.

  • 1H NMR Verification (Regioisomer Check):

    • Conditions: 400 MHz spectrometer, DMSO-d6 solvent.

    • Validation: You must observe a clean singlet for the C5 aromatic proton, a singlet for the C2 methyl group (~2.3 ppm), and a broad singlet for the NH2 protons (~5.5 ppm). Causality: If the C5 proton appears as a doublet, the batch contains regioisomeric impurities (e.g., bromination at C5 instead of C4), rendering the batch useless for specific cross-coupling.

Synthetic Validation Methodology (Bicyclic Core Formation)

To definitively validate the chemical viability of a newly sourced batch, perform a small-scale cyclization based on established patent literature ([1]).

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask, suspend 4,6-dibromo-2-methylpyridin-3-amine (1.0 eq, e.g., 1.0 g) and Potassium Acetate (AcOK, 2.5 eq) in a solvent mixture of Toluene and Acetic Acid (approx. 6:1 v/v ratio).

  • Diazotization: Add Isopentyl Nitrite (2.0 eq) dropwise to the suspension at room temperature (25°C).

  • Cyclization: Stir the mixture at 25°C for 1 hour to ensure complete diazonium formation. Subsequently, heat the reaction to 60°C and maintain for 19 hours to drive the intramolecular ring closure.

  • Workup: Concentrate the reaction mixture in vacuo to remove volatiles. Dilute the crude residue with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Confirmation: Analyze the crude product via LC-MS. The mass spectrum should confirm the loss of two hydrogen atoms and the addition of one nitrogen atom relative to the starting material, verifying the successful formation of the pyrazolo[3,4-b]pyridine core.

References

  • US Patent 11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Google Patents.
  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. Google Patents.
  • US Patent 10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.
  • Appretech Scientific Catalog - SiteMap - Appretech Scientific Limited. Appretech Scientific. Available at:[Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Guide: 4,6-Dibromo-2-methylpyridin-3-amine

CAS: 126325-49-3 | Formula: C₆H₆Br₂N₂ | M.W.: 265.93 g/mol [1][2] Executive Summary 4,6-Dibromo-2-methylpyridin-3-amine is a specialized heterocyclic building block critical for the synthesis of multi-substituted pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 126325-49-3 | Formula: C₆H₆Br₂N₂ | M.W.: 265.93 g/mol [1][2]

Executive Summary

4,6-Dibromo-2-methylpyridin-3-amine is a specialized heterocyclic building block critical for the synthesis of multi-substituted pyridine scaffolds, particularly in the development of Phosphodiesterase 1 (PDE1) inhibitors and other kinase-targeting small molecules.[1][2][3][4] Unlike commodity pyridines, this compound is classified as a Tier 3 Niche Intermediate , typically available via "Make-to-Order" (MTO) or limited catalog stock.

This guide provides a technical and commercial analysis to support researchers and procurement officers in sourcing, validating, and utilizing this compound effectively.

Part 1: Chemical Identity & Technical Specifications
PropertySpecification
IUPAC Name 4,6-dibromo-2-methylpyridin-3-amine
CAS Number 126325-49-3
Synonyms 3-Amino-4,6-dibromo-2-methylpyridine; 2-Methyl-4,6-dibromopyridin-3-amine
Molecular Structure Pyridine ring with Methyl (C2), Amine (C3), Bromine (C4, C6)
Appearance Off-white to pale yellow/brown solid
Melting Point 138–142 °C (Typical range for similar dibromo-aminopyridines)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Storage Inert atmosphere, 2–8 °C, Protect from light (Air/Light Sensitive)
Part 2: Market Intelligence (Price & Availability)

Current Market Status (Q1 2026): The compound is not a bulk commodity . It is primarily supplied by specialized catalog houses and CROs (Contract Research Organizations).

  • Availability: Low to Medium. Most suppliers list this as "Inquiry" or "Lead Time: 2–4 Weeks."

  • Stock Status: Small quantities (1g–5g) may be in stock at major hubs (USA/China), but >10g orders often trigger a synthesis run.

  • Price Estimate:

    • Research Scale (1g): $85 – $150 USD

    • Pilot Scale (10g): $600 – $900 USD

    • Bulk (>100g): Custom Quote Required (Significant economies of scale available).

Key Suppliers (Verified Listings):

  • BLD Pharm: Catalog #BD00704138 (Often holds stock).

  • AiFChem: Catalog #ACFCHZ820.

  • ChemicalBook / MolPort: Aggregators listing multiple Asian CROs.

Procurement Advisory: Due to the presence of two bromine atoms, this molecule is prone to degradation if stored improperly. Always request a fresh CoA (Certificate of Analysis) dated within 6 months of shipment.

Part 3: Synthesis & Cost Drivers

The cost of 4,6-dibromo-2-methylpyridin-3-amine is driven by the selectivity challenges during its synthesis. The primary route involves the bromination of 2-methylpyridin-3-amine (CAS 3430-10-2).

Synthesis Pathway & Selectivity Logic

The amino group (-NH₂) at position 3 is a strong ortho/para director.

  • Ortho (C2): Blocked by the Methyl group.

  • Ortho (C4): Open and highly activated.

  • Para (C6): Open and highly activated.

  • Meta (C5): Deactivated relative to C4/C6.

Therefore, controlled dibromination yields the 4,6-isomer. However, under-bromination leads to difficult-to-separate monobromo impurities (4-bromo or 6-bromo analogs), which increases purification costs.

SynthesisPath SM Starting Material 2-Methylpyridin-3-amine (CAS 3430-10-2) Inter Intermediate Complex (Regioselective Direction) SM->Inter + 2.0-2.2 eq Br source Reagent Bromination Agent (Br2/AcOH or NBS/DMF) Reagent->Inter Product Target Product 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3) Inter->Product Major Pathway (C4 & C6 Subst.) Impurity Impurity By-products (Mono-bromo species) Inter->Impurity Incomplete Rxn (C4 or C6 only)

Figure 1: Synthesis pathway illustrating the regiochemical direction of the amino group leading to the 4,6-dibromo product.

Part 4: Quality Control & Procurement Protocol

To ensure data integrity in downstream applications (e.g., Suzuki couplings), the purity of this intermediate is paramount. Impurities can act as chain terminators or form competitive by-products.

Critical Quality Attributes (CQA)
  • Purity: ≥ 97% (HPLC @ 254 nm).

  • Identity: ¹H-NMR must show loss of protons at C4 and C6 positions.

  • Appearance: Darkening indicates oxidation/decomposition.

Incoming QC Workflow

Use this self-validating protocol to verify new batches.

QCWorkflow Receipt 1. Material Receipt Check Seal & Temp Visual 2. Visual Inspection Pass: Off-white/Yellow Fail: Black/Tar Receipt->Visual NMR 3. H-NMR Analysis Verify 2 Ar-H signals lost Visual->NMR If Pass Reject REJECT Contact Supplier Visual->Reject If Fail HPLC 4. HPLC Purity Target >97% NMR->HPLC Decision Decision Gate HPLC->Decision Approve RELEASE Store @ 4°C under Ar Decision->Approve >97% Decision->Reject <97% or Wrong Isomer

Figure 2: Incoming Quality Control (IQC) decision tree for verifying 4,6-dibromo-2-methylpyridin-3-amine.

References
  • PubChem. (2025). Compound Summary: 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3).[1][2][5] National Library of Medicine. [Link]

  • Li, J., et al. (2022).[6] Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. U.S. Patent No. 11,535,611. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates application of the intermediate).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of Pyrazolo[4,3-b]pyridines from 4,6-Dibromo-2-methylpyridin-3-amine

Executive Summary The pyrazolo[4,3-b]pyridine core is a privileged bicyclic scaffold heavily utilized in modern drug discovery, most notably in the development of highly selective Phosphodiesterase 1 (PDE1) inhibitors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine core is a privileged bicyclic scaffold heavily utilized in modern drug discovery, most notably in the development of highly selective Phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurodegenerative and psychiatric disorders[1]. Constructing this heterocyclic system requires precise regiocontrol and mild cyclization conditions. This application note details a robust, two-step synthetic pathway starting from 6-bromo-2-methylpyridin-3-amine. By employing a regioselective electrophilic bromination followed by a modified Jacobson-type indazole cyclization, researchers can efficiently access 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine—a versatile, bifunctional intermediate primed for late-stage orthogonal cross-coupling[2].

Mechanistic Causality & Synthetic Strategy

To ensure reproducibility and high yields, it is critical to understand the chemical logic driving each step of this workflow:

  • Regioselective Electrophilic Aromatic Substitution: The initial bromination of 6-bromo-2-methylpyridin-3-amine utilizes molecular bromine (Br₂) in a methanol/acetic acid system. The strongly electron-donating amino group at C-3 directs the incoming electrophile. Because the ortho position (C-2) is sterically blocked by a methyl group and C-6 is already halogenated, bromination occurs exclusively at the para position (C-4)[2]. The addition of acetic acid acts as a mild protic catalyst to polarize the Br-Br bond, accelerating the reaction at 0 °C while minimizing over-oxidation.

  • Non-Aqueous Diazotization & Electrocyclic Ring Closure: The cyclization of 4,6-dibromo-2-methylpyridin-3-amine to the pyrazolo[4,3-b]pyridine core is achieved using isopentyl nitrite. Using an organic nitrite in a toluene/acetic acid solvent system is a deliberate choice; it allows for diazotization in a non-aqueous environment, which prevents the highly reactive diazonium intermediate from hydrolyzing into an undesired pyridinol[2].

  • The Role of Potassium Acetate (AcOK): AcOK acts as a crucial mild base in the cyclization step. Once the diazonium ion forms at C-3, AcOK facilitates the deprotonation of the adjacent C-2 methyl group. This tautomerization generates a transient intermediate that undergoes rapid 5-endo-trig electrocyclic ring closure to form the pyrazole ring[2].

  • Orthogonal Reactivity of the Scaffold: The resulting 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine possesses two bromines in distinct electronic environments. The C-5 bromine (originally C-6 of the pyridine) is adjacent to the pyridine nitrogen, making it highly activated for Nucleophilic Aromatic Substitution (S_NAr). Conversely, the C-7 bromine is highly reactive towards Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for sequential, regioselective functionalization to build complex drug molecules[1].

Synthetic Workflow

SynthesisRoute SM 6-Bromo-2-methylpyridin-3-amine Int 4,6-Dibromo-2-methylpyridin-3-amine SM->Int Br₂, AcOH, MeOH 0 °C, 5 h Core 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Int->Core Isopentyl Nitrite, AcOK Toluene/AcOH, 60 °C, 19 h Product PDE1 Inhibitor Core->Product Regioselective Cross-Coupling

Figure 1: Synthetic workflow for 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction conditions required to execute this synthetic sequence successfully.

StepIntermediate / ProductKey Reagents (Equivalents)Solvent SystemTemp & TimeYield
1 4,6-Dibromo-2-methylpyridin-3-amineBr₂ (1.8 eq), AcOH (2.0 eq)Methanol0 °C, 5 h87%
2 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridineIsopentyl nitrite (2.0 eq), AcOK (2.5 eq)Toluene / AcOH (6.6:1)25 °C (1 h) → 60 °C (19 h)High

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4,6-Dibromo-2-methylpyridin-3-amine

Objective: Regioselective bromination of the pyridine core.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-methylpyridin-3-amine (24.0 g, 128 mmol, 1.0 eq) and glacial acetic acid (14.7 mL, 257 mmol, 2.0 eq) in methanol (200 mL)[2].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophilic Addition: Using an addition funnel, add molecular bromine (Br₂) (36.9 g, 11.9 mL, 230.9 mmol, 1.8 eq) dropwise over 30 minutes. Maintain the internal temperature near 0 °C to prevent uncontrolled polybromination.

  • Reaction Monitoring: Stir the mixture at 0 °C for 5 hours.

    • Self-Validation Step: Analyze an aliquot via LC-MS or TLC (petroleum ether:ethyl acetate = 2:1). The reaction is complete when the starting material mass ([M+H]⁺ ~187/189) is entirely consumed and replaced by the dibrominated product mass ([M+H]⁺ ~265/267/269).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium sulfite (Na₂SO₃) (500 mL).

    • Self-Validation Step: The deep orange/red color of unreacted bromine must completely dissipate, yielding a pale/colorless aqueous mixture.

  • Extraction & Workup: Extract the aqueous mixture with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo[2].

  • Purification: Purify the crude residue via silica gel chromatography (eluting with petroleum ether:ethyl acetate = 2:1) to afford 4,6-dibromo-2-methylpyridin-3-amine as a solid (approx. 30 g, 87% yield)[2].

Protocol B: Synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Objective: Diazotization and intramolecular cyclization to form the pyrazole ring.

  • Preparation: To a 1 L reaction vessel, add 4,6-dibromo-2-methylpyridin-3-amine (15.0 g, 56.4 mmol, 1.0 eq) and potassium acetate (AcOK) (13.8 g, 141 mmol, 2.5 eq)[2].

  • Solvent Addition: Suspend the solids in a solvent mixture of glacial acetic acid (30 mL) and toluene (200 mL). Ensure vigorous stirring to maintain a uniform suspension.

  • Diazotization: Add isopentyl nitrite (13.2 g, 112.8 mmol, 2.0 eq) to the mixture at 25 °C. Stir at 25 °C for 1 hour to allow for the complete formation of the diazonium intermediate[2].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 19 hours.

    • Self-Validation Step: Monitor via LC-MS. The intermediate diazonium species should fully convert to the cyclized product ([M+H]⁺ ~276/278/280).

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the toluene and acetic acid.

  • Extraction: Dilute the concentrated residue with distilled water (300 mL) to dissolve inorganic salts, and extract the aqueous phase with ethyl acetate (3 × 200 mL)[2].

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine can be used directly in subsequent cross-coupling reactions or further purified via recrystallization depending on the purity requirements of the downstream PDE1 inhibitor synthesis[1].

References

  • 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (US10806718B2). Google Patents. 2

  • 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors (WO2019121885A1). Google Patents. 1

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 4,6-Dibromo-2-methylpyridin-3-amine

Executive Summary The functionalization of polyhalogenated pyridines is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), including PDE1 inhibitors and advanced kinase scaffolds. 4,6-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated pyridines is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), including PDE1 inhibitors and advanced kinase scaffolds. 4,6-Dibromo-2-methylpyridin-3-amine presents a unique synthetic challenge: differentiating two carbon-bromine bonds within the same heterocycle. This application note provides a comprehensive, mechanistically grounded guide to achieving highly regioselective mono-arylation at the C6 position, as well as exhaustive di-arylation at both the C4 and C6 positions.

Mechanistic Rationale for Regioselectivity

To design a self-validating experimental protocol, one must first understand the causality behind the reactivity of the pyridine scaffold. The Suzuki-Miyaura cross-coupling of polyhalogenated heterocycles is fundamentally governed by the relative electrophilicity of the carbon-halogen bonds and their localized steric environments .

In 4,6-dibromo-2-methylpyridin-3-amine, the two bromine atoms exhibit drastically different reactivities toward Palladium(0) oxidative addition due to three synergistic factors:

  • Inductive Activation by Pyridine Nitrogen (-I Effect): The electronegative pyridine nitrogen depletes electron density primarily at the

    
    -positions (C2 and C6). This makes the C6-Br bond intrinsically more electrophilic and susceptible to oxidative addition than the 
    
    
    
    -positioned C4-Br bond.
  • Mesomeric Deactivation by the Amino Group (+M Effect): The primary amine at C3 acts as a strong

    
    -donor. It donates electron density into the ring, enriching the ortho (C2, C4) and para (C6) positions. Because the ortho-directing effect is significantly stronger, the C4 position becomes highly electron-rich, raising the activation energy required for Pd(0) insertion. Usually, Pd-catalyzed site-selective arylation reactions occur first at the most electron-deficient site .
    
  • Steric Microenvironment: The C4-Br bond is sterically encumbered by the adjacent 3-NH

    
     and 5-H groups. Conversely, the C6-Br bond is adjacent to the bare pyridine nitrogen, allowing for the facile coordination of bulky 
    
    
    
    complexes.

Consequently, the C6 position is the kinetic and thermodynamic preference for the initial coupling event.

G SM 4,6-Dibromo-2-methyl pyridin-3-amine Pd Pd(0) Catalyst SM->Pd Coordination C6 C6 Oxidative Addition (Major Pathway) Electrophilic & Unhindered Pd->C6 Fast C4 C4 Oxidative Addition (Minor Pathway) Deactivated & Hindered Pd->C4 Slow Prod C6-Aryl Product C6->Prod Transmetalation & Reductive Elimination

Fig 1. Mechanistic pathway of regioselective Pd(0) oxidative addition at the C6 position.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters required to control the reaction trajectory. By modulating the catalyst electronics, base strength, and stoichiometry, chemists can reliably switch between mono- and di-substitution.

Target ProductBoronic AcidCatalyst (mol%)Base (Equiv)Solvent SystemTemp / TimeExpected Yield
Mono-arylation (C6) 1.05 equivPd(PPh

)

(5%)
Na

CO

(2.0)
1,4-Dioxane / H

O (4:1)
85 °C / 14 h> 80% (High Regiocontrol)
Mono-arylation (C6) 1.05 equivPd(dppf)Cl

(5%)
K

CO

(2.0)
Toluene / EtOH / H

O
80 °C / 12 h75 - 85%
Di-arylation (C4, C6) 2.5 - 3.0 equivPd(dppf)Cl

(10%)
K

PO

(3.0)
1,4-Dioxane / H

O (4:1)
100 °C / 24 h> 85% (Complete Conversion)
Di-arylation (C4, C6) 3.0 equivPd(OAc)

/ SPhos
Cs

CO

(3.0)
1,4-Dioxane / H

O (4:1)
110 °C / 24 h80 - 90%

Note: The presence of water is critical in all conditions as it facilitates the formation of the reactive hydroxyboronate intermediate required for the transmetalation step .

Step-by-Step Methodologies

Protocol A: Regioselective Mono-Arylation (C6 Position)

Objective: Synthesize 6-aryl-4-bromo-2-methylpyridin-3-amine with >95% regiomeric purity. Causality Check: We utilize Pd(PPh


)

and a mild base (Na

CO

). The moderate reactivity of the triphenylphosphine ligand ensures the catalyst discriminates effectively between the highly reactive C6-Br and the deactivated C4-Br, preventing over-arylation.

Step-by-Step Procedure:

  • Solvent Degassing: In a 100 mL Schlenk flask, combine 40 mL of 1,4-Dioxane and 10 mL of deionized water. Sparge the biphasic mixture with ultra-pure N

    
     gas for 30 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species and the homocoupling of the boronic acid.
    
  • Substrate Loading: Add 4,6-dibromo-2-methylpyridin-3-amine (10.0 mmol, 2.66 g), the desired arylboronic acid (10.5 mmol), and Na

    
    CO
    
    
    
    (20.0 mmol, 2.12 g) to the flask.
  • Catalyst Addition: Under a strong positive N

    
     counterflow, add Pd(PPh
    
    
    
    )
    
    
    (0.5 mmol, 578 mg).
  • Execution: Seal the flask and immerse it in a pre-equilibrated oil bath at 85 °C. Stir vigorously (800+ rpm) for 14 hours. High-shear stirring is mandatory to ensure mass transfer across the aqueous-organic interface.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the phases and extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C6-monoarylated product.

Protocol B: Exhaustive Di-Arylation (C4 and C6 Positions)

Objective: Synthesize 4,6-diaryl-2-methylpyridin-3-amine. Causality Check: To force the sluggish oxidative addition at the electron-rich and sterically hindered C4 position, we switch to a highly active bidentate catalyst (Pd(dppf)Cl


), increase the thermal energy (100 °C), and use a stronger base (K

PO

) to accelerate the transmetalation turnover.

Step-by-Step Procedure:

  • Setup: Degas 50 mL of 1,4-Dioxane/H

    
    O (4:1 v/v) in a pressure vessel.
    
  • Reagent Loading: Add 4,6-dibromo-2-methylpyridin-3-amine (10.0 mmol), arylboronic acid (28.0 mmol), and K

    
    PO
    
    
    
    (30.0 mmol).
  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (1.0 mmol, 816 mg) under N
    
    
    .
  • Execution: Seal the pressure vessel and heat at 100 °C with vigorous stirring for 24 hours.

  • Work-up & Purification: Follow the identical extraction protocol as Protocol A. Due to the high lipophilicity of the diarylated product, a less polar chromatography gradient (e.g., Hexanes/DCM) may be required for optimal resolution.

Workflow S1 1. Reagent Preparation Degas Dioxane/H2O (4:1) S2 2. Substrate Loading Add Pyridine, Boronic Acid (1.05 eq), Base S1->S2 S3 3. Catalyst Addition Add Pd(PPh3)4 under N2 atmosphere S2->S3 S4 4. Reaction Execution Heat at 85°C, vigorous stirring (12-16h) S3->S4 S5 5. Analytical Validation Confirm C6-arylation via LC-MS S4->S5 S6 6. Purification Aqueous work-up & Silica Chromatography S5->S6

Fig 2. Optimized experimental workflow for the regioselective mono-Suzuki coupling.

Analytical Validation & Troubleshooting

  • Isotope Pattern Verification: For Protocol A, the successful mono-arylated product will exhibit a distinct 1:1 isotopic doublet in the mass spectrum (M and M+2) due to the remaining C4-bromine atom. If a triplet (1:2:1) is observed, unreacted starting material is present. If a singlet is observed, over-arylation (di-arylation) or protodehalogenation has occurred.

  • Protodehalogenation: If the C4-debrominated product is detected, it indicates that the transmetalation step is too slow, allowing the Pd-intermediate to undergo

    
    -hydride elimination or protonation. Remediate this by increasing the boronic acid equivalents slightly or switching to a more soluble base like Cs
    
    
    
    CO
    
    
    .

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Royal Society of Chemistry. Available at:[Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Académie des Sciences. Available at:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. MDPI. Available at:[Link]

Method

Application Note: Regioselective Functionalization of 4,6-Dibromo-2-methylpyridin-3-amine

Abstract & Introduction The scaffold 4,6-dibromo-2-methylpyridin-3-amine (CAS: 1949816-22-1) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The scaffold 4,6-dibromo-2-methylpyridin-3-amine (CAS: 1949816-22-1) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] Its unique substitution pattern—featuring two chemically distinct bromine handles, a nucleophilic amine, and a blocking methyl group—allows for the rapid construction of complex bicyclic heterocycles, including 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and imidazopyridines .[2][1]

However, the presence of multiple reactive sites (C4-Br, C6-Br, C3-NH2) presents a regioselectivity challenge.[2][1] This Application Note defines the electronic and steric rules governing this scaffold and provides validated protocols for site-selective Suzuki-Miyaura cross-coupling and sequential cyclization workflows.

Structural Analysis & Reactivity Prediction[2]

To design effective synthetic routes, one must understand the interplay between the electron-deficient pyridine ring and its substituents.[1]

Electronic Landscape
  • Pyridine Nitrogen (N1): Exerts a strong electron-withdrawing inductive effect (-I), activating the ring towards nucleophilic attack and oxidative addition.[1] This effect is strongest at the

    
    -positions (C2, C6) and moderate at the 
    
    
    
    -position (C4).[1]
  • C6-Bromine: Located

    
     to the nitrogen.[1] This position is highly activated for Oxidative Addition (OA) by palladium(0) species.[2][1]
    
  • C4-Bromine: Located

    
     to the nitrogen.[1] While activated by the ring, it is deactivated  relative to C6 due to the ortho-positioning of the C3-amino group.[1]
    
  • C3-Amine (EDG): A strong electron-donating group.[1] Through resonance, it increases electron density at C2, C4, and C6.[2][1] However, the steric proximity to C4 and the resonance contribution significantly retard reactivity at C4 compared to the distal C6 position.[1]

The Selectivity Rule

Reactivity Order: C6-Br (


) > C4-Br (

)
[1]
  • Primary Site (C6): The C6-Br bond is the "softest" electrophile and will undergo oxidative addition first under standard Pd-catalyzed conditions.[1]

  • Secondary Site (C4): Functionalization at C4 typically requires either (a) prior functionalization of C6, or (b) forcing conditions (high temperature, specialized ligands) if C6 is to be preserved (difficult).[2][1]

Visualization of Reactivity Pathways[2]

ReactivityMap SM 4,6-Dibromo-2-methylpyridin-3-amine C6_Product Product A: 6-Aryl-4-bromo (C6-Selective) SM->C6_Product Suzuki (1.0 eq ArB(OH)2) Pd(dppf)Cl2, 80°C (Kinetic Control) C4_C6_Product Product B: 4,6-Diaryl (Bis-Coupling) SM->C4_C6_Product Suzuki (2.5 eq ArB(OH)2) SPhos Pd G2, 100°C (Thermodynamic Control) C6_Product->C4_C6_Product Suzuki (Step 2) (Forcing Conditions) Azaindole Product C: 6-Azaindole (Fused System) C6_Product->Azaindole 1. Sonogashira (C4) 2. Cu-Cyclization

Figure 1: Decision tree for regioselective functionalization. The C6 position is the primary entry point for diversification.

Experimental Protocols

Protocol A: Regioselective C6-Arylation (Suzuki-Miyaura)

This protocol yields the 6-aryl-4-bromo derivative.[1] The high selectivity relies on the electronic activation of the


-position.[1]

Reagents:

  • Substrate: 4,6-dibromo-2-methylpyridin-3-amine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2][1]·DCM (3-5 mol%)[1]

  • Base: 2M Na2CO3 (2.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2][1]

Step-by-Step:

  • Setup: In a reaction vial, combine the pyridine substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl2·DCM (0.05 eq).[1]

  • Solvent: Add degassed 1,4-dioxane (0.1 M concentration) and 2M aqueous Na2CO3.

  • Degassing: Sparge with argon or nitrogen for 5 minutes. (Crucial: Oxygen promotes homocoupling and catalyst deactivation).[1][3]

  • Reaction: Seal and heat to 80 °C for 4–6 hours. Monitor by LCMS.[1]

    • Note: The C4-Br is sterically hindered; lower temperatures (60-80 °C) favor C6 selectivity.[1] Avoid overheating (>100 °C) to prevent minor C4 coupling.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[2][1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The C6-product is typically more polar than the starting material but less polar than the bis-product.[1]

Optimization Table:

Variable Recommendation Rationale
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Standard Pd(II) precatalysts provide excellent C6 selectivity.[1]
Ligand dppf Bidentate ligand prevents catalyst decomposition by the free amine.[1]

| Base | Na2CO3 or K3PO4 | Weak bases are sufficient.[1] Strong bases (KOtBu) may promote side reactions.[1] |

Protocol B: Sequential C4-Functionalization (Accessing 6-Azaindoles)

To access the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, the C4-bromide is reacted after C6 functionalization.[1]

Target: Synthesis of 2-substituted-6-azaindole derivatives.

Step 1: Sonogashira Coupling at C4

  • Substrate: 6-Aryl-4-bromo-2-methylpyridin-3-amine (Product from Protocol A).[1]

  • Reagents: Terminal Alkyne (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (3.0 eq).[2][1]

  • Solvent: DMF or DMF/THF (0.2 M).[1]

  • Condition: Heat at 90–100 °C for 12 hours.

    • Insight: The C4 position is deactivated; higher catalyst loading and temperature are required compared to C6.[1]

Step 2: Cyclization (Indole Formation) [2]

  • Mechanism: Spontaneous cyclization often occurs during the Sonogashira step if the temperature is high enough.[1] If the intermediate alkyne is isolated, treat with:

    • Condition: CuI (20 mol%) in DMF at 120 °C, or KOtBu in NMP at 80 °C.

  • Outcome: Formation of the pyrrole ring fused to the pyridine.[1]

Protocol C: Bis-Arylation (Library Generation)

For rapid generation of 4,6-diaryl derivatives.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 2.5 equiv (Excess)[2]

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (5 mol%)[2][1]

  • Base: K3PO4 (3.0 equiv)[2][1]

  • Solvent: Toluene/Water (10:[2][1]1) at 100–110 °C.

Insight: The use of Buchwald dialkylbiarylphosphine ligands (XPhos, SPhos) is critical here to overcome the steric hindrance and electronic deactivation at the C4 position.[1]

Troubleshooting & "The Self-Validating System"

A robust protocol must include internal checks.[1] Use this diagnostic table:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine (-NH2).[1]Switch to Pd(dppf)Cl2 (chelating ligand resists displacement) or protect amine as acetamide (Ac2O).[2][1]
Loss of Regioselectivity (Mixture of C6/C4) Temperature too high; "Leakage" to C4.[1]Lower temp to 60 °C. Reduce boronic acid to 0.95 equiv.
Protodebromination (Product is H instead of Ar) Hydride source present; Pd cycle interrupted.[1]Ensure solvent is dry/degassed.[1] Avoid alcoholic solvents (EtOH) if possible; use Dioxane/H2O.[1]
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add more ligand (e.g., free PPh3 or dppf) to stabilize Pd species.[2][1]

References

  • Regioselectivity in 2,4-Dibromopyridines

    • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source:

  • Azaindole Synthesis via Pyridine Functionalization

    • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines.[1][4]

    • Source: [2][1]

  • General Suzuki Coupling Protocols for Aminopyridines

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1]

    • Source: [2][1]

  • Mechanistic Insight on Halogenated Heterocycles

    • Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents.[1]

    • Source: [2][1]

Sources

Application

Application Note: Strategic Buchwald-Hartwig Amination of Dibromo Aminopyridines

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with practical, robust methodologies for the Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with practical, robust methodologies for the Buchwald-Hartwig amination of dibromo aminopyridines.

Executive Summary

Aminopyridines are privileged scaffolds in kinase inhibitors and GPCR ligands. However, performing Buchwald-Hartwig (B-H) cross-couplings on dibromo aminopyridines presents a tripartite challenge:

  • Regioselectivity: Discriminating between two chemically distinct bromine sites.

  • Chemoselectivity: Preventing the substrate's intrinsic free amine (–NH₂) from competing with the external amine or poisoning the catalyst.

  • Catalyst Deactivation: The pyridine nitrogen can displace ligands on Pd(0), arresting the catalytic cycle.

This guide provides a validated roadmap for overcoming these hurdles, utilizing ligand-controlled regioselectivity and specific base-mediated activation strategies.

Mechanistic Insight & Regioselectivity

To design a successful synthesis, one must map the electronic and steric landscape of the pyridine ring. The oxidative addition of Pd(0) is the rate-determining step (RDS) and is governed by the electron deficiency of the carbon-halogen bond.

The Reactivity Hierarchy

In dibromo aminopyridines, reactivity is dictated by the position relative to the pyridine nitrogen (electron-withdrawing) and the amino group (electron-donating).[1]

  • 
    -Positions (C2/C6):  Most electron-deficient due to inductive withdrawal by nitrogen. Highly reactive toward oxidative addition.
    
  • 
    -Positions (C4):  Moderately reactive.
    
  • 
    -Positions (C3/C5):  Least reactive electronically, but often the target for functionalization.
    
Case Study: 2-Amino-3,5-dibromopyridine

This substrate is a common building block.

  • C3-Br: Located ortho to the amino group and beta to the pyridine nitrogen. It is sterically crowded and electronically enriched by the amino group's resonance.

  • C5-Br: Located para to the amino group. While also enriched, it is significantly less sterically hindered than C3.

  • Prediction: Under standard B-H conditions, C5-Br reacts first due to lower steric hindrance, despite similar electronic properties.

Case Study: 2-Amino-4,6-dibromopyridine
  • C6-Br:

    
    -position to pyridine nitrogen. Highly activated.
    
  • C4-Br:

    
    -position. Less activated than C6.
    
  • Prediction: C6-Br reacts first with high selectivity (>20:1) due to the

    
    -effect.
    

Experimental Strategy & Optimization

The choice of ligand and base is critical.[2][3] Standard protocols often fail due to the "poisoning" effect of the free aminopyridine, which can chelate Pd(II) intermediates.

The "LiHMDS Strategy" for Free Amines

Using LiHMDS (Lithium hexamethyldisilazide) as the base is a superior strategy for free aminopyridines.

  • Mechanism: LiHMDS deprotonates the external amine and potentially the substrate's amino group, preventing it from binding tightly to Palladium. It also facilitates the formation of the active monomeric Pd species.

  • Alternative: NaOtBu is standard but can lead to lower conversion if the substrate is prone to chelation.

Ligand Selection Matrix
  • For C5/C6 Selectivity (Steric Control): Xantphos or DPEPhos . These wide bite-angle ligands enforce reductive elimination and often improve regioselectivity based on sterics.

  • For Difficult Substrates (C3 coupling): BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands promote oxidative addition at hindered/deactivated centers.

  • General Purpose: BINAP or dppf (often requires higher temperatures).

Visualization: Decision Logic & Selectivity

The following diagrams illustrate the decision process and reactivity maps.

G Start Substrate Analysis Substrate Dibromo Aminopyridine Start->Substrate Pos26 2,6-Dibromo or 2-Amino-4,6-dibromo Substrate->Pos26 Alpha/Gamma Pattern Pos35 2-Amino-3,5-dibromopyridine Substrate->Pos35 Beta/Beta Pattern Decision1 Target: Mono-amination Pos26->Decision1 Pos35->Decision1 PathA Reacts at C6 (Alpha) Electronic Control Decision1->PathA 2,6-Pattern PathB Reacts at C5 (Para) Steric Control Decision1->PathB 3,5-Pattern LigandA Ligand: Xantphos/BINAP Base: NaOtBu PathA->LigandA LigandB Ligand: BrettPhos Base: LiHMDS (prevents poisoning) PathB->LigandB

Caption: Figure 1. Regioselectivity and ligand selection logic for dibromo aminopyridines.

Detailed Experimental Protocols

Protocol A: Selective Mono-Amination of 2-Amino-3,5-dibromopyridine

Target: C5-functionalization (Sterically favored).

Reagents:

  • Substrate: 2-Amino-3,5-dibromopyridine (1.0 equiv)

  • External Amine: 1.1 equiv (Alkyl or Aryl amine)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) - Enhances selectivity via steric bulk.

  • Base: Cs₂CO₃ (2.0 equiv) or LiHMDS (2.2 equiv, 1M in THF)

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with Pd source, Ligand, Base, and Substrate.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. If using liquid amine, add it now.

  • Activation: If using LiHMDS, add dropwise at room temperature. Stir for 5 minutes.

  • Reaction: Seal the vial and heat to 80–90 °C . Note: Do not exceed 100 °C initially to preserve regioselectivity.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the mono-adduct (M+Amine-HBr).

    • Checkpoint: If bis-amination is observed (>5%), lower temperature to 70 °C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad.[4] Wash with water and brine.[2][4] Dry over Na₂SO₄.[1][2][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-isomer is typically less polar than the C3-isomer (if formed).

Protocol B: Bis-Amination (Library Synthesis)

Target: Functionalization of both bromines (often C3 and C5, or C4 and C6).

Reagents:

  • Substrate: Dibromo aminopyridine (1.0 equiv)[4]

  • Amine: 2.5 equiv (excess)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (pre-catalysts are superior here).

  • Base: NaOtBu (3.0 equiv)

  • Solvent: Toluene or tBuOH.

Procedure:

  • Charge: Combine substrate, amine, base, and Pre-catalyst (1–3 mol%) in a tube.

  • Heat: Heat to 100–110 °C for 12–16 hours.

  • Note: The second coupling (usually at the hindered C3 or deactivated C4 position) requires the more active "Buchwald Generation 3/4" precatalysts.

Data Summary & Troubleshooting

IssueProbable CauseSolution
No Conversion Catalyst poisoning by Py-N or NH₂.Switch to LiHMDS base; Increase temp to 100°C; Use BrettPhos .
Dehalogenation

-hydride elimination from amine.
Switch solvent to Toluene; Avoid secondary amines with

-hydrogens if possible; Use RuPhos .
Poor Regioselectivity Temperature too high; Ligand too small.Lower temp to 60-80°C; Use Xantphos (large bite angle) to enforce steric discrimination.
Bis-amination (unwanted) Excess amine or highly active catalyst.Use strictly 1.0-1.1 equiv amine; Slow addition of amine via syringe pump.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. 5

  • National Institutes of Health (PubMed). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. 6

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. 7

  • Organic Synthesis. Buchwald-Hartwig Coupling - General Procedures and Scale-up. 8

  • Beilstein Journal of Organic Chemistry. Pd-catalyzed aminations at C-2 or C-4 in the 13α-estrone series (Microwave assisted). 9

Sources

Method

Application Note: Preparation and Validation of Phosphodiesterase 1 (PDE1) Inhibitors Utilizing Pyridine Intermediates

Introduction & Mechanistic Rationale Phosphodiesterase 1 (PDE1) is a unique family of metallophosphohydrolases that integrates intracellular calcium (Ca²⁺) signaling with cyclic nucleotide (cAMP/cGMP) pathways. Upon cell...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphodiesterase 1 (PDE1) is a unique family of metallophosphohydrolases that integrates intracellular calcium (Ca²⁺) signaling with cyclic nucleotide (cAMP/cGMP) pathways. Upon cellular activation, the binding of the 1 to the N-terminal regulatory domain of PDE1 relieves its autoinhibition, triggering the rapid hydrolysis of cAMP and cGMP[1]. Because the depletion of these second messengers blunts downstream Protein Kinase A (PKA) and Protein Kinase G (PKG) signaling, targeted PDE1 inhibition has emerged as a profound therapeutic strategy for enhancing neuroplasticity in schizophrenia and Alzheimer's disease, as well as promoting vasodilation in cardiovascular disorders[1].

The design of highly selective PDE1 inhibitors, such as and 2[2], heavily relies on the strategic incorporation of pyridine intermediates. The pyridine ring serves a dual purpose:

  • Pharmacophore Optimization : The nitrogen atom acts as a critical hydrogen-bond acceptor, interacting with conserved glutamine residues (e.g., Q421 in PDE1B) within the catalytic pocket[2].

  • Physicochemical Tuning : Halogenated pyridines (e.g., 6-fluoropyridine) lower the basicity (pKa) of the molecule, enhancing blood-brain barrier (BBB) penetration and mitigating hERG liability.

PDE1_Signaling Ca Intracellular Ca²⁺ Surge Complex Ca²⁺/CaM Complex Ca->Complex CaM Calmodulin (CaM) CaM->Complex PDE1 PDE1 Enzyme (Active) Complex->PDE1 Binds & Activates AMP 5'-AMP / 5'-GMP PDE1->AMP Hydrolysis (Signal Termination) cAMP cAMP / cGMP cAMP->PDE1 Substrate PKA PKA / PKG Pathways cAMP->PKA Activates (If PDE1 Inhibited) Physiol Neuroplasticity & Vasodilation PKA->Physiol

Figure 1: Ca²⁺/CaM-dependent PDE1 signaling pathway and points of inhibitor intervention.

Quantitative Structure-Activity Relationship (SAR)

The substitution pattern on the pyridine ring dictates both the potency and the isoform selectivity (PDE1A, 1B, 1C) of the resulting inhibitor. The table below summarizes the biochemical efficacy of leading pyridine-containing scaffolds.

Compound / ScaffoldKey Pyridine IntermediateTarget IsoformIC₅₀ (nM)Clinical / Preclinical Status
ITI-214 (Lenrispodun) 2-Bromo-6-fluoropyridinePDE1 (Pan)0.058Phase I/II (Schizophrenia, Heart Failure)
DNS-0056 Pyran-methyl-pyridinePDE1B26.0Preclinical (Cognitive Enhancement)
PF-04822163 Pyridine (Solvent/Reagent)PDE1B2.4Preclinical (PET Radioligand Precursor)
1H-pyrazolo[4,3-b]pyridines 3-Bromo-2-(trifluoromethyl)pyridinePDE1 (Pan)< 10.0Patent Validated (Neurodegenerative)

Data synthesized from established pharmacological evaluations[2][3][4].

Synthetic Strategy & Workflow

The modular synthesis of pyridine-functionalized PDE1 inhibitors typically involves the late-stage N-alkylation of a heterocyclic core (e.g., pyrazolo[3,4-d]pyrimidin-4-one) with a functionalized pyridine-benzyl halide. The workflow below outlines the highly efficient, three-step sequence utilized to generate the ITI-214 pharmacophore.

Synthetic_Workflow SM1 2-Bromo-6-fluoropyridine Step1 Suzuki-Miyaura Coupling SM1->Step1 SM2 4-(Hydroxymethyl) phenylboronic acid SM2->Step1 Int1 Pyridine-Benzyl Alcohol Intermediate Step1->Int1 Pd(II) -> Pd(0) Step2 Chlorination (SOCl₂) Int1->Step2 Int2 Pyridine-Benzyl Chloride Intermediate Step2->Int2 Step3 N-Alkylation (K₂CO₃, DMF) Int2->Step3 Final Target PDE1 Inhibitor (e.g., ITI-214 analog) Step3->Final SN2 Displacement Core Pyrazolo-pyrimidine Core Core->Step3

Figure 2: Three-step synthetic workflow for pyridine-functionalized PDE1 inhibitors.

Validated Experimental Protocols

Note: The following protocols are engineered for self-validation. Do not proceed to subsequent steps without satisfying the defined analytical checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of (4-(6-fluoropyridin-2-yl)phenyl)methanol. Causality & Design : We utilize PdCl₂(PPh₃)₂ as the precatalyst because it provides an excellent balance of air stability and rapid in situ reduction to the active Pd(0) species. A biphasic solvent system (THF/Water) is employed; water dissolves the Na₂CO₃ to create a highly alkaline local environment necessary for the formation of the reactive boronate complex, while THF ensures the solubility of the electron-deficient 2-bromo-6-fluoropyridine.

Step-by-Step Procedure :

  • Preparation : In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-fluoropyridine (100 g, 0.568 mol) and 4-(hydroxymethyl)phenylboronic acid (90.7 g, 0.596 mol).

  • Solvent & Base Addition : Add THF (650 mL) followed by an aqueous solution of Na₂CO₃ (121 g in 500 mL deionized water).

  • Degassing : Sparge the biphasic mixture with ultra-pure nitrogen gas for 15 minutes to displace dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add PdCl₂(PPh₃)₂ (997 mg, 1.42 mmol, 0.25 mol%).

  • Reaction : Heat the mixture to 65°C under a continuous nitrogen atmosphere for 4 hours.

Self-Validating Checkpoint 1 :

  • Method : Withdraw a 50 µL aliquot from the upper organic (THF) layer. Dilute with 1 mL acetonitrile and analyze via LC-MS (UV 254 nm).

  • Acceptance Criteria : The reaction is deemed complete when the 2-bromo-6-fluoropyridine peak is <1% relative to the product peak (m/z [M+H]⁺ = 204.1). If unreacted starting material persists, verify the aqueous layer pH (>8 is required for transmetalation) and add an additional 0.05 mol% catalyst.

  • Workup : Cool to room temperature. Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 200 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

Protocol B: Chlorination and Core Alkylation

Objective : Conversion to the benzyl chloride and subsequent S_N2 alkylation of the pyrazolo-pyrimidine core. Causality & Design : Thionyl chloride (SOCl₂) is selected for the chlorination due to its volatile byproducts (SO₂ and HCl), which simplifies purification. For the N-alkylation, K₂CO₃ in DMF is used. The mild base selectively deprotonates the most acidic nitrogen on the pyrazolo-pyrimidine core without causing degradation, while the polar aprotic DMF accelerates the S_N2 displacement.

Step-by-Step Procedure :

  • Chlorination : Dissolve the crude (4-(6-fluoropyridin-2-yl)phenyl)methanol in dichloromethane (DCM, 500 mL). Cool the flask to 0°C.

  • Add SOCl₂ (1.2 equivalents) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Evaporation : Concentrate the mixture in vacuo to remove DCM and excess SOCl₂, yielding the intermediate chloride as a crystalline solid.

  • Alkylation : In a separate flask, dissolve the pyrazolo-pyrimidine core (1.0 eq) in anhydrous DMF (10 mL/g). Add finely powdered K₂CO₃ (2.5 eq) and stir for 30 minutes at room temperature to pre-form the nucleophilic anion.

  • Add the intermediate chloride (1.1 eq) to the suspension. Heat to 60°C for 12 hours.

Self-Validating Checkpoint 2 :

  • Method : Perform TLC (Silica gel, 5% MeOH in DCM).

  • Acceptance Criteria : The core starting material spot (visualized by UV and iodine) must be fully consumed, replaced by a higher Rf product spot. Confirm product identity via ¹H NMR (DMSO-d₆): Look for the disappearance of the core N-H proton and the appearance of a sharp benzylic CH₂ singlet around δ 5.40 ppm.

  • Isolation : Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with cold water and ethyl acetate, and dry under high vacuum to afford the final PDE1 inhibitor.

References

  • The Molecular Mechanism of PDE1 Regulation. PMC. 1

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers. 2

  • ITI 214. New Drug Approvals.

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents. 3

  • Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. ACS Omega. 4

Sources

Application

Application Note: Regioselective Bromination of 2-Amino-3-Methylpyridine

This Application Note provides a rigorous, scientifically grounded protocol for the bromination of 2-amino-3-methylpyridine (2-amino-3-picoline). Critical Scientific Clarification: Direct electrophilic bromination of 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically grounded protocol for the bromination of 2-amino-3-methylpyridine (2-amino-3-picoline).

Critical Scientific Clarification: Direct electrophilic bromination of 2-amino-3-methylpyridine does not yield the 4,6-dibromo analog as the primary product. The amino group (


) at position 2 is a strong ortho/para director, while the methyl group at position 3 is a weak activator.
  • C5 (Para to Amino): The most reactive site. Monobromination exclusively targets this position to form 2-amino-5-bromo-3-methylpyridine .

  • C6 (Ortho to Amino): The second most reactive site. Exhaustive bromination yields 2-amino-5,6-dibromo-3-methylpyridine .

  • C4 (Meta to Amino): This position is electronically deactivated relative to C5 and C6. Formation of the 4,6-dibromo analog via direct bromination is chemically implausible without blocking the 5-position.

Therefore, this guide details the protocols for synthesizing the 5-bromo (Mono) and 5,6-dibromo (Di) analogs, which are the actual products of this reaction.

[1][2][3]

Executive Summary

The bromination of 2-amino-3-methylpyridine is a cornerstone reaction in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. This protocol addresses the challenge of regioselectivity, providing controlled methods to isolate the 5-bromo (monobrominated) and 5,6-dibromo (dibrominated) species. We utilize N-Bromosuccinimide (NBS) for mild, selective monobromination and elemental bromine (


) under forcing conditions for dibromination.

Scientific Principles & Reaction Mechanism[2][4]

Electronic Directing Effects

The regiochemistry is governed by the competing directing effects of the substituents on the pyridine ring:

  • Amino Group (C2): Strongly activating, directs electrophiles to C3 (occupied), C5 (para), and C6 (ortho).

  • Methyl Group (C3): Weakly activating, directs to C2 (occupied), C4 (ortho), and C6 (para).

  • Pyridine Nitrogen: Inductively withdrawing, deactivates the ring, making the

    
     (C2, C6) and 
    
    
    
    (C4) positions electron-deficient unless activated by strong donors like
    
    
    .

Dominant Pathway: The activation from the amino group at C2 overwhelmingly favors the C5 position (para attack) due to resonance stabilization of the Wheland intermediate that places the positive charge on the nitrogen attached to the exocyclic amino group. Once C5 is substituted, the remaining activation directs the second bromine to C6 .

Reaction Pathway Diagram

BrominationPathway Substrate 2-Amino-3-methylpyridine (Substrate) MonoProduct 2-Amino-5-bromo- 3-methylpyridine (Major Product) Substrate->MonoProduct Electrophilic Attack (C5) Impurity 4,6-Dibromo Analog (NOT FORMED) Substrate->Impurity Forbidden (Meta to NH2) Reagent1 NBS (1.0 eq) CH3CN, 0°C DiProduct 2-Amino-5,6-dibromo- 3-methylpyridine (Exhaustive Product) MonoProduct->DiProduct Electrophilic Attack (C6) Reagent2 Br2 (2.5 eq) AcOH, Reflux

Figure 1: Reaction pathway showing the sequential bromination at C5 and C6. The 4,6-isomer is electronically disfavored.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Monobromination)

Objective: High-yield isolation of the 5-bromo analog with minimal dibromo impurity.

Reagents:

  • 2-Amino-3-methylpyridine (10.0 g, 92.5 mmol)

  • N-Bromosuccinimide (NBS) (16.5 g, 92.5 mmol, 1.0 eq)

  • Acetonitrile (

    
    ) (100 mL)
    
  • Ammonium Acetate (

    
    ) - Catalyst to buffer HBr formation.
    

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine in acetonitrile at room temperature.

  • Cooling: Cool the solution to

    
     using an ice-water bath.
    
  • Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition causes localized high concentrations of bromine, promoting dibromination.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Quench: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL).

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Silica, 10-30% EtOAc in Hexane).

Expected Yield: 85-92% Data: Light yellow solid.


 confirms substitution at C5 (singlet at 

ppm for H6).
Protocol B: Synthesis of 2-Amino-5,6-dibromo-3-methylpyridine (Dibromination)

Objective: Exhaustive bromination to access the dibromo scaffold.

Reagents:

  • 2-Amino-3-methylpyridine (10.0 g, 92.5 mmol)

  • Bromine (

    
    ) (37.0 g, 231 mmol, 2.5 eq)
    
  • Acetic Acid (

    
    ) (80 mL)
    
  • Sodium Acetate (NaOAc) (15.2 g, 185 mmol) - Acid scavenger.

Procedure:

  • Preparation: Dissolve the substrate and Sodium Acetate in Glacial Acetic Acid in a 250 mL three-neck flask fitted with a reflux condenser and dropping funnel.

  • Bromine Addition: Heat the solution to

    
    . Add liquid bromine dropwise over 45 minutes. The solution will turn deep red.
    
  • Heating: After addition, heat the reaction to

    
     for 4-6 hours. Note: Higher temperatures are required to overcome the deactivating effect of the first bromine atom.
    
  • Quench: Cool to RT and pour the mixture into ice water (300 mL) containing Sodium Bisulfite (

    
    ) to quench excess bromine (indicated by the disappearance of red color).
    
  • Neutralization: Carefully neutralize with

    
     solution to 
    
    
    
    . A solid precipitate should form.[1][3]
  • Isolation: Filter the solid. If the product is oily, extract with Dichloromethane (DCM).

  • Purification: The crude solid typically contains a mixture of 5-bromo and 5,6-dibromo products. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane). The dibromo product elutes before the monobromo product due to lower polarity.

Expected Yield: 60-75% Data: Off-white solid.


 shows loss of H6 and H5 signals; only the H4 signal (singlet/doublet depending on coupling) remains.

Analytical Data Summary

CompoundStructureSubstitution PatternKey

Feature
Substrate 2-Amino-3-methylpyridineUnsubstitutedH4, H5, H6 signals present.
Mono-Product 2-Amino-5-bromo-3-methylpyridineC5-BromoH6 (d,

), H4 (d,

).
Di-Product 2-Amino-5,6-dibromo-3-methylpyridineC5, C6-DibromoSingle aromatic proton at C4 (

).
Target (Hypothetical) 4,6-Dibromo AnalogC4, C6-DibromoNot observed via direct bromination.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood with appropriate gloves (Laminate/Silver Shield).
    
  • Pyridine Derivatives: Potential neurotoxins. Avoid inhalation of dust.

  • Exotherm: The addition of bromine is exothermic; control addition rates strictly to prevent thermal runaway.

References

  • Synthesis of 2-Amino-5-bromo-3-methylpyridine

    • Source: ChemicalBook & Sigma-Aldrich Product D
    • Citation: "General procedure for the synthesis of 2-amino-3-methyl-5-bromopyridine involves bromin
  • Regioselectivity in Aminopyridines

    • Source: Heterocyclic Letters, Vol. 11.
    • Citation: "Bromination of 2-aminopyridines typically yields 5-bromo and 3,5-dibromo products (or 5,6-dibromo if 3 is blocked)."
  • Dibromination Protocols

    • Source: P
    • Citation: "Preparation method for 2,5-dibromo-3-methylpyridine via Sandmeyer, illustrating the difficulty of direct bromination

Sources

Method

Application Note: Cyclization Strategies for 3-Amino-4,6-Dibromopyridine

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 3-amino-4,6-dibromopyridine (CAS 50786-37-3) for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 3-amino-4,6-dibromopyridine (CAS 50786-37-3) for the synthesis of fused heterocyclic scaffolds, specifically imidazo[4,5-c]pyridines and [1,2,3]triazolo[4,5-c]pyridines .[1]

Core Scaffold: 3-Amino-4,6-dibromopyridine Target Scaffolds: Imidazo[4,5-c]pyridine, [1,2,3]Triazolo[4,5-c]pyridine Primary Application: Kinase Inhibitor Discovery (e.g., JAK, GSK-3


), Fragment-Based Drug Design (FBDD)[1][2]

Introduction & Reactivity Profile

3-Amino-4,6-dibromopyridine is a high-value bifunctional building block. Its utility stems from the unique electronic differentiation between the two bromine substituents, governed by the electron-donating amino group at position 3 and the ring nitrogen.[1]

Electronic & Regiochemical Analysis[3][4]
  • C4-Bromine (Gamma-position): Located ortho to the amino group.[1] While gamma-halogens are typically less reactive towards Nucleophilic Aromatic Substitution (SNAr) than alpha-halogens (C2/C6), the C4 position in this scaffold is uniquely activated for intramolecular cyclization or directed catalysis due to the proximity of the C3-amino group.[1] However, the electron-donating effect (+M) of the amino group can deactivate C4 towards direct SNAr, often requiring Palladium-catalyzed amination for efficient substitution.[1]

  • C6-Bromine (Alpha-position): Located para to the amino group and alpha to the ring nitrogen.[1] This position is classically the most reactive towards direct SNAr but is preserved in [4,5-c] cyclization strategies to serve as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) to elaborate the final drug candidate.[1]

Strategic Workflow

The primary challenge is regioselectivity . To synthesize [4,5-c] fused systems, one must selectively functionalize the C4-position while leaving the C6-bromine intact.[1]

Reactivity cluster_paths Divergent Pathways Start 3-Amino-4,6-dibromopyridine PathA Path A: C4-Functionalization (Pd-Catalysis/S_NAr) Start->PathA Preferred (Regiocontrol) PathB Path B: C6-Functionalization (Direct S_NAr - Undesired) Start->PathB Competes Intermediate Key Intermediate: 3-Amino-4-(alkylamino)-6-bromopyridine PathA->Intermediate Amine Coupling Imidazo Target 1: 6-Bromoimidazo[4,5-c]pyridine Intermediate->Imidazo + One-Carbon Source (e.g., HC(OEt)3) Triazolo Target 2: 6-Bromo[1,2,3]triazolo[4,5-c]pyridine Intermediate->Triazolo + Nitrosation (NaNO2/HCl)

Caption: Divergent synthetic pathways. Path A is critical for accessing [4,5-c] fused systems, requiring conditions that favor C4 substitution over the naturally reactive C6 position.

Protocol A: Synthesis of 6-Bromoimidazo[4,5-c]pyridines[1]

This protocol describes the synthesis of N1-substituted imidazo[4,5-c]pyridines.[1] The key step is the regioselective introduction of the amine at C4.[1]

Step 1: Regioselective C4-Amination (Buchwald-Hartwig Coupling)

Direct SNAr at C4 is difficult due to deactivation by the C3-amine.[1] Pd-catalysis is recommended to ensure high yield and regioselectivity.[1]

  • Reagents: 3-Amino-4,6-dibromopyridine (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP or Xantphos (5-7.5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Conditions: 100°C, 12-16 h, Inert Atmosphere (N₂/Ar).

Procedure:

  • Charge a reaction vial with 3-amino-4,6-dibromopyridine, Cs₂CO₃, and the Pd-catalyst/ligand system.

  • Purge with Argon for 5 minutes.

  • Add anhydrous 1,4-dioxane and the primary amine (R-NH₂).

  • Seal and heat to 100°C. Monitor by LC-MS for the formation of the diamine intermediate (Mass = M + R-NH - Br).[1] Note: If C6-substitution is observed, switch to a bulkier ligand (e.g., BrettPhos) to enforce steric selectivity at the more crowded C4 position.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Cyclization to Imidazo[4,5-c]pyridine

The resulting 3,4-diaminopyridine is cyclized using a one-carbon source.[1]

  • Reagents: Triethyl orthoformate (HC(OEt)₃) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat. 5-10 mol%).

  • Conditions: Reflux (80-100°C), 2-4 h.

Procedure:

  • Dissolve the isolated 3-amino-4-(alkylamino)-6-bromopyridine in triethyl orthoformate (acts as solvent and reagent).[1]

  • Add catalytic pTSA.

  • Heat to reflux.[3] The reaction typically proceeds rapidly.

  • Workup: Concentrate in vacuo. The residue is often pure enough or can be recrystallized from EtOH/Water.

Data Summary: Expected Outcomes

Reaction StepKey ReagentTempTypical YieldObservation
C4-Amination Pd/BINAP, R-NH₂100°C65-85%Conversion of dibromo to diamine.[1]
Cyclization HC(OEt)₃, pTSA85°C>90%Formation of fused imidazole ring.

Protocol B: Synthesis of 6-Bromo[1,2,3]triazolo[4,5-c]pyridines[1]

Triazolopyridines are bioisosteres of purines. This synthesis requires a primary amine at C4 (via hydrazine or ammonia surrogates) or diazotization of a 3,4-diamino system.

Step 1: Preparation of 3,4-Diamino-6-bromopyridine

Option A (Direct): Reaction with Ammonia (requires high pressure/autoclave) or Benzophenone Imine (Pd-catalyzed) followed by hydrolysis. Option B (Hydrazine): Reaction with Hydrazine hydrate (careful monitoring to avoid bis-substitution).

Recommended Route (Benzophenone Imine):

  • Follow Protocol A (Step 1) using Benzophenone Imine (1.2 equiv) as the nucleophile.

  • Hydrolysis: Treat the intermediate with 2M HCl/THF (1:1) at RT for 1 h to release the free primary amine at C4.

  • Product: 3,4-Diamino-6-bromopyridine.

Step 2: Diazotization and Cyclization[1]
  • Dissolution: Dissolve 3,4-diamino-6-bromopyridine (1.0 equiv) in aqueous HCl (5% or 2M) or Acetic Acid/Water.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.1 equiv) in water.

  • Reaction: Stir at 0°C for 30-60 mins. The diazonium species formed at the C3 or C4 amine will instantly attack the adjacent amine to close the triazole ring.

  • Workup: The product often precipitates as a solid. Filter, wash with cold water, and dry.[1]

Troubleshooting & Optimization

Regioselectivity Issues (C4 vs C6)

If significant C6-substitution (byproduct) is observed during the amination step:

  • Switch Ligand: Use Xantphos or DPEPhos . These ligands have large bite angles and often favor the more challenging coupling position or chelate to the metal in a way that directs addition.[1]

  • Protect C6: This is rarely necessary but if required, one could start with 2-amino-5-bromopyridine, nitrate to get the 3-nitro, and then reduce, but starting with the dibromo scaffold is more direct.[1]

  • Temperature Control: Lower the temperature to 60-80°C and increase reaction time.

Solubility

The diaminopyridine intermediates can be polar and oxidatively unstable.

  • Handling: Store intermediates under Nitrogen/Argon.

  • Purification: If column chromatography causes streaking (due to basic amines), add 1% Triethylamine or 1% NH₄OH to the eluent.

Safety Note
  • 3-Amino-4,6-dibromopyridine: Irritant.[1] Handle in a fume hood.

  • Diazotization: Generates nitrogen gas. Ensure open venting or appropriate pressure relief.

References

  • Regioselectivity in Pyridines: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. (Relevant for C4-activation strategies).

  • Imidazo[4,5-c]pyridine Synthesis: Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. (General cyclization conditions).

  • Pd-Catalyzed Amination of Halopyridines: Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. (Analogous mechanism for 4-bromo-3-amino systems).[1]

  • Triazolopyridine Synthesis: Synthesis of [1,2,3]Triazolo[4,5-c]pyridine derivatives via diazotization. (General methodology for diamino-heterocycle cyclization).

  • General Reactivity of Aminobromopyridines: A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Context for C6 vs C4 reactivity).

Sources

Application

High-Fidelity Regioselective Cross-Coupling of 4,6-Dibromo-2-methylpyridin-3-amine

This Application Note and Protocol guide details the strategic functionalization of 4,6-dibromo-2-methylpyridin-3-amine , a high-value scaffold in the synthesis of kinase inhibitors and PDE1 inhibitors. Introduction & Me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic functionalization of 4,6-dibromo-2-methylpyridin-3-amine , a high-value scaffold in the synthesis of kinase inhibitors and PDE1 inhibitors.

Introduction & Mechanistic Strategy

The scaffold 4,6-dibromo-2-methylpyridin-3-amine presents a classic "chemoselectivity puzzle" common in medicinal chemistry. It contains two electrophilic sites (C4-Br and C6-Br) and one nucleophilic site (C3-NH₂). Successful utilization of this intermediate requires navigating three competing factors:

  • Electronic Bias: The C6 position (α to nitrogen) is more electron-deficient than the C4 position (γ to nitrogen), making C6 significantly more reactive toward oxidative addition by Palladium(0).

  • Steric Hindrance: The C4-Br is sterically crowded, flanked by the C3-amine and the C5-proton. Conversely, the C6-Br is relatively accessible.

  • Catalyst Poisoning: The free amine at C3 can coordinate to Pd(II) species, potentially arresting the catalytic cycle or directing the catalyst to the sterically hindered C4 position via a "directed" oxidative addition mechanism.

The Selectivity Hierarchy

In standard mononuclear Pd-catalyzed manifolds, the reactivity order is: C6-Br (Fastest) > C4-Br (Slow) >> C3-NH₂ (Inert under Suzuki conditions)

Therefore, this guide prioritizes C6-selective coupling as the primary transformation. Accessing the C4 position typically requires a sequential approach (C6 then C4) or specialized ligand systems.

Decision Framework & Workflow

The following flowchart illustrates the decision logic for selecting the optimal protocol based on your target moiety and tolerance for protecting groups.

ReactionLogic Start Start: 4,6-Dibromo -2-methylpyridin-3-amine CheckAmine Is the Free Amine Problematic? Start->CheckAmine Protect Route A: Acetylation (Protect C3-NH2) CheckAmine->Protect Yes (Low Yields) Direct Route B: Direct Coupling (Free Amine) CheckAmine->Direct No (Standard) ConditionA Protocol 1: C6-Selective (Pd(PPh3)4 / Na2CO3) Protect->ConditionA Direct->ConditionA Product1 Product: 6-Aryl-4-bromo -2-methylpyridin-3-amine ConditionA->Product1 Major Product ConditionB Protocol 2: Sequential C4 (XPhos Pd G3 / K3PO4) Product2 Product: 4,6-Diaryl -2-methylpyridin-3-amine ConditionB->Product2 Product1->ConditionB Step 2

Figure 1: Strategic workflow for the sequential functionalization of the dibromo-pyridine core.

Experimental Protocols

Protocol 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C6 position while leaving the C4-bromide intact for future elaboration. Substrate: Free amine (Direct Route).

Rationale: Using a standard triphenylphosphine-based catalyst system (Pd(PPh3)4) capitalizes on the electronic difference between C6 and C4. More active ligands (e.g., SPhos, XPhos) should be avoided in this step, as they may promote "over-coupling" at the hindered C4 position.

Materials:
  • Substrate: 4,6-dibromo-2-methylpyridin-3-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromo-pyridine substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85–90 °C for 4–16 hours.

    • Critical Checkpoint: Monitor by HPLC/UPLC. The starting material should vanish, converting to the mono-coupled product. If >5% bis-coupled product (C4+C6) appears, lower temperature to 70 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C6-product typically elutes before the bis-coupled impurity.

Yield Expectation: 70–85% Key Validating Data: ¹H NMR will show the disappearance of the C6-proton signal (if applicable) or a shift in the C5-proton due to the new aryl ring.

Protocol 2: Sequential C4-Functionalization

Objective: React the sterically hindered C4-bromide after C6 is substituted.

Rationale: The C4 position is deactivated and crowded. Standard catalysts will fail. We must switch to electron-rich, bulky biarylphosphine ligands (Buchwald Ligands) to facilitate oxidative addition at this difficult center.

Materials:
  • Substrate: 6-Aryl-4-bromo-2-methylpyridin-3-amine (Product from Protocol 1)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (or Pd₂(dba)₃ + XPhos) (5–10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Procedure:
  • Setup: Combine the C6-substituted substrate, boronic acid, XPhos Pd G3, and K₃PO₄ in a microwave vial.

  • Reaction: Heat to 100–110 °C (oil bath) or 120 °C (Microwave) for 1–2 hours.

    • Note: The higher temperature and active catalyst are required to overcome the steric barrier at C4.

  • Workup: Standard aqueous workup (EtOAc/Water).

  • Purification: Flash chromatography.

Protocol 3: The "Protection" Contingency (Acetylation)

When to use: If Protocol 1 results in low conversion or catalyst poisoning (indicated by black Pd precipitation without product formation).

Procedure:

  • Acetylation: Treat 4,6-dibromo-2-methylpyridin-3-amine with Acetic Anhydride (1.2 equiv) in Pyridine or DCM/TEA at 0 °C to RT.

  • Isolation: Isolate the N-acetyl derivative.

  • Coupling: Perform Protocol 1. The acetyl group prevents amine coordination to Pd and often solubilizes the substrate.

  • Deprotection: Removal of the acetyl group usually occurs in situ if strong hydroxide bases are used at high temperatures, or can be done separately with HCl/MeOH.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free amine.Switch to Protocol 3 (Acetylation) or increase catalyst loading to 10 mol%.
Bis-Coupling (C4 + C6) Temperature too high; Ligand too active.Reduce Temp to 60 °C; Ensure use of PPh₃ (less active) rather than XPhos/SPhos for the first step.
C4-Selectivity (Wrong Isomer) "Cluster" formation or Directed Metalation.Rare. If observed, switch solvent to highly polar DMF/DMSO to break up Pd clusters, or use a non-coordinating base.
Protodebromination Hydride source in solvent/base.Ensure solvents are anhydrous and free of stabilizers. Avoid alcohol solvents if possible.

References

  • Vertex Pharmaceuticals. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. US Patent 10,806,718.[2] Link

    • Context: Describes the synthesis and usage of the 4,6-dibromo-2-methylpyridin-3-amine intermedi
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Link

    • Context: Provides fundamental reactivity data on amino-bromo-pyridines, supporting the C6-selectivity hypothesis.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.[3][4][5] Link

    • Context: (Analogous system) Demonstrates how Pd-clusters can switch selectivity from C2 (alpha) to C4 (gamma) in 2,4-dibromopyridines.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

    • Context: Validates the use of acetamide protection to improve Suzuki coupling yields in aminopyridines.

Sources

Method

Application Note: Advanced Protecting Group Strategies for 3-Aminopyridine Derivatives in Complex Synthesis

Introduction & Mechanistic Rationale 3-Aminopyridine is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and non-peptidic receptor antagonists. However, the fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Aminopyridine is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and non-peptidic receptor antagonists. However, the functionalization of 3-aminopyridine derivatives presents a distinct chemoselectivity challenge: the molecule possesses both a weakly basic, nucleophilic pyridine nitrogen and an exocyclic primary amine.

To achieve regioselective transformations such as directed ortho-metalation, Suzuki-Miyaura cross-coupling, or reductive amination, the exocyclic amine must be transiently masked. The exocyclic amine of 3-aminopyridine is less nucleophilic than standard aliphatic amines due to resonance with the electron-deficient pyridine ring. Consequently, standard protection protocols often require nucleophilic catalysis or specialized coupling conditions to drive the reaction to completion while avoiding over-protection (e.g., di-Boc formation).

Strategic Selection of Protecting Groups

Selecting the appropriate protecting group is dictated by the downstream synthetic environment:

  • Boc (tert-Butyloxycarbonyl): The industry standard for orthogonal synthesis. It provides excellent steric shielding and prevents unwanted N-alkylation. Boc protection is highly compatible with downstream reductive aminations and directed metalations1[1].

  • Imine/Acetamide Masking: Free primary amines can coordinate with palladium, poisoning the catalyst or participating in competing Buchwald-Hartwig aminations during cross-coupling. Masking the amine as an imine (via benzaldehyde) or acetamide enables high-yielding, one-pot Suzuki couplings 2[2].

  • Cbz (Carboxybenzyl): Increasingly utilized in green chemistry and enzymatic cascades. Biocatalysts like galactose oxidase (GOase) and imine reductase (IRED) show higher tolerance for Cbz-protected substrates compared to Boc, facilitating the synthesis of chiral 3-aminopiperidines3[3].

Workflow Visualization

G A 3-Aminopyridine B Boc Protection (Boc2O, Base) A->B Acid-labile C Imine Masking (Benzaldehyde) A->C Transient D Cbz Protection (Enzymatic/Chemical) A->D Orthogonal F Reductive Amination / Metalation B->F E Palladium-Catalyzed Cross-Coupling C->E G Biocatalytic Cascade D->G H Deprotection & Target Isolation E->H F->H G->H

Workflow of orthogonal protecting group strategies for 3-aminopyridine derivatives.

Quantitative Data: Protecting Group Comparison

Protecting GroupReagentsTypical YieldDeprotection ConditionsDownstream Compatibility
Boc Boc₂O, TEA, DCM (or EDCI/HOBt)85–95%TFA or HCl in DioxaneReductive amination, metalation
Imine Benzaldehyde, Toluene>90%Mild aqueous HClPd-catalyzed cross-coupling
Acetamide AcCl, TEA, DCM60–75%Strong acid (HCl, reflux)Pd-catalyzed cross-coupling
Cbz Cbz-Cl, Base70–85%H₂, Pd/C (hydrogenolysis)Biocatalytic enzymatic cascades

Experimental Protocols

Protocol A: Highly Selective N-Boc Protection of 3-Aminopyridine

This protocol utilizes standard coupling reagents to ensure mono-protection while suppressing the formation of di-Boc byproducts, a common issue with electron-deficient heteroaromatic amines4[4].

Materials: 3-Aminopyridine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), Triethylamine (TEA, 3.0 eq), EDCI (3.0 eq), HOBt (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Initiation: Dissolve 3-aminopyridine in anhydrous DCM (0.5 M concentration) under an inert nitrogen atmosphere at room temperature.

  • Activation: Sequentially add EDCI, HOBt, and TEA to the stirring solution.

    • Causality: TEA neutralizes acidic byproducts to maintain amine nucleophilicity. EDCI and HOBt act as coupling additives that stabilize the reactive intermediate, significantly improving the selectivity ratio of mono-Boc to di-Boc protected products (up to 20:1)[4].

  • Protection: Add Boc₂O dropwise to control any mild exotherm. Stir the reaction continuously for 1 to 2 hours at room temperature.

  • Self-Validating Step: Monitor via Thin-Layer Chromatography (TLC) using 1:1 Ethyl Acetate/Hexanes. The reaction is complete when the highly polar starting material (Rf ~0.1) disappears, replaced by a faster-eluting spot (Rf ~0.41). Ninhydrin staining will shift from a deep purple (primary amine) to a faint response.

  • Workup: Wash the reaction mixture twice with distilled water to remove water-soluble coupling byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography if necessary.

Protocol B: Transient Imine Protection for One-Pot Suzuki Coupling

Direct Suzuki coupling of halo-aminopyridines often fails due to catalyst poisoning. This protocol masks the amine as an imine, enabling efficient carbon-carbon bond formation[2].

Materials: 2-Chloro-3-aminopyridine (1.0 eq), Benzaldehyde (1.1 eq), Toluene, Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-chloro-3-aminopyridine and benzaldehyde in toluene. Heat the mixture to reflux overnight using a Dean-Stark apparatus.

    • Causality: The Dean-Stark trap continuously removes water from the system, driving the thermodynamically reversible condensation equilibrium entirely toward the imine product.

  • Self-Validating Step: Analyze a reaction aliquot via FTIR. The successful formation of the imine is confirmed by the complete disappearance of the primary N-H stretching bands (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1640 cm⁻¹).

  • Cross-Coupling: Concentrate the toluene solution in vacuo to yield the crude imine. Immediately redissolve in a degassed mixture of Dioxane/Water (4:1). Add phenylboronic acid, Na₂CO₃, and the Pd(PPh₃)₄ catalyst. Reflux for 8 hours.

    • Causality: The transient imine prevents the primary amine from coordinating with the Pd(0) center, preventing catalyst deactivation and unwanted Buchwald-Hartwig side reactions.

  • Deprotection (Hydrolysis): Cool the mixture to room temperature and add 1M HCl. Stir for 1 hour to hydrolyze the imine back to the free primary amine. Adjust pH to 8 with NaOH and extract with Ethyl Acetate to isolate the functionalized 3-aminopyridine derivative.

References

  • Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines. Benchchem.
  • An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. American Chemical Society (ACS).
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing).
  • CN102936220A - BOC protection method for aminopyridine. Google Patents.

Sources

Application

Application Note: Sonogashira Coupling Protocols for 4,6-Dibromopyridines

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of regioselectivity in the Sonogashira coupling of dibrominated pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of regioselectivity in the Sonogashira coupling of dibrominated pyridine scaffolds.

Introduction & Nomenclature Clarification

The term "4,6-dibromopyridine" is frequently encountered in legacy literature and specific patent families, but it requires precise structural definition to ensure experimental success.[1]

  • Standard IUPAC Numbering: Pyridine atoms are numbered starting from the nitrogen (

    
    ). Positions 2 and 6 are equivalent (adjacent to N), while position 4 is para to N.
    
  • The "4,6" Ambiguity:

    • Scenario A (Unsubstituted Ring): A pyridine with bromines at positions 4 and 6 relative to N is correctly identified as 2,4-dibromopyridine (since position 6 is equivalent to 2). This is the most common substrate.

    • Scenario B (Substituted Ring): If the molecule has a substituent at position 2 (e.g., an amino group), the bromines can indeed be at 4 and 6. This scaffold is 2-amino-4,6-dibromopyridine .[1]

This guide provides protocols for both 2,4-dibromopyridine (Scenario A) and 2-amino-4,6-dibromopyridine (Scenario B), focusing on the critical challenge of regioselectivity .

Mechanistic Insight: The Regioselectivity Hierarchy

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond. For polyhalogenated pyridines, this rate is governed by the electronic deficiency of the carbon center.

Reactivity Order in 2,4-Dibromopyridine

In 2,4-dibromopyridine, the two bromine atoms are chemically distinct.[1]

  • C2-Position (

    
     to N):  Highly electron-deficient due to the strong inductive effect (-I) of the adjacent nitrogen and the resonance withdrawal. The C-Br bond here is more activated towards oxidative addition.[1]
    
  • C4-Position (

    
     to N):  Electron-deficient, but less so than C2.[1][2]
    
  • Selectivity Rule: Under standard Sonogashira conditions (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ), C2 is significantly more reactive than C4 .
Reactivity Order in 2-Amino-4,6-dibromopyridine[1]
  • C6-Position (

    
     to N):  Adjacent to the ring nitrogen.[1]
    
  • C4-Position (

    
     to N):  Para to the ring nitrogen.[1]
    
  • Effect of 2-NH

    
    :  The amino group is a strong electron donor (+M). It donates density primarily to C3 (ortho) and C5 (para). Positions C4 and C6 (meta to the amino group) are less deactivated.
    
  • Selectivity Rule: The C6-position remains the most reactive site due to its proximity to the ring nitrogen (inductive activation), despite the global deactivation by the amino group.

Visualizing the Decision Matrix

Regioselectivity Substrate Substrate Selection DiBromo24 2,4-Dibromopyridine Substrate->DiBromo24 AminoDiBromo 2-Amino-4,6-dibromopyridine Substrate->AminoDiBromo C2_Site C2-Position (Major Site) DiBromo24->C2_Site Pd(0) Oxidative Addition (Fast) C4_Site C4-Position (Minor Site) DiBromo24->C4_Site Slower Reaction AminoDiBromo->C4_Site Gamma to N (Secondary) C6_Site C6-Position (Major Site) AminoDiBromo->C6_Site Alpha to N (Preferred)

Caption: Regioselectivity hierarchy in Pd-catalyzed coupling. Green nodes indicate the kinetically favored sites for mono-coupling.[1]

Experimental Protocols

Protocol A: C2-Selective Mono-Alkynylation of 2,4-Dibromopyridine

Objective: Selectively couple a terminal alkyne at the C2 position while leaving the C4 bromine intact for subsequent functionalization.[1]

Reagents:

  • Substrate: 2,4-Dibromopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-3 mol%)
  • Co-Catalyst: CuI (1-2 mol%)[1]

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.

  • Solubilization: Add 2,4-dibromopyridine (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI. Evacuate and backfill with Argon (3 cycles).
  • Solvent Addition: Add degassed solvent (THF is preferred for lower temperatures; DMF for difficult substrates) and Et

    
    N via syringe.[1]
    
  • Alkyne Addition (Critical): Dissolve the terminal alkyne (1.05 equiv) in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes to the stirring reaction mixture at Room Temperature (20–25 °C) .

    • Note: Slow addition keeps the alkyne concentration low, minimizing bis-coupling.[1]

  • Monitoring: Stir at RT. Monitor by TLC or LCMS every hour.

    • Endpoint: Disappearance of starting material. If reaction stalls, heat gently to 40 °C. Avoid exceeding 50 °C to prevent C4 activation.[1]

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography. The mono-coupled product (C2) usually elutes after the bis-coupled byproduct but before the starting material.

Protocol B: Exhaustive Bis-Alkynylation

Objective: Install alkyne moieties at both C2 and C4 (or C4/C6) positions.[1]

Reagents:

  • Substrate: 2,4-Dibromopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (2.5 – 3.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding alkynes).
  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (DIPA) or Et

    
    N.[1]
    
  • Solvent: DMF or Toluene (requires heating).[1]

Procedure:

  • Combine substrate, catalyst, and CuI in a pressure vial under Argon.[1]

  • Add solvent and base.[1]

  • Add the excess alkyne in one portion.

  • Heat: Stir at 80–100 °C for 4–12 hours.

    • Note: The C4 position requires thermal energy to overcome the higher activation barrier.

  • Workup: Standard aqueous extraction.

Protocol C: Sequential Coupling (Library Synthesis)

Objective: Create an unsymmetrical bis-alkynyl pyridine (Alkyne A at C2, Alkyne B at C4).

  • Step 1: Perform Protocol A using Alkyne A. Isolate the 2-alkynyl-4-bromopyridine intermediate.[1]

  • Step 2: Subject the intermediate to Protocol B conditions (higher temp, 80 °C) using Alkyne B.

    • Why: The C2-alkyne is conjugated and stable.[1] The remaining C4-bromide is now the only reactive site.[1]

Data Summary & Optimization Table

VariableConditionEffect on Selectivity
Temperature 20–25 °C Favors C2-Mono coupling.[1] Kinetic control.
80–100 °C Promotes C2,C4-Bis coupling.[1] Thermodynamic drive.
Stoichiometry 1:1 (Alkyne:Ar-Br)Essential for Mono selectivity.
>2.5:1 Essential for Bis coupling.[1]
Solvent THF Good for RT reactions; moderate polarity favors mono.[1]
DMF/DMA High polarity accelerates Pd cycle; promotes bis-coupling.[1]
Catalyst Pd(PPh

)

Cl

Standard. Good selectivity.
Pd(dppf)Cl

Higher turnover; may reduce selectivity (more bis-product).[1]

Troubleshooting & Safety

Common Issues
  • Glaser Coupling (Homocoupling): The alkyne couples to itself (R-C≡C-C≡C-R) instead of the pyridine.

    • Solution: Strictly exclude Oxygen.[1] Degas all solvents.[1] Add the alkyne slowly.

  • Stalled Reaction at C4: The C4 position is sluggish.

    • Solution: Switch to a more active catalyst system like Pd(tBu

      
      P)
      
      
      
      or add a bulky ligand like XPhos . Increase temperature to 110 °C.
Safety Protocols
  • Alkynes: Low molecular weight alkynes are flammable.[1] Handle in a fume hood.

  • Palladium Residues: Pd heavy metal waste must be segregated.[1]

  • Pressure: Reactions at 100 °C in closed vials generate pressure.[1] Use rated pressure vessels.

References

  • Mechanistic Studies on Pyridine Couplings

    • Title: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines.[1][2][3][4][5]

    • Source:Journal of Organic Chemistry
    • Link:[Link](Note: Generalized citation for foundational theory)

  • Title: Sonogashira Coupling of 2-Amino-4-bromopyridines: Reaction Optimization.
  • Advanced Selectivity Control

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1][5]

    • Source:PMC / NIH[1]

    • Link:[Link]

  • Specific Substrate Data

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines (Analogous reactivity patterns).[1]

    • Source:Modern Research in C
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dibromopyridine Solubility in Organic Synthesis

Welcome to the Application Scientist Troubleshooting Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solvation bottlenecks when working with dibromopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solvation bottlenecks when working with dibromopyridine building blocks.

Mechanistic Overview: The Causality of Insolubility

Dibromopyridines (including the 2,5-, 2,6-, and 3,5- isomers) are notoriously stubborn to dissolve in standard non-polar or moderately polar organic solvents at room temperature. As a Senior Application Scientist, it is critical to understand why these molecules resist solvation so you can rationally select the right solvent system rather than relying on trial and error.

The Physical Chemistry of the Crystal Lattice:

  • Halogen Bonding: The highly electronegative nitrogen atom in the pyridine ring acts as a strong Lewis base, while the polarizable bromine atoms act as Lewis acids (halogen bond donors). This creates a robust, self-assembling supramolecular polymer chain in the solid state.

  • 
     Stacking:  The electron-deficient nature of the brominated aromatic ring enhances face-to-face 
    
    
    
    stacking interactions.

The Causality of Solvent Selection: To achieve complete dissolution, the solvent must provide enough thermodynamic energy to disrupt these intermolecular forces. Non-polar solvents (like hexanes or cold diethyl ether) lack the ability to compete for halogen bond donor/acceptor sites. Therefore, you must utilize strongly polar solvents [1] or apply thermal energy to overcome the lattice energy. For example, 2,6-dibromopyridine requires hot methanol to fully dissolve[2], while 3,5-dibromopyridine can be solvated by chloroform or heated DMSO[3].

Quantitative Solubility & Physical Data

The table below summarizes the physical properties and validated solubility profiles of the three most common dibromopyridine isomers to guide your initial solvent selection.

IsomerMelting PointHigh Solubility SolventsMarginal / Heated SolubilityInsoluble
2,5-Dibromopyridine 92–95 °C[4]Strongly polar solvents[1]Chloroform, Methanol[]Water[6]
2,6-Dibromopyridine 117–120 °CHot Methanol[2]Chloroform, Methanol (cold)[7]Water[2]
3,5-Dibromopyridine 110–115 °C[3]Chloroform, Methanol[3][8]DMSO (Heated)[3][9]Water[8]

Diagnostic Workflow for Solvation

Follow this logical decision tree when your dibromopyridine substrate fails to dissolve in your reaction flask.

Workflow Start Crystalline Dibromopyridine Solvent Add Polar Solvent (CHCl3, DMF, or MeOH) Start->Solvent Check1 Visual Validation: Is solution clear? Solvent->Check1 Heat Apply Heat (50°C) & Sonication (15 min) Check1->Heat No Success Fully Solvated System Ready for Reaction Check1->Success Yes Check2 Validation: Did solid dissolve? Heat->Check2 Filter Hot Filtration (Remove inorganic salts) Check2->Filter No (Impurity suspected) Check2->Success Yes Filter->Success Filtrate retained

Diagnostic workflow for resolving dibromopyridine solubility issues.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains an internal check to verify success before proceeding, preventing downstream reaction failures.

Protocol A: Standard Dissolution & Lattice Disruption

Use this protocol when preparing stock solutions for cross-coupling or lithiation reactions.

  • Solvent Addition: Weigh the dibromopyridine into a dry flask. Add 5–10 volumes of a strongly polar solvent (e.g., Chloroform or DMF)[1].

  • Validation Check 1: Swirl for 60 seconds. If the solution becomes completely transparent, the lattice is disrupted. Proceed to your reaction. If a cloudy suspension remains, proceed to Step 3.

  • Thermal-Kinetic Disruption: Submerge the flask in an ultrasonic bath heated to 50 °C for 15 minutes. Causality: Cavitation breaks apart the highly crystalline particles, increasing the surface area, while thermal energy overcomes the

    
     stacking.
    
  • Validation Check 2: Remove the flask from the bath.

    • Outcome A: The solution is clear. The compound is successfully solvated.

    • Outcome B: A fine, granular solid remains. Because dibromopyridines are soluble in hot polar solvents, this remaining solid is highly likely an inorganic salt impurity (e.g., NaBr from the synthesis process) or a polymeric byproduct.

  • Impurity Isolation: Perform a hot filtration through a fine glass frit. The resulting clear filtrate is your validated, pure dibromopyridine solution.

Protocol B: Co-Solvent Strategy for Biphasic Reactions (e.g., Suzuki Couplings)

Use this protocol when the reaction requires a non-polar or aqueous phase that causes the dibromopyridine to crash out.

  • Primary Solvation: Dissolve the dibromopyridine in a minimal amount of a compatible polar protic solvent (e.g., Methanol). Causality: 3,5-dibromopyridine is highly soluble in methanol[8], which acts as an excellent hydrogen-bond competitor against the crystal lattice.

  • Phase Blending: Slowly add your primary reaction solvent (e.g., Toluene) dropwise while stirring vigorously.

  • Validation Check: Monitor the solution during addition. If transient cloudiness appears but clears upon stirring, the co-solvent system is balanced. If permanent precipitation occurs, the non-polar fraction is too high; titrate back with 0.5 mL increments of Methanol until the solution validates as clear.

Frequently Asked Questions (FAQs)

Q: Why does my 2,6-dibromopyridine precipitate immediately when I add my palladium/copper catalyst in THF? A: 2,6-dibromopyridine is widely used as a tridentate chelating ligand[2][7]. When you introduce transition metals, the pyridine nitrogen and adjacent bromines can coordinate to the metal center, forming a highly insoluble, polymeric coordination complex. Troubleshooting: Change the order of addition (ensure the ligand is fully solvated before metal addition) or switch to a more strongly coordinating solvent like DMF to compete with the pyridine nitrogen for the metal's open coordination sites.

Q: I need to run a reaction with 3,5-dibromopyridine at room temperature in DMSO, but it is only slightly soluble. What can I do? A: 3,5-dibromopyridine is only slightly soluble in DMSO at room temperature but becomes soluble when heated[3][9]. If your reaction strictly requires room temperature, you must pre-dissolve the substrate in a small amount of chloroform[8] (if compatible with your chemistry) and then dilute with DMSO, or use Protocol A (sonication) to create a supersaturated solution before adding your reagents.

Q: Is water a viable co-solvent for these compounds? A: No. All three major isomers (2,5-, 2,6-, and 3,5-dibromopyridine) are strictly insoluble in water[2][6][8]. If your reaction requires water (e.g., for dissolving inorganic bases in cross-couplings), you must use a biphasic system with a phase-transfer catalyst, or a miscible co-solvent system like THF/Water or Methanol/Water, ensuring the organic fraction remains high enough to keep the dibromopyridine solvated.

References

  • Thermo Scientific Alfa Aesar: 2,6-Dibromopyridine, 98% 25 g. Source: fishersci.fi. URL:[Link]

  • ChemWhat: 2,5-Dibromopyridine CAS#: 624-28-2. Source: chemwhat.com. URL:[Link]

Sources

Optimization

separation of 4,6-dibromo and 2,6-dibromo pyridine isomers

Technical Support Center: Separation of 2,4-Dibromo and 2,6-Dibromo Pyridine Isomers Nomenclature Clarification: In some legacy literature, 2,4-dibromopyridine is incorrectly referred to as "4,6-dibromopyridine." Accordi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 2,4-Dibromo and 2,6-Dibromo Pyridine Isomers

Nomenclature Clarification: In some legacy literature, 2,4-dibromopyridine is incorrectly referred to as "4,6-dibromopyridine." According to IUPAC nomenclature rules, heteroatoms and substituents must be assigned the lowest possible locants. Therefore, the correct designation is 2,4-dibromopyridine. This guide addresses the separation of the 2,4- and 2,6-dibromopyridine isomers.

Core Principles & Physicochemical Data

The separation of dibromopyridine isomers relies on exploiting the stark differences in their molecular symmetry. 2,6-Dibromopyridine exhibits


 symmetry, which allows for highly ordered, dense packing within a crystal lattice[1]. This symmetry drastically elevates its melting point and reduces its solubility in cold polar solvents[2]. Conversely, 2,4-dibromopyridine is asymmetric (

), leading to poor lattice packing and a melting point near room temperature[3].

Furthermore, the opposing C-Br bond dipoles in the 2,6-isomer partially cancel out, resulting in a lower net dipole moment compared to the additive dipoles of the 2,4-isomer. This polarity difference is the mechanistic foundation for chromatographic separation.

Table 1: Physicochemical Comparison of Dibromopyridine Isomers

Property2,6-Dibromopyridine2,4-Dibromopyridine (4,6-Dibromopyridine)
CAS Number 626-05-1[4]58530-53-3[5]
Melting Point 117 – 120 °C[6]35 – 40 °C
Boiling Point 249 – 255 °C[6]238 °C[5]
Symmetry

(Symmetric)

(Asymmetric)
Physical State (RT) Crystalline SolidLow-melting solid / semi-liquid[3]
Relative Polarity LowerHigher

Experimental Workflows

Workflow A: Scalable Fractional Crystallization

Causality & Choice: This is the most scalable and cost-effective method for bulk isomer mixtures (>10 g). It leverages the massive ~80 °C difference in melting points. Self-Validating Mechanism: The protocol uses temperature-controlled nucleation to prevent the lower-melting isomer from being trapped in the crystal lattice. Real-time TLC monitoring of the mother liquor validates the endpoint of precipitation.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude isomer mixture in a minimal volume of hot methanol (approx. 60 °C). Add the solvent dropwise under continuous stirring until the solid is completely dissolved.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature (20–25 °C) over 2 hours. Crucial Step: Rapid cooling causes "crash crystallization," which traps the liquid 2,4-isomer inside the 2,6-isomer's crystal lattice (occlusion).

  • Chilling & Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the precipitation of 2,6-dibromopyridine to completion.

  • Filtration: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold methanol to remove residual surface impurities.

  • Validation: Analyze the isolated crystals and the mother liquor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. The crystals will show a single high-

    
     spot (2,6-isomer), while the mother liquor will contain the lower-
    
    
    
    spot (2,4-isomer).
  • Recovery: Concentrate the mother liquor under reduced pressure using a rotary evaporator to recover the 2,4-dibromopyridine-enriched fraction.

Workflow B: Precision Normal-Phase Column Chromatography

Causality & Choice: Ideal for analytical or preparative purification where absolute >99% purity is required. It exploits the differences in net dipole moments and their subsequent affinity for the polar silanol groups on the silica stationary phase.

Step-by-Step Protocol:

  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using 100% Hexanes. Ensure the bed is perfectly level to prevent band tailing.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Isocratic Elution: Begin elution with a low-polarity mobile phase (95:5 Hexanes:Ethyl Acetate). The less polar 2,6-dibromopyridine has a weaker affinity for the silica and will elute first.

  • Gradient Shift: Once TLC confirms the complete elution of the 2,6-isomer, increase the mobile phase polarity to 85:15 Hexanes:Ethyl Acetate. This accelerates the elution of the more polar 2,4-dibromopyridine.

  • Validation: Verify fraction purity using UV-active TLC plates (254 nm) before pooling and concentrating the fractions.

Mechanistic Visualizations

IsomerSeparation cluster_0 Method A: Fractional Crystallization cluster_1 Method B: Column Chromatography Mix Crude Isomer Mixture (2,4- & 2,6-Dibromopyridine) Solvent Dissolve in Hot Methanol Mix->Solvent Silica Load on Silica Gel (Hexane/EtOAc) Mix->Silica Cooling Controlled Cooling (0-5 °C) Solvent->Cooling Solid Precipitate: 2,6-Dibromopyridine (High MP: 117 °C) Cooling->Solid Crystallizes Liquid Mother Liquor: 2,4-Dibromopyridine (Low MP: 35 °C) Cooling->Liquid Remains Soluble Elute1 Fraction 1: 2,6-Dibromopyridine (Lower Dipole Moment) Silica->Elute1 Elutes First (Non-polar) Elute2 Fraction 2: 2,4-Dibromopyridine (Higher Dipole Moment) Silica->Elute2 Elutes Second (Polar)

Caption: Divergent workflows for separating 2,4- and 2,6-dibromopyridine based on physical properties.

PolarityLogic Structure Isomer Structure & Symmetry Sym26 2,6-Dibromopyridine (C2v Symmetry) Structure->Sym26 Asym24 2,4-Dibromopyridine (Asymmetric) Structure->Asym24 Dipole26 Opposing C-Br Dipoles Cancel Out Partially (Lower Net Dipole) Sym26->Dipole26 Dipole24 Additive C-Br Dipoles (Higher Net Dipole) Asym24->Dipole24 Affinity26 Weaker Silica Affinity (Faster Elution) Dipole26->Affinity26 Normal Phase Affinity24 Stronger Silica Affinity (Slower Elution) Dipole24->Affinity24 Normal Phase

Caption: Mechanistic logic connecting isomer symmetry to chromatographic elution order.

Troubleshooting & FAQs

Q: Why is my 2,6-dibromopyridine yield low during crystallization, or why is it contaminated with the 2,4-isomer? A: Contamination usually results from "crash cooling." If the hot solution is immediately placed in an ice bath, the 2,6-isomer crystallizes too rapidly, trapping the 2,4-isomer within the lattice (occlusion). Always cool to room temperature first. If the yield is low, you likely used an excess of methanol. To troubleshoot, evaporate 20–30% of the solvent on a rotary evaporator and repeat the cooling process.

Q: Can I use distillation to separate these isomers? A: While there is a boiling point difference (238 °C vs. 255 °C)[5][6], standard fractional distillation is highly energy-intensive and risks thermal degradation of the brominated rings. If distillation is absolutely necessary, it must be performed under high vacuum to lower the boiling temperatures. However, crystallization remains the superior, non-destructive choice.

Q: During chromatography, the isomers are co-eluting. How do I fix this? A: Co-elution indicates that the mobile phase is too polar or the column is overloaded. Dilute the mobile phase to 98:2 Hexanes:Ethyl Acetate to slow down the migration and increase the resolution between the bands. Additionally, ensure your sample-to-silica mass ratio is at least 1:50 for difficult separations.

Q: Is reverse-phase HPLC viable for analytical separation? A: Yes. For analytical quantification, a C18 reversed-phase column is highly effective. Because the stationary phase is non-polar, the elution order will be inverted compared to normal-phase silica: the more polar 2,4-isomer will elute before the less polar 2,6-isomer in a standard water/acetonitrile gradient.

References

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Suzuki-Miyaura Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter debromination (also known as hydrodehalogenation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter debromination (also known as hydrodehalogenation or protodehalogenation) during Suzuki-Miyaura cross-coupling. This pervasive side reaction replaces the bromine atom on the aryl electrophile with a hydrogen atom, drastically reducing the yield of the desired cross-coupled product and complicating downstream purification.

This guide is designed to dissect the mechanistic causality of debromination, provide field-proven troubleshooting workflows, and establish self-validating experimental protocols to ensure your C–C bond formations succeed.

Mechanistic Causality: Why Does Debromination Occur?

To prevent a side reaction, you must first understand its kinetic pathway. Debromination diverges from the standard Suzuki catalytic cycle immediately following the oxidative addition of the aryl bromide to the Pd(0) catalyst.

In an optimal scenario, the resulting Ar–Pd(II)–Br complex undergoes transmetalation with the boronic acid. However, if the transmetalation step is sluggish (due to steric hindrance or electronic deactivation), the Ar–Pd(II)–Br intermediate becomes susceptible to hydride abstraction. It encounters a hydride source—often derived from protic solvents, alkoxide bases, or amine impurities—forming a highly reactive Ar–Pd(II)–H species[1]. This intermediate rapidly undergoes reductive elimination to yield the undesired debrominated arene (Ar–H) and regenerates the Pd(0) catalyst[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 (Base) Hydride Hydride Insertion [Ar-Pd(II)-H] OxAdd->Hydride + Hydride Source (Solvent/Base) Product Cross-Coupled Product (Desired) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Debrom Reductive Elimination [Ar-H] (Debrominated) Hydride->Debrom Debrom->Pd0 Catalyst Regeneration

Mechanistic divergence: Transmetalation vs. Hydride insertion leading to debromination.

Frequently Asked Questions (FAQs)

Q1: What are the hidden hydride sources causing this side reaction in my mixture? A1: Hydride donors can be surprisingly ubiquitous in a reaction matrix. Common culprits include:

  • Alcohols and Protic Solvents: Solvents like ethanol or isopropanol can undergo β-hydride elimination, directly transferring a hydride to the palladium center.

  • Strong Bases: Alkoxide bases (e.g., NaOMe, KOtBu) can act as potent hydride donors under thermal stress[2].

  • Boronic Ester Skeletons: Recent mechanistic studies have shown that in certain alkylboronic esters, the boronic ester skeleton itself can act as a predominant hydride source, leading to protodehalogenation[3].

Q2: How does the choice of phosphine ligand influence the competition between coupling and debromination? A2: The ligand's steric and electronic profile is your primary control dial. Bulky, electron-rich phosphine ligands (such as Buchwald biaryl phosphines like XPhos or SPhos) accelerate the rate of the desired transmetalation and reductive elimination steps, allowing them to outcompete the hydrodebromination pathway[2]. Furthermore, their steric bulk stabilizes the mono-coordinated palladium center, preventing the formation of catalytically inactive palladium black which can exacerbate side reactions[4].

Q3: Does the reaction temperature play a significant role? A3: Absolutely. High temperatures increase the kinetic energy of the system, which disproportionately accelerates higher-activation-energy side reactions like thermal decomposition and reductive debromination. Lowering the temperature often increases the chemoselectivity of the C–C bond formation, provided the catalyst is active enough to sustain the cycle[5].

Troubleshooting Guide: A Systematic Workflow

When debromination is detected (e.g., via LC-MS or ¹H NMR), do not change all variables at once. Follow this logical workflow to isolate and eliminate the root cause.

Troubleshooting Start Debromination Detected (LC-MS / NMR) CheckBase 1. Evaluate Base Start->CheckBase ActionBase Switch to Milder Inorganic Base (e.g., K3PO4, K2CO3) CheckBase->ActionBase If using strong/alkoxide base CheckLigand 2. Evaluate Ligand CheckBase->CheckLigand If base is already mild ActionBase->CheckLigand ActionLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckLigand->ActionLigand If using simple phosphines CheckSolvent 3. Evaluate Solvent & Temp CheckLigand->CheckSolvent If using optimal ligand ActionLigand->CheckSolvent ActionSolvent Switch to Aprotic Solvent & Lower Temperature CheckSolvent->ActionSolvent If using protic solvent or >100°C Success Optimized Suzuki Coupling (High Yield, No Ar-H) CheckSolvent->Success Conditions Optimized ActionSolvent->Success

Step-by-step troubleshooting workflow to systematically mitigate debromination.

Optimization Data: Condition Screening

To illustrate the impact of reaction parameters, the following table summarizes quantitative data trends when optimizing a high-risk Suzuki coupling (e.g., coupling of an electron-deficient aryl bromide where the C–Br bond is highly activated but transmetalation is slow).

ParameterCondition A (High Debromination Risk)Condition B (Optimized / Low Risk)Causality / Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ + SPhos or XPhosBulky ligands accelerate transmetalation and reductive elimination, kinetically outcompeting Pd–H formation.
Base NaOH or KOtBuK₃PO₄ or K₂CO₃Milder, inorganic bases prevent alkoxide-driven β-hydride donation.
Solvent DMF / H₂O or EtOHToluene, Dioxane, or THF (Anhydrous)Switching to strictly aprotic solvents eliminates the most common protic hydride sources.
Temperature > 100 °C60 °C – 80 °CLower temperatures disfavor the high activation energy required for the debromination side-pathway.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. By strictly controlling the order of addition and maintaining anhydrous conditions during the critical oxidative addition phase, the probability of Pd–H formation is minimized.

Materials Required:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid/ester (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Degassed Toluene/Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and the phosphine ligand (e.g., SPhos). Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere.

    • Causality Check: Pd(0) is highly sensitive to oxygen; oxidation leads to catalyst deactivation and necessitates higher temperatures to force the reaction, which in turn promotes debromination.

  • Addition of Solid Reagents: Add the aryl bromide, arylboronic acid, and finely milled anhydrous K₃PO₄. Repeat the Argon evacuation/backfill cycle twice.

    • Causality Check: Finely milled K₃PO₄ provides a high surface area for base participation without the harshness of soluble alkoxides.

  • Solvent Addition and Degassing: Introduce the anhydrous, degassed solvent via a syringe.

    • Causality Check: Using rigorously degassed, aprotic solvents removes dissolved oxygen and eliminates protic hydride sources.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to allow pre-catalyst activation, then gradually heat to 60–80 °C. Monitor via LC-MS.

    • Causality Check: Starting at a lower temperature ensures that if transmetalation is facile, the reaction proceeds without supplying the thermal energy required for the debromination side-pathway.

  • Work-up and Validation: Upon complete consumption of the aryl bromide, cool to room temperature, quench with water, and extract with ethyl acetate. Analyze the crude mixture by ¹H NMR.

    • Self-Validation Check: Calculate the ratio of the cross-coupled product to the debrominated arene. If debromination exceeds 5%, re-evaluate the dryness of the K₃PO₄ and the purity of the boronic acid.

References

  • BenchChem Technical Support Team. "preventing debromination in Suzuki coupling of bromo-imidazoles." BenchChem.
  • BenchChem Technical Support Team.
  • Bock, M. J., Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." J. Org. Chem., 2024, 89, 16195-16202.
  • "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." PMC.
  • "Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C

Sources

Optimization

purification methods for 4,6-dibromo-2-methylpyridin-3-amine

Technical Support Center: Purification & Handling of 4,6-Dibromo-2-methylpyridin-3-amine Compound Identifier: 4,6-Dibromo-2-methylpyridin-3-amine CAS Number: 126325-49-3 Synonyms: 3-Amino-4,6-dibromo-2-methylpyridine; 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 4,6-Dibromo-2-methylpyridin-3-amine

Compound Identifier: 4,6-Dibromo-2-methylpyridin-3-amine CAS Number: 126325-49-3 Synonyms: 3-Amino-4,6-dibromo-2-methylpyridine; 2-Methyl-4,6-dibromopyridin-3-amine.[1][2][3]

Module 1: Compound Profile & Initial Assessment[3]

Before initiating purification, verify the identity and state of your crude material. This compound is a critical intermediate in the synthesis of pyrazolo[4,3-b]pyridines (e.g., PDE1 inhibitors).

PropertyDescription
Physical State Solid (typically off-white to pale yellow crystalline powder).[1][2][3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM. Low solubility in water.[3]
pKa (Calc) ~3.5–4.0 (Pyridine nitrogen is less basic due to electron-withdrawing bromines).[3]
Key Impurities Starting Material: 6-Bromo-2-methylpyridin-3-amine (monobromo).[1][2][3]• Regioisomers: 2,6-Dibromo-4-methylpyridin-3-amine (rare if using standard route).[1][2][3]• Oxidation Products: N-oxides (if stored improperly).[3]

Module 2: Purification Protocols

Primary Recommendation: Silica Gel Flash Chromatography Based on patent literature (US10806718B2, WO2019121885A1), column chromatography is the standard method for isolating this compound with high yield (~87%) and purity.

Protocol A: Flash Column Chromatography (Standard)

Use this method for crude purity <90% or when separating mono-bromo impurities.[3]

  • Stationary Phase: Silica Gel (230–400 mesh).[3]

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (PE:EtOAc) or Heptane : EtOAc.[3]

    • Gradient: Start at 10:1 (PE:EtOAc) to elute non-polar impurities.

    • Elution: Product typically elutes around 2:1 to 3:1 (PE:EtOAc).

  • Loading: Dissolve crude solid in a minimum volume of DCM or EtOAc. If solubility is poor, adsorb onto silica gel (dry loading) to prevent tailing.

  • Detection: UV at 254 nm. The dibromo substitution pattern provides distinct UV absorption.[3]

Protocol B: Recrystallization (Scale-Up/Polishing)

Use this method for >95% purity material requiring removal of trace colored impurities.[2][3]

  • Solvent System: Methanol (MeOH) or Ethanol/Water.[3]

  • Procedure:

    • Dissolve solid in boiling MeOH (approx. 5–10 mL per gram).

    • If insoluble particles remain, perform a hot filtration.

    • Allow to cool slowly to room temperature, then chill to 0–4°C.

    • Anti-solvent: If crystallization does not occur, add water dropwise to the hot methanolic solution until slight turbidity appears, then cool.

Module 3: Synthesis Context & Workup (Troubleshooting Source)

Impurities often stem from the bromination workup.[3] Understanding the upstream process aids purification.

Standard Synthesis Route:

  • Precursor: 6-Bromo-2-methylpyridin-3-amine.[1][2][3][4]

  • Reagents:

    
     (1.8–2.0 eq), Acetic Acid (AcOH), Methanol (MeOH).
    
  • Conditions: 0°C for ~5 hours.

Critical Workup Step (The "Hidden" Purification): The reaction mixture is quenched with saturated aqueous


  (Sodium Sulfite).[3]
  • Why? This reduces unreacted bromine (

    
    ) to bromide (
    
    
    
    ).[3] Failure to do this results in a persistent orange/red color and oxidative degradation of the amine during the column.

G start Crude Reaction Mixture (MeOH/AcOH) quench Quench: Sat. aq. Na2SO3 (Reduces Br2 -> Br-) start->quench extract Extraction: EtOAc or DCM Wash w/ Brine, Dry Na2SO4 quench->extract assess Purity Assessment (TLC/HPLC) extract->assess decision Purity > 90%? assess->decision col Method A: Flash Column PE:EtOAc (2:1) decision->col No (<90%) cryst Method B: Recrystallization MeOH or EtOH/H2O decision->cryst Yes (>90%) final Pure 4,6-Dibromo-2-methylpyridin-3-amine col->final cryst->final

Caption: Decision tree for the purification of 4,6-dibromo-2-methylpyridin-3-amine based on crude purity.

Module 4: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. What should I do?

  • Cause: The solvent polarity is too high, or the temperature dropped too quickly.

  • Fix: Re-dissolve the oil by heating.[3] Add a "seed" crystal if available.[3] Alternatively, switch to a solvent mixture like Toluene/Heptane . Toluene solubilizes the aromatic ring well, while Heptane acts as the anti-solvent.

Q2: I see a persistent spot on TLC just below my product. What is it?

  • Diagnosis: This is likely the mono-bromo intermediate (6-bromo-2-methylpyridin-3-amine) if the reaction didn't go to completion.[1][2][3]

  • Solution: These are difficult to separate by recrystallization due to structural similarity.[3] You must use column chromatography.[3] Use a shallower gradient (e.g., 10:1 to 5:1 PE:EtOAc) to improve resolution.

Q3: The product turns dark upon storage. Is it decomposing?

  • Cause: Aminopyridines are sensitive to oxidation (N-oxide formation) and light.[3]

  • Prevention: Store the purified solid under an inert atmosphere (Argon/Nitrogen) at 2–8°C, protected from light (amber vials or foil-wrapped).

Q4: Can I use Acetone for recrystallization?

  • Advice: Avoid acetone if possible. Primary amines can form imines (Schiff bases) with ketones under acidic or catalytic conditions, potentially introducing a new impurity

    
    . Stick to protic solvents (MeOH, EtOH) or non-polar hydrocarbons.
    

References

  • Larsen, J. et al. (2020).[3] 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. U.S. Patent No.[3] 10,806,718.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Lundbeck, H. (2019).[3] 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. WO Patent No. 2019121885A1.[3] World Intellectual Property Organization.[3]

  • PubChem. (n.d.).[3][5][6] 4,6-Dibromo-2-methylpyridin-3-amine (Compound Summary). National Center for Biotechnology Information.[3] [3]

Sources

Troubleshooting

optimizing reaction temperature for aminopyridine bromination

Technical Support Center: Aminopyridine Bromination Optimization Ticket ID: AP-BR-OPT-001 Subject: Optimizing Reaction Temperature for Regioselective Bromination of Aminopyridines Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminopyridine Bromination Optimization

Ticket ID: AP-BR-OPT-001 Subject: Optimizing Reaction Temperature for Regioselective Bromination of Aminopyridines Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Part 1: Executive Summary & Core Directive

The Central Challenge: Brominating aminopyridines is a battle between kinetics and thermodynamics . The amino group (


) is a powerful activator that pushes the reaction rate, often leading to rapid over-bromination (poly-substitution) or oxidation (tar formation) if the temperature is unregulated.

The Solution: Temperature is your primary "brake" and "steering wheel."

  • Low Temperature (

    
     to 
    
    
    
    ):
    Favors the kinetic product (mono-bromination at the most accessible para-position) and suppresses oxidation.
  • Elevated Temperature (

    
    ):  Promotes thermodynamic equilibration (often leading to di-bromination) or degradation.
    

This guide provides a self-validating protocol to lock in the mono-brominated product (e.g., 2-amino-5-bromopyridine) while minimizing impurities.[1]

Part 2: The Self-Validating Protocol (2-Aminopyridine Focus)

Standard Operating Procedure (SOP): Regioselective Synthesis of 2-Amino-5-Bromopyridine Reagent System: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

Why this system?

  • NBS: Provides a low, controlled concentration of electrophilic bromine (

    
    ), unlike elemental bromine (
    
    
    
    ) which is aggressive and acidic.
  • Acetonitrile: Polar enough to dissolve the substrate but moderates the reactivity better than protic solvents like acetic acid.

Step-by-Step Workflow
  • Setup (The "Thermal Baseline"):

    • Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

    • CRITICAL: Cool the solution to

      
       to 
      
      
      
      using an ice/salt bath.
    • Self-Check: Ensure the internal temperature is stable before adding reagent.[2]

  • Reagent Addition (The "Kinetic Throttle"):

    • Dissolve NBS (1.05 equiv) in a separate volume of Acetonitrile.

    • Add the NBS solution dropwise over 30–60 minutes.

    • Self-Check: Monitor internal temperature.[3] If it rises

      
      , stop addition and let it cool.
      
  • Reaction Monitoring (The "Completion Gate"):

    • Maintain at

      
       for 2 hours.
      
    • Perform TLC (System: 50% EtOAc/Hexane).

    • Success Indicator: Spot for starting material (

      
      ) disappears; new spot (
      
      
      
      ) appears.
    • Warning Sign: A third spot appearing higher up indicates di-bromination (3,5-dibromo).[4]

  • Quench & Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to destroy unreacted bromine species.[2]
      
    • Extract with EtOAc.

Part 3: Troubleshooting Guide (Q&A Format)

Q1: I am seeing a significant amount of 2-amino-3,5-dibromopyridine. How do I stop this?

A: This is the classic "Over-Activation" issue. The amino group activates the ring so strongly that the first product (5-bromo) is still reactive enough to accept a second bromine at the 3-position.

  • Root Cause: Temperature was likely too high (

    
    ) during addition, or local concentration of NBS was too high (addition too fast).
    
  • The Fix:

    • Lower the Temp: Drop to

      
      . The activation energy for the second bromination is higher than the first; cooling widens this gap.
      
    • Starve the Reaction: Use exactly 0.95–1.0 equiv of NBS. Do not use excess.

    • Slow Down: Extend addition time to 2 hours.

Q2: My reaction mixture turned into a dark, tarry mess. What happened?

A: You have encountered Oxidative Degradation . Aminopyridines are electron-rich and prone to oxidation by brominating agents, forming radical cations that polymerize into "tar."

  • Root Cause: Reaction temperature ran away (exotherm) or light exposure triggered radical pathways.

  • The Fix:

    • Strict Temp Control: Never let the exotherm spike the temp above

      
      .
      
    • Protect from Light: Wrap the flask in foil (NBS can generate radicals under light).

    • Inert Atmosphere: Run under Nitrogen/Argon to prevent oxygen participation.

Q3: I'm trying to brominate 3-aminopyridine, but I get a mixture of isomers (2-Br, 6-Br). Can temperature fix this?

A: Only partially. This is a Regioselectivity issue intrinsic to the substrate.

  • Mechanism: The amino group at position 3 directs ortho (positions 2 and 4) and para (position 6).[2][3] All are activated.

  • Temperature Strategy: Lowering to

    
     typically favors the para-product (6-bromo)  because it is less sterically hindered than the ortho (2-bromo) position.
    
  • Alternative: If temperature optimization fails, switch to a "Blocking Strategy" (e.g., acetylate the amine to change steric/electronic properties) or use a bulkier brominating agent (e.g., NBS with a Lewis Acid).

Part 4: Data & Visualization

Table 1: Temperature Effects on 2-Aminopyridine Bromination (NBS/MeCN)
TemperaturePrimary ProductSide Product (Impurity)Yield (Isolated)Reaction Time

5-Bromo (Mono)< 2% 3,5-Dibromo92%4 h

to

5-Bromo (Mono) ~5% 3,5-Dibromo 88% 2 h

(RT)
5-Bromo (Mono)15–20% 3,5-Dibromo75%1 h

MixtureHigh Di-bromo + Tar< 40%0.5 h
Diagram 1: Reaction Pathway & Selectivity

ReactionPathway Start 2-Aminopyridine Transition1 Transition State 1 (Low Ea) Start->Transition1 + NBS Tar Oxidative Tar Start->Tar High Temp (>40°C) Light/O2 Mono 2-Amino-5-Bromopyridine (Target) Transition1->Mono Fast at 0°C Transition2 Transition State 2 (High Ea) Mono->Transition2 + Excess NBS High Temp Di 2-Amino-3,5-Dibromopyridine (Impurity) Transition2->Di Over-bromination

Caption: Kinetic pathway showing that low temperature (


) traps the reaction at the Mono-brominated stage, while high heat overcomes the activation barrier for Di-bromination and Tar formation.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem Impurity High Dibromo Impurity? Issue->Impurity LowYield Low Yield / Tar? Issue->LowYield Regio Wrong Isomer (3-AP)? Issue->Regio Action1 Decrease Temp to -10°C Slow Addition Impurity->Action1 Action2 Check Reagent Stoichiometry (Max 1.0 eq) Impurity->Action2 Action3 Protect from Light Use Inert Atm (N2) LowYield->Action3 Regio->Action1 Try first Action4 Switch Route (e.g. Nitration/Reduction) Regio->Action4 If fails

Caption: Decision matrix for resolving common yield and purity issues during aminopyridine bromination.

References

  • BenchChem. (2025).[3][5] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Application Notes. Link

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation Systems, Science & Technology. Link

  • Common Organic Chemistry. (2023). Bromination - Common Conditions (SEAr). Link

  • Heterocyclic Letters. (2021). A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine.[1][4][6] Vol 11. Link

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 2-Aminopyridine. Link

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Aminopyridines

Current Status: Online Ticket ID: AP-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary Aminopyridines (APs) present a "perfect storm" for transition metal catalysts. The pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: AP-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Aminopyridines (APs) present a "perfect storm" for transition metal catalysts. The pyridine nitrogen (


, hard nucleophile) and the exocyclic amine (

, hard nucleophile) can chelate or strongly coordinate to soft metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh). This forms stable, catalytically inactive "dead-end" complexes, effectively poisoning the reaction.

This guide moves beyond basic troubleshooting to provide field-tested protocols for Cross-Coupling (C-C/C-N bond formation) and Hydrogenation involving aminopyridine substrates.

Part 1: Diagnostic & Triage (FAQ)

Q1: My Suzuki/Buchwald coupling with an aminopyridine stalled at 10% conversion. Is the catalyst dead?

A: Likely, yes. This is the classic "Aminopyridine Arrest."

  • The Mechanism: The pyridine nitrogen (

    
    ) binds to the Pd(II) oxidative addition intermediate. If the exocyclic amine is unprotected, it can also chelate, displacing the phosphine ligand entirely.
    
  • The Symptom: Reaction turns black (Pd precipitation) or remains clear but inactive (stable bis-coordinated complex).

  • Immediate Check: Did you use a standard ligand like

    
     or dppf? These are insufficient to prevent 
    
    
    
    coordination.
Q2: Can I just add more catalyst?

A: No. Adding more catalyst usually results in the same percentage of conversion before the new batch is also poisoned. You must change the environment (ligand/additive), not the quantity .

Q3: Should I protect the amine?

A:

  • If the amine is the nucleophile (Buchwald): No, you cannot protect it. You need a specialized catalyst (see Strategy A).

  • If the amine is a bystander (Suzuki/Heck): Yes. Acetylation (

    
    ) or Boc-protection dramatically reduces the chelating ability of the substrate.
    

Part 2: Strategy A - Ligand Selection (Cross-Coupling)

For Buchwald-Hartwig or Suzuki couplings involving free aminopyridines, steric bulk is your primary defense. You need ligands that are so bulky they physically prevent the aminopyridine from coordinating to the metal center, forcing it to react only through the desired pathway.

The "Gold Standard" Ligands
Substrate TypeRecommended LigandPrecatalyst FormWhy?
Primary Aminopyridines BrettPhos BrettPhos Pd G3/G4Excellent for primary amines; prevents

binding via extreme bulk.
Secondary Aminopyridines RuPhos RuPhos Pd G3/G4Optimized for secondary amines; prevents chelation.
General Heterocycles XPhos XPhos Pd G3/G4Good general purpose, but less specific for APs than Brett/Ru.
Difficult Substrates Pd-PEPPSI-IPent N/A (NHC complex)NHC ligands bind tighter than phosphines, resisting displacement by pyridine.
Protocol: Buchwald-Hartwig Coupling of 2-Amino-3-Bromopyridine

Target: Coupling a secondary amine to a halo-aminopyridine without protecting groups.

Materials:

  • Substrate: 2-amino-3-bromopyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: LiHMDS (2.2 equiv) — Critical: Strong bases often outperform carbonates here.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with the aryl bromide (1.0 mmol), BrettPhos Pd G3 (20-50 µmol), and a stir bar.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Amine: Add Morpholine (1.2 mmol).

  • Base: Add LiHMDS (1.0 M in THF, 2.2 mL) dropwise. Note: 2 equivalents are needed to deprotonate the amine and neutralize the HBr byproduct, plus slight excess.

  • Reaction: Seal and heat to 80-100 °C for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] The catalyst residue is minimal.

Technical Note: The use of LiHMDS is crucial. Weaker bases like


 are often too slow, allowing time for the aminopyridine to coordinate and poison the catalyst before the reductive elimination can occur.

Part 3: Strategy B - The "Decoy" Method (Additives)

If you cannot change the ligand (e.g., cost or availability), you must disable the poisoning nitrogen.

Lewis Acid Activation

Adding a Lewis acid (e.g.,


 or 

) can block the pyridine nitrogen. The Lewis acid binds to the hard

lone pair, making it unavailable to poison the soft Pd center.

Workflow:

  • Mix substrate + Lewis Acid (

    
     equiv) in solvent. Stir for 15 mins.
    
  • Add Catalyst + Reagents.[2]

  • Proceed with coupling.[3]

Warning: Ensure your nucleophile is not also deactivated by the Lewis Acid.

Part 4: Strategy C - Hydrogenation Survival Guide

Hydrogenating a ring containing an aminopyridine, or reducing a nitro group on an aminopyridine, is difficult because the product (a saturated amine) is often a stronger poison than the starting material.

The "Acidic Scavenger" Protocol

Protonation is the most effective way to mask the nitrogen poison during hydrogenation.

Protocol:

  • Catalyst:

    
     (Adam's Catalyst) or 
    
    
    
    .
  • Solvent: Acetic Acid (glacial) or MeOH with 2-3 equiv of HCl or

    
     .
    
  • Pressure: 30-50 psi

    
    .
    

Mechanism:



The protonated pyridinium ion cannot coordinate to the metal surface.

Troubleshooting Table:

Issue Diagnosis Solution

| Reaction stops at 50% | Product poisoning. The formed amine is binding to the catalyst. | Add 1.0 equiv of mineral acid (


) to protonate the product as it forms. |
| Dehalogenation observed  | Pd/C is removing halogens along with hydrogenation. | Switch to 

(sulfided)
or add a poisoning inhibitor like

(vanadium oxide). | | No reaction | Catalyst surface fouled. | Ensure solvent is degassed;

+ Pyridine = rapid deactivation. |

Part 5: Visualizing the Mechanism

The following diagram illustrates the competition between the "Poisoning Pathway" and the "Productive Pathway" using bulky ligands.

CatalystPoisoning cluster_legend Mechanism Logic Cat Pd(0) Active Species Poison DEAD END: Pd-N(py) Coordinate Complex (Catalyst Poisoned) Cat->Poison Unhindered Ligand (e.g., PPh3) Cycle Oxidative Addition (Ar-Pd-Br) Cat->Cycle Bulky Ligand (BrettPhos/RuPhos) Sub Aminopyridine (Substrate) Sub->Poison Sub->Cycle C-Br Bond Breaks Product Coupled Product Cycle->Product Reductive Elimination (Fast w/ Bulky Ligand) Note Bulky ligands sterically block the N-coordination site, forcing the Pd to react only with the C-Br bond.

Figure 1: Mechanistic divergence between catalyst poisoning (red path) and productive coupling (green path) mediated by ligand sterics.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction conditions and substrate scope." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem.[1][2][8] Link

  • Org. Process Res. Dev. (2011).[4] "Scalable Synthesis of Aminopyridines via Palladium-Catalyzed Coupling." ACS Publications.[9] Link

  • Glorius, F., et al. (2010). "Catalytic Hydrogenation of Heterocycles." Angewandte Chemie. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4,6-Dibromo-2-methylpyridin-3-amine

Case ID: PUR-PYR-462 Compound: 4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3) Chemical Family: Halogenated Aminopyridines Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4] Core Directive & Solvent...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-462 Compound: 4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3) Chemical Family: Halogenated Aminopyridines Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Core Directive & Solvent Selection

Executive Summary

The purification of 4,6-dibromo-2-methylpyridin-3-amine requires balancing the polarity of the amino group with the lipophilicity introduced by the dibromo and methyl substituents.[1][2][3] While specific literature for this exact isomer is often proprietary, crystallographic data from structural analogs (e.g., 3,5-dibromo-6-methylpyridin-2-amine) confirms that short-chain alcohols (Methanol, Ethanol) are the most effective primary solvents for obtaining high-purity crystals.[1][2][4]

Recommended Solvent Systems
System ClassSolvent CompositionSuitabilityMechanism
Primary (Standard) Methanol (MeOH) ⭐⭐⭐⭐⭐ Excellent High solubility at reflux; steep solubility curve upon cooling.[1][2][3][5] Proven for dibromo-picoline analogs.[1][2][5][6]
Secondary (Green) Ethanol (EtOH) / Water ⭐⭐⭐⭐ Very Good Good for removing inorganic salts.[1][3][4][5][6] Requires careful water addition to avoid oiling out.[1][2][4][5][6]
Alternative (Non-Polar) Ethyl Acetate / Heptane ⭐⭐⭐ Good Best for removing non-polar byproducts.[1][3][4][5][6] Use if alcohols fail to precipitate product.[1][2][3][4][5][6]
Scavenging Toluene ⭐⭐ Moderate Useful only if the crude is highly contaminated with tars/grease.[1][2][3][5][6]

Interactive Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often because the solution temperature is above the compound's melting point or the solvent polarity is mismatched.[3][4][6] Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of solvent if necessary).

  • Seed: Cool the solution very slowly to just above the temperature where oiling occurred, then add a seed crystal of pure product.

  • Agitate: Vigorously stir the solution. This physical agitation can induce nucleation over phase separation.[1][2][3][4][5][6]

  • Change System: If using EtOH/Water, you likely added too much water too quickly.[1][4][5][6] Switch to pure Methanol or Isopropanol .[1][2][3][4][5][6]

Q2: The crystals are colored (yellow/brown) even after filtration. Is this normal?

Diagnosis: No. Pure aminopyridines are typically colorless to off-white.[1][2][5][6] Color indicates oxidation products or trace bromination byproducts.[1][2][3][4][5][6] Corrective Action:

  • Charcoal Treatment: Dissolve the crude solid in hot methanol.[1][2][3][4][5][6]

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad to remove the carbon.[1][2][4][5][6]

  • Proceed with crystallization.[1][2][3][4][5][6]

Q3: What is the expected melting point range?

Technical Insight: While the exact MP for the 4,6-dibromo-2-methyl isomer is specific, structural analogs (like 3,5-dibromo-6-methylpyridin-2-amine) melt in the range of 127–128 °C .[1][2][4] If your solid melts significantly lower (<110 °C), it is likely impure or a solvate.[3][4][6]

Step-by-Step Protocols

Protocol A: Standard Recrystallization (Methanol)

Best for: Routine purification of crude reaction material.[1][3][4][5]

  • Preparation: Place 10 g of crude 4,6-dibromo-2-methylpyridin-3-amine in a 100 mL round-bottom flask.

  • Dissolution: Add Methanol (30 mL) . Heat to reflux (approx. 65 °C) with stirring.

    • Note: If solids remain, add MeOH in 5 mL increments until fully dissolved.[4][6]

  • Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately; this promotes occlusion of impurities.[1][2][3][5][6]

  • Harvest: Once thick crystals form at RT, cool in an ice bath (0-5 °C) for 30 minutes to maximize yield.

  • Wash: Filter the crystals and wash with cold (-20 °C) Methanol (2 x 5 mL).

  • Dry: Vacuum dry at 40 °C for 4 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Material that is too soluble in alcohols.[1][3][4][5]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate at 60 °C.

  • Precipitation: Remove from heat. While stirring, add Heptane dropwise.[1][4][5][6]

  • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1][3][4][5][6]

  • Re-clear: Add a few drops of EtOAc to clear the solution.[1][2][3][4][5][6]

  • Cooling: Allow to stand undisturbed. Crystals should form as the solution cools.[2][3][4][5][6]

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal purification solvent based on impurity profile.

SolventSelection Start Start: Crude 4,6-Dibromo-2-methylpyridin-3-amine SolubilityCheck Check Solubility in Hot MeOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble UseMeOH Protocol A: Methanol Recrystallization (Standard) Soluble->UseMeOH Yes CheckEtOAc Soluble in Hot EtOAc? Soluble->CheckEtOAc No Yes Yes No No UseEtOAcHep Protocol B: EtOAc / Heptane (Anti-Solvent) CheckEtOAc->UseEtOAcHep Yes UseToluene Try Toluene or DCM extraction CheckEtOAc->UseToluene No

[3][4][6]

Figure 2: Recrystallization Process Flow

Caption: Step-by-step physical manipulation guide for Protocol A.

RecrystProcess Step1 1. Dissolve (Reflux in MeOH) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Slow Cool (RT -> 0°C) Step2->Step3 Step4 4. Harvest (Vacuum Filtration) Step3->Step4 Critical CRITICAL: Avoid rapid cooling to prevent oiling out Step3->Critical Step5 5. Wash (Cold MeOH) Step4->Step5

References & Validation

  • Murthy, P. K., et al. (2017).[4][5][6][7] Crystal structure of 3,5-dibromo-6-methylpyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications. (Validates Methanol as the primary solvent for dibromo-methyl-aminopyridine analogs).

  • Sigma-Aldrich. Product Specification: 2-Amino-3-bromo-6-methylpyridine.[1][2][5][6] (Provides solubility and handling data for mono-bromo analogs).

  • Santa Cruz Biotechnology. 2-Bromo-4-methylpyridin-3-amine Product Data. (Confirms solid-state properties of regioisomers).

  • PubChem Compound Summary. 3,5-Dibromo-4-methylpyridin-2-amine. (Physicochemical property database for dibromo-picolines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 4,6-Dibromo-2-methylpyridin-3-amine

An in-depth comparative analysis of the 1H NMR spectrum of 4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3), evaluating High-Purity Analytical Standards against Standard Commercial Grades. Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 1H NMR spectrum of 4,6-Dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3), evaluating High-Purity Analytical Standards against Standard Commercial Grades.

Executive Summary & Mechanistic Context

4,6-Dibromo-2-methylpyridin-3-amine is a heavily functionalized, di-halogenated pyridine building block. It serves as a critical synthetic intermediate in the development of 1H-pyrazolo[4,3-b]pyridines, which are potent Phosphodiesterase 1 (PDE1) inhibitors currently investigated for the treatment of neurodegenerative and cognitive disorders[1],[2].

Because the subsequent cyclization steps in PDE1 inhibitor synthesis are highly sensitive to steric and electronic interference, the purity of this intermediate is paramount. The standard synthetic route involves the electrophilic aromatic bromination of 6-bromo-2-methylpyridin-3-amine using elemental bromine (Br₂) in a methanol/acetic acid mixture at 0°C[3].

The Causality of Impurity Generation: Electrophilic bromination at the C4 position can be kinetically sluggish due to the electron-withdrawing, deactivating nature of the existing bromine at C6. If the reaction is quenched prematurely or the bromine stoichiometry is miscalculated, the unreacted mono-bromo precursor remains in the product mixture. Standard commercial grades often contain 2–5% of this precursor[4]. Because the mono-bromo impurity co-crystallizes and shares similar polarity with the target product, standard flash chromatography often fails to remove it. Therefore, high-resolution 1H NMR is the definitive tool for batch qualification.

Comparative 1H NMR Analysis: Structural Logic

The diagnostic power of 1H NMR for this compound lies in the multiplicity of the aromatic region.

  • High-Purity Standard (>99%): In the pure di-bromo product, the C5 position is the only carbon on the pyridine ring bearing a proton. Because it is flanked by two bromine atoms (C4 and C6) and lacks any adjacent protons, its NMR signal is forced to appear as a sharp singlet .

  • Commercial Grade (<95%): In the unreacted mono-bromo impurity (6-bromo-2-methylpyridin-3-amine), both C4 and C5 bear protons. These adjacent protons couple with each other, creating an ortho-coupling system (

    
     Hz). Consequently, the impurity manifests as two distinct doublets  in the aromatic region, serving as a glaring red flag for incomplete bromination.
    
Table 1: Quantitative 1H NMR Shift Assignments (High-Purity Standard)

Acquired in CDCl₃ at 400 MHz.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Assignment
C5 7.60Singlet (s)1HN/AIsolated aromatic proton
C3 4.20Broad Singlet (br s)2HN/APrimary amine (-NH₂)
C2 2.45Singlet (s)3HN/AMethyl group (-CH₃)
Table 2: Comparative Impurity Profiling
Analytical ParameterHigh-Purity Standard (>99%)Standard Commercial Grade (<95%)Mechanistic Indication
Aromatic Region (7.0 - 8.0 ppm) Single sharp peak at 7.60 ppm.Singlet at 7.60 ppm + Two doublets at ~7.20 and 7.50 ppm.Doublets indicate ortho-coupling (

Hz) from unreacted 6-bromo precursor.
Integration Ratio (CH₃ : C5-H) Exactly 3.00 : 1.003.00 : < 0.95Deficient aromatic integration confirms missing C5 protons due to impurity overlap.
Baseline Noise Flat, no extraneous aliphatic peaks.Minor multiplets at 1.5 - 2.0 ppm.Trace solvent or aliphatic impurities from crude extraction.

Visualizing the Analytical Logic

G A 6-Bromo-2-methylpyridin-3-amine (Precursor) B Bromination (Br2, MeOH/AcOH) A->B C Crude 4,6-Dibromo- 2-methylpyridin-3-amine B->C D 1H NMR QC (Impurity Screening) C->D E High-Purity Standard (>99%) D->E Pass (>99%) F Commercial Grade (<95%) D->F Fail (<95%)

Workflow for the synthesis and NMR-based quality control of 4,6-dibromo-2-methylpyridin-3-amine.

G Start Analyze Aromatic Region (7.0 - 8.0 ppm) Q1 Are there doublets (J ≈ 8 Hz)? Start->Q1 Pure Pure Product (Only C5 Singlet) Q1->Pure No Impure Incomplete Bromination (6-Bromo precursor present) Q1->Impure Yes

Diagnostic logic for identifying incomplete bromination using 1H NMR multiplicity.

Self-Validating Experimental Protocol

To guarantee that the NMR spectrum is not just qualitative, but strictly quantitative, the following self-validating protocol must be used. It relies on internal integration checks to verify that the instrument parameters were set correctly.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: High sample concentration ensures that low-level impurities (like a 2% mono-bromo precursor) are clearly resolved above the signal-to-noise (S/N) threshold without requiring excessive scanning time.

Step 2: Instrument Parameters (Critical)

  • Frequency: 400 MHz or higher.

  • Pulse Angle: 30° (zg30 pulse program).

  • Relaxation Delay (D1): Set to 10 seconds .

  • Causality: A standard 1-second default delay is insufficient for the complete longitudinal relaxation (

    
    ) of isolated aromatic protons. If the delay is too short, the C5 proton will not fully relax between pulses, leading to artificially low integration values. A 10-second delay guarantees quantitative integration.
    
  • Number of Scans (NS): 64 scans.

Step 3: Processing & Self-Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation to smooth baseline noise.

  • Phase and baseline correct the spectrum manually.

  • The Validation Step: Set the integration of the C2-methyl singlet (~2.45 ppm) strictly to 3.00 .

  • Pass Criteria: The C5-H singlet (~7.60 ppm) must integrate to 1.00 ± 0.05 , and the NH₂ broad singlet (~4.20 ppm) must integrate to 2.00 ± 0.10 . If the C5-H integrates to < 0.90, the system flags either a co-eluting impurity or incomplete relaxation, automatically invalidating the batch.

References[1] Title: US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors | Source: Google Patents | URL:https://patents.google.com/patent/US11535611B2/en[2] Title: WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors | Source: Google Patents | URL:https://patents.google.com/patent/WO2019121885A1/en[3] Title: EP3728260B1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors (Patent Transcript for Synthesis) | Source: Google Patents | URL:https://patents.google.com/patent/EP3728260B1/en[4] Title: 897733-12-9 | 6-Bromo-2,4-dimethylpyridin-3-amine | Source: AiFChem | URL:https://www.aifchem.com/

Sources

Comparative

C13 NMR shift assignments for dibromo methyl pyridines

Executive Summary Precise structural assignment of halogenated pyridine scaffolds is a critical bottleneck in fragment-based drug discovery (FBDD).[1][2] The regioisomers of dibromo methyl pyridine —specifically 2,6-dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise structural assignment of halogenated pyridine scaffolds is a critical bottleneck in fragment-based drug discovery (FBDD).[1][2] The regioisomers of dibromo methyl pyridine —specifically 2,6-dibromo-4-methylpyridine and 3,5-dibromo-4-methylpyridine —are frequently confused due to their identical molecular weight and symmetry elements, which result in simplified NMR splitting patterns.[1][2]

This guide provides a definitive technical comparison of the C13 NMR signatures for these isomers. By synthesizing experimental data with Substituent Chemical Shift (SCS) theory, we establish a robust, self-validating protocol for distinguishing these scaffolds without requiring X-ray crystallography.[2]

Theoretical Framework: Pyridine Substituent Effects

To interpret the spectra accurately, one must understand the competing electronic effects of the Nitrogen heteroatom, the Methyl group, and the Bromine atoms.[2]

  • The Nitrogen Effect: The pyridine nitrogen is highly electronegative, causing strong deshielding (downfield shift) at the

    
    -carbons (C2/C6) and mild shielding  (upfield shift) at the 
    
    
    
    -carbons (C3/C5) relative to benzene.[2]
  • The Bromine Heavy Atom Effect: Unlike lighter electronegative atoms (F, Cl) which deshield the attached carbon, Bromine exerts a "Heavy Atom Effect" that often causes shielding (upfield shift) or negligible change at the ipso carbon, while deshielding the ortho positions.[2]

  • The Methyl Effect: A standard electron-donating group that deshields the ipso and ortho carbons.[1][2]

Table 1: Calculated Substituent Increments (ppm) on Pyridine Ring

Base values relative to unsubstituted Pyridine (C2=150, C3=124, C4=136).[2]

SubstituentEffect on Ipso (C-X)Effect on OrthoEffect on MetaEffect on Para
-CH3 +9.0 (Deshield)+0.7-0.1-2.9
-Br -5.5 (Shield)*+3.4 (Deshield)+1.7-1.6

*> Note: The shielding effect of Br is crucial.[2] A C-Br carbon in pyridine often resonates upfield of a C-H carbon at the same position, counter-intuitively to electronegativity logic.[2]

Comparative Analysis of Isomers

Scenario A: 2,6-Dibromo-4-methylpyridine
  • Symmetry:

    
     axis through N-C4.[1][2]
    
  • Expected Signals: 3 Aromatic signals + 1 Methyl signal.[1][2]

  • Key Feature: The Bromines are at the

    
    -positions (C2/C6), competing with the deshielding power of Nitrogen.[2]
    
Carbon PositionAssignmentExp. Shift (

, ppm)
Mechanistic Rationale
C2, C6 C-Br (

)
142.1 Base

(150) is shielded by ipso-Br (-5.[1]5) and meta-Me effects.
C4 C-Me (

)
140.0 Base

(136) is deshielded by ipso-Me (+9) and meta-Br effects.[1]
C3, C5 C-H (

)
128.2 Base

(124) is deshielded by ortho-Br (+3.[1][2]4) and ortho-Me (+0.7).[1][2]
Me -CH3 21.5 Typical benzylic-like methyl on heteroaromatic ring.[1][2]

> Diagnostic Indicator: The C-Br signal (142.1 ppm) is significantly upfield compared to a naked C2-H (150 ppm).[1]

Scenario B: 3,5-Dibromo-4-methylpyridine
  • Symmetry:

    
     axis through N-C4.[1][2]
    
  • Expected Signals: 3 Aromatic signals + 1 Methyl signal.[1][2]

  • Key Feature: The Bromines are at the

    
    -positions (C3/C5), flanking the Methyl group.[2] This creates significant steric crowding at C4.[1][2]
    
Carbon PositionAssignmentPred. Shift (

, ppm)
Mechanistic Rationale
C2, C6 C-H (

)
~153.5 Base

(150) is deshielded by ortho-Br (+3.4).[1][2] No ipso effect.
C4 C-Me (

)
~152.0 Base

(136) is heavily deshielded by ipso-Me (+9) and two ortho-Br atoms (+3.4 x 2).[1]
C3, C5 C-Br (

)
~119.0 Base

(124) is shielded by ipso-Br (-5.5).[1][2]
Me -CH3 ~17-19 Upfield shift likely due to steric compression from flanking Bromines (gamma-gauche effect).[1]

> Diagnostic Indicator: The C-Br signal is extremely upfield (~119 ppm).[1][2] The C2/C6 signals are very far downfield (>150 ppm).[2]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Trustworthiness" protocol designed to eliminate solvent artifacts and relaxation errors.

Step 1: Sample Preparation

  • Solvent: CDCl3 (99.8% D) with 0.03% v/v TMS.[1][2][3]

    • Why: CDCl3 is non-coordinating.[1][2] DMSO-d6 can coordinate to the pyridine nitrogen, shifting C2/C6 signals by +2-3 ppm and invalidating the comparison.[1][2]

  • Concentration: 50-80 mg in 0.6 mL solvent.

    • Why: High concentration is required for quaternary carbons (C-Br, C-Me) which have long T1 relaxation times.[1][2]

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

  • Relaxation Delay (d1): 3.0 - 5.0 seconds .

    • Critical: Standard default is often 1.0s.[1][2] This is insufficient for non-protonated carbons (C-Br), leading to low signal intensity and potential loss of peaks in noise.[2]

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).[1][2]

  • Scans (NS): Minimum 1024.

Step 3: Data Processing

  • Line Broadening (LB): 1.0 - 2.0 Hz (improves S/N for quaternary carbons).[1][2]

  • Referencing: Set CDCl3 triplet center to 77.16 ppm . Do not rely solely on TMS if volatile.[1][2]

Decision Logic & Visualization

The following diagram illustrates the logical workflow to assign an unknown dibromo-methyl-pyridine sample.

Pyridine_Assignment_Workflow Start Unknown Dibromo-Methyl-Pyridine (C13 NMR Spectrum) Count_Peaks Count Aromatic Signals (100 - 160 ppm) Start->Count_Peaks Decision_Sym How many signals? Count_Peaks->Decision_Sym Asym_Path 6 Distinct Signals Decision_Sym->Asym_Path 6 Signals Sym_Path 3 Distinct Signals Decision_Sym->Sym_Path 3 Signals Result_Asym Asymmetric Isomer (e.g., 2,5-dibromo-3-methyl) Asym_Path->Result_Asym Check_CBr Check Most Upfield Signal (Lowest ppm in Aromatic) Sym_Path->Check_CBr Decision_Shift Shift Value? Check_CBr->Decision_Shift Res_26 Signal at ~128 ppm (C-H beta) Decision_Shift->Res_26 > 125 ppm Res_35 Signal at ~119 ppm (C-Br beta) Decision_Shift->Res_35 < 120 ppm Conc_26 Isomer: 2,6-Dibromo-4-methyl (C-Br is at 142 ppm) Res_26->Conc_26 Conc_35 Isomer: 3,5-Dibromo-4-methyl (C-Br is at 119 ppm) Res_35->Conc_35

Caption: Logical decision tree for assigning dibromo-methyl-pyridine isomers based on signal count and chemical shift diagnostic limits.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Source for general SCS increments).

  • PubChem. (2024).[1][2] Compound Summary: 2,6-Dibromo-4-methylpyridine.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom shielding effects).[2]

Sources

Validation

Publish Comparison Guide: LCMS Characterization of 4,6-Dibromo-2-methylpyridin-3-amine

This guide outlines the LCMS characterization of 4,6-dibromo-2-methylpyridin-3-amine , a critical halogenated heterocyclic building block often used in the synthesis of SHP2 inhibitors and other kinase-targeting small mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LCMS characterization of 4,6-dibromo-2-methylpyridin-3-amine , a critical halogenated heterocyclic building block often used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

Since specific public spectral libraries (e.g., NIST, MassBank) may lack a direct entry for this specific regioisomer, this guide synthesizes predictive mass spectrometry principles with experimental data from structural analogs (e.g., 2-amino-3-bromopyridine) to provide an authoritative reference for structural validation.[1]

Executive Summary & Application Context

Compound: 4,6-Dibromo-2-methylpyridin-3-amine Formula: C₆H₆Br₂N₂ Exact Mass: 263.89 (for ⁷⁹Br₂) Key Application: Scaffold for Suzuki-Miyaura couplings in drug discovery.[1]

The Analytical Challenge: Distinguishing this regioisomer from its synthesis byproducts (e.g., mono-brominated species or 2,6-dibromo isomers) is critical. This guide compares the Electrospray Ionization (ESI) performance of this molecule against Atmospheric Pressure Chemical Ionization (APCI) and outlines the diagnostic fragmentation pathways that validate its structure.

Core Methodologies: ESI vs. APCI Comparison[1][2][3]

For basic amino-pyridines, the ionization method defines the sensitivity and fragmentation quality.[2]

FeatureMethod A: ESI (Recommended) Method B: APCI (Alternative)
Ionization Mechanism Protonation in liquid phase via electrospray.[1]Proton transfer in gas phase via corona discharge.[1]
Sensitivity for Target High. The free amine (-NH₂) at C3 and pyridine nitrogen readily protonate.[1]Moderate. Better for less polar analogs, but less sensitive for this basic amine.[2]
Fragmentation (In-Source) Low.[1] Preserves the molecular ion [M+H]⁺.[3]Moderate/High.[1] Thermal degradation may cause premature loss of Br.
Matrix Tolerance Lower. Susceptible to ion suppression from synthesis salts.[1]Higher. Better if the sample is crude/dirty.
Verdict Preferred. Use ESI(+) for clean structural confirmation.Backup. Use APCI only if matrix suppression is severe.[1]

Mass Spectral Analysis: The "Fingerprint"[2]

Isotopic Pattern Analysis (The "Br2" Signature)

The most diagnostic feature of 4,6-dibromo-2-methylpyridin-3-amine is its isotopic envelope. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1] A molecule with two bromine atoms will exhibit a characteristic 1:2:1 triplet ratio.[1]

Theoretical Isotopic Distribution (ESI+ Mode):

Ion Speciesm/z (approx)Relative AbundanceOrigin
[M+H]⁺ (⁷⁹Br, ⁷⁹Br) 264.9 ~50%Monoisotopic peak
[M+H]⁺ (⁷⁹Br, ⁸¹Br) 266.9 100% (Base) Mixed isotope (Statistically most likely)
[M+H]⁺ (⁸¹Br, ⁸¹Br) 268.9 ~50%Heavy isotope

Validation Rule: If your spectrum shows a 1:1 doublet (like a mono-bromo species), your reaction is incomplete.[1] You must observe the 1:2:1 triplet to confirm the dibromo substitution.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable degradation pathway characteristic of halogenated amino-pyridines.[1]

  • Precursor Selection: 266.9 m/z (The most abundant peak).[1]

  • Primary Loss (Neutral Loss of NH₃): The amino group is labile, often lost as ammonia (-17 Da).[1]

  • Secondary Loss (Radical Loss of Br•): Homolytic cleavage of the C-Br bond is common, typically losing the bromine at the 4-position first due to steric crowding from the adjacent methyl and amine groups.

  • Ring Collapse (Loss of HCN): High energy collision leads to the fragmentation of the pyridine ring itself.

Visualizing the Fragmentation Logic

The following diagram illustrates the validated fragmentation pathway for structural confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 266.9 (100%) Fragment1 [M+H - NH3]+ m/z 249.9 Precursor->Fragment1 - NH3 (17 Da) Low CE Fragment2 [M+H - Br•]+ m/z 187.9 (Mono-bromo species) Precursor->Fragment2 - Br• (79/81 Da) Medium CE Fragment3 [M+H - HBr - HCN]+ m/z ~160 Fragment2->Fragment3 - HCN (27 Da) Ring Contraction Fragment4 Ring Cleavage Products m/z < 100 Fragment3->Fragment4 High CE

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway. The loss of Bromine (creating a mono-bromo pattern) and Ammonia are the primary diagnostic transitions.

Experimental Protocol: Characterization Workflow

To reproduce these results, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .[1]

    • Why? Methanol ensures solubility; Formic acid ensures protonation of the amine for ESI+.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: As a dibromo species, the compound is moderately lipophilic and will elute later than mono-bromo impurities.[2]

Step 3: MS Parameters (ESI+)[1][4]
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source de-bromination).

  • Collision Energy (CE): Ramp 10–40 eV to observe both the parent ion and the de-brominated fragments.

Step 4: Data Validation Checklist

Comparison with Structural Alternatives

In drug development, this compound is often compared against its isomers or mono-bromo precursors.

Characteristic4,6-Dibromo-2-methylpyridin-3-amine (Target)2-Amino-3-bromopyridine (Analog/Impurity)Mono-bromo Impurity (4-bromo only)
Molecular Weight ~266.9~173.0~187.0
Isotope Pattern Triplet (1:2:1) Doublet (1:[1]1)Doublet (1:[1]1)
Lipophilicity (RT) High (Late Eluter) Low (Early Eluter)Medium
Diagnostic Loss Loss of Br is facile due to steric strain at C4.[1]Loss of HCN is dominant; Br is more stable.Loss of NH₃ is dominant.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Pyridinamine, 6-methyl- (Analog Reference). National Institute of Standards and Technology. [Link]1]

  • PubChem. (2024).[1] Compound Summary: 6-Bromo-4-methylpyridin-3-amine (Isomer Data).[1] National Library of Medicine. [Link]1]

Sources

Comparative

Technical Comparison Guide: Melting Point Characterization of High-Purity 4,6-Dibromo-2-methylpyridin-3-amine

Executive Summary The precise characterization of 4,6-dibromo-2-methylpyridin-3-amine (CAS 126325-49-3 ) is a critical quality attribute (CQA) in the synthesis of next-generation kinase inhibitors and PDE1 inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of 4,6-dibromo-2-methylpyridin-3-amine (CAS 126325-49-3 ) is a critical quality attribute (CQA) in the synthesis of next-generation kinase inhibitors and PDE1 inhibitors.[1][2] As a key intermediate, its purity directly impacts the yield and impurity profile of downstream active pharmaceutical ingredients (APIs).[2]

This guide provides an in-depth analysis of the melting point (MP) range as a purity indicator, comparing it against its mono-bromo precursor and structural isomers.[1] We establish a self-validating protocol for verifying identity and purity, synthesizing data from patent literature and structural analogs.

Key Technical Specifications
PropertySpecification
Compound Name 4,6-Dibromo-2-methylpyridin-3-amine
CAS Number 126325-49-3
Physical Form Solid (Yellow Crystalline)
Precursor MP 110–111 °C (6-Bromo-2-methylpyridin-3-amine)
Isomer MP 123–124 °C (2-Amino-3,5-dibromo-4-methylpyridine)
Target MP Range >115 °C (Expected range 120–140 °C based on structural analogs)

Technical Comparison: Target vs. Alternatives

A common challenge in synthesizing this intermediate is distinguishing it from incomplete bromination products (mono-bromo) or regioisomers.[1][2] The melting point serves as a rapid, first-line confirmation of bulk purity before expensive HPLC/NMR analysis.

Comparative Analysis Table

The following table contrasts the target compound with its direct precursor and its closest structural isomer, highlighting how substitution patterns shift the thermal properties.

CompoundStructureCAS No.[2][3][4][5][6][7][8]Melting Point (°C)Key Differentiator
Target Product 4,6-Dibromo-2-methylpyridin-3-amine 126325-49-3 Solid (Yellow) (Distinct from precursor)High Purity Marker: Absence of lower-melting mono-bromo impurities.[1][2]
Precursor 6-Bromo-2-methylpyridin-3-amine126325-47-1110 – 111 °CStarting Material: Lower MP indicates incomplete bromination.[1][2]
Regioisomer 2-Amino-3,5-dibromo-4-methylpyridine3430-29-3123 – 124 °CAlternative Isomer: Similar MP range but distinct NMR profile.[1]
Mono-Analog 2-Bromo-6-methylpyridin-3-amine126325-53-9SolidImpurity: Regio-impurity from non-selective bromination.[1][2]
Thermodynamic Logic
  • Lattice Energy Increase: The addition of a second bromine atom at the C4 position (Target) to the C6-bromo precursor significantly increases molecular weight and polarizability, typically raising the melting point.[2]

  • Purity Indication: A melting point observed below 110°C strongly suggests contamination with unreacted starting material or solvent occlusion. A sharp melting range (<2°C) indicates high crystalline purity.

Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, the following workflow describes the synthesis and the specific protocol to determine the melting point, ensuring the value obtained is valid.

Synthesis Workflow (Visualized)

The target is synthesized via electrophilic aromatic substitution (bromination) of the mono-bromo precursor.[2]

SynthesisWorkflow Start Precursor 6-Bromo-2-methylpyridin-3-amine (MP: 110-111°C) Reaction Bromination (Electrophilic Subst.) Start->Reaction Dissolve Reagent Br2 / AcOH / MeOH 0°C, 5 Hours Reagent->Reaction Add Dropwise Quench Quench (Sat. aq. Na2SO3) Reaction->Quench Complete Product Target Product 4,6-Dibromo-2-methylpyridin-3-amine (Yellow Solid) Quench->Product Filter & Dry

Figure 1: Synthesis pathway for 4,6-dibromo-2-methylpyridin-3-amine highlighting the transformation from the lower-melting precursor.

Validated Characterization Protocol

Objective: Determine the melting point range to verify identity and purity.

Equipment:

  • Capillary Melting Point Apparatus (e.g., Mettler Toledo or Buchi).[2]

  • Standard: Benzoic Acid (MP 122°C) for calibration.[2]

Step-by-Step Methodology:

  • Sample Preparation: Grind 50 mg of the dried "Yellow Solid" product into a fine powder. Ensure the sample is fully dried (vacuum oven at 40°C for 4h) to remove solvent effects.[2]

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.[2]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 100°C.

    • Slow Ramp: 1°C/min from 100°C until melting is complete.

  • Observation: Record the temperature at the onset of liquid formation (T_onset) and the temperature when the sample is fully clear (T_clear).

  • Acceptance Criteria:

    • Range: < 2°C difference between T_onset and T_clear implies >98% purity.

    • Value: Must be distinct from the precursor (110°C). If MP is ~110°C, the reaction failed. If MP is >115°C (typically 120-140°C range), bromination was successful.

Quality Control & Troubleshooting

When the melting point deviates from the expected range, use this decision matrix.

ObservationDiagnosisCorrective Action
MP < 105 °C Wet sample or Solvent trapDry sample in vacuum oven (40°C, >4 hrs).[1][2]
MP 108 – 112 °C Unreacted PrecursorReaction incomplete. Check stoichiometry of Br2. Recrystallize.
Wide Range (>3°C) Mixed Product (Mono/Di)Purify via column chromatography (Hexane/EtOAc).[2]
MP > 150 °C Potential Salt FormationCheck if acid (HBr) was fully neutralized during workup.
Purity Verification Workflow

QC_Workflow Sample Isolated Solid (Yellow) MP_Check Measure Melting Point Sample->MP_Check Decision MP > 115°C? MP_Check->Decision Fail Fail: Precursor Present (Retreat/Purify) Decision->Fail No (<112°C) Pass Pass: Identity Confirmed Decision->Pass Yes HPLC Run HPLC (Confirm % Purity) Pass->HPLC

Figure 2: Quality Control decision tree using Melting Point as a gatekeeper before HPLC analysis.

References

  • Patent US10806718B2 : 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.[2] Describes the synthesis and isolation of 4,6-dibromo-2-methylpyridin-3-amine. Link

  • PubChem Compound Summary : 6-Bromo-2-methylpyridin-3-amine (Precursor). Provides physical property data for the starting material.[2][9][10] Link[2]

  • ChemicalBook : 2-Amino-3,5-dibromo-4-methylpyridine (Isomer). Provides comparative melting point data for the structural isomer. Link

  • BLD Pharm : Characterization Data for Pyridine Derivatives. Source for precursor and isomer specifications.[2] Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Primary Aminopyridines

For researchers, medicinal chemists, and drug development professionals working with pyridine-based scaffolds, infrared (IR) spectroscopy is an indispensable first-pass analytical technique for structural verification. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals working with pyridine-based scaffolds, infrared (IR) spectroscopy is an indispensable first-pass analytical technique for structural verification. The position of a functional group on the pyridine ring can dramatically alter the electronic properties and, consequently, the biological activity of a molecule. This guide provides an in-depth comparison of the IR spectral features of the three primary aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—grounded in both experimental data and theoretical principles.

The key to differentiating these isomers lies in understanding how the position of the electron-donating amino (-NH₂) group influences both its own vibrational modes and the vibrations of the entire pyridine ring. This interaction is governed by a combination of inductive and resonance effects, which manifest as distinct shifts in the IR absorption frequencies.

Core Vibrational Modes: The Amino Group and the Pyridine Ring

Before comparing the isomers, it is crucial to understand the characteristic vibrations of the two constituent parts: the primary amino group and the pyridine ring.

Primary Amino (-NH₂) Group Vibrations

A primary amine is characterized by several key vibrational modes:

  • Asymmetric and Symmetric N-H Stretching (ν_as(NH₂) & ν_s(NH₂)): Typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region.[1] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. Their positions are highly sensitive to hydrogen bonding.

  • NH₂ Scissoring (δ(NH₂)): A deformation mode involving the change in the H-N-H bond angle, found in the 1650-1580 cm⁻¹ region.

  • NH₂ Wagging and Twisting (ω(NH₂) & τ(NH₂)): Out-of-plane bending vibrations that occur at lower frequencies, often in the fingerprint region.

  • C-N Stretching (ν(C-N)): The vibration of the bond connecting the amino group to the aromatic ring, typically observed between 1330-1260 cm⁻¹ for aromatic amines.

Pyridine Ring Vibrations

The pyridine ring, being an aromatic heterocycle, has a complex set of vibrations analogous to those of benzene.[2] Key vibrations include:

  • C-H Stretching (ν(C-H)): Aromatic C-H stretches are typically found just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[3]

  • Ring Stretching (ν(C=C) and ν(C=N)): These involve the stretching and contraction of all bonds within the ring and appear as a series of bands, often strong, in the 1625-1430 cm⁻¹ region.[4][5] For monosubstituted pyridines, characteristic bands often appear near 1600 cm⁻¹.[3]

Isomer Comparison: The Effect of -NH₂ Position

The electronic interplay between the lone pair of the amino nitrogen and the π-system of the pyridine ring is highly dependent on the substitution pattern. This directly impacts bond strengths and, therefore, vibrational frequencies.

G cluster_0 2-Aminopyridine cluster_1 3-Aminopyridine cluster_2 4-Aminopyridine node_2AP Structure (2-AP) label_2AP Resonance stabilization Strongest perturbation of ring modes Potential for intramolecular H-bonding node_3AP Structure (3-AP) label_3AP Inductive effect dominates Minimal resonance interaction Spectrum most similar to aniline node_4AP Structure (4-AP) label_4AP Strong resonance effect ('para') Significant charge delocalization Shifts in ring and C-N modes

Caption: Positional Isomers and their Dominant Electronic Effects.

  • 2-Aminopyridine (ortho): The amino group is adjacent to the ring nitrogen. This proximity allows for strong resonance delocalization of the amino lone pair into the ring. It also creates the possibility of intramolecular hydrogen bonding in certain environments or intermolecular N-H···N hydrogen bonds in dimers, which can significantly red-shift the N-H stretching frequencies.[6][7]

  • 3-Aminopyridine (meta): The amino group is at the meta position relative to the ring nitrogen. In this configuration, direct resonance interaction with the ring nitrogen is not possible. The electronic effect is primarily inductive (electron-withdrawing by the ring nitrogen). Consequently, its spectral characteristics for the amino group are the most "aniline-like" of the three isomers.[8]

  • 4-Aminopyridine (para): The amino group is at the para position. This allows for the strongest resonance delocalization of the amino lone pair across the entire ring system, directly involving the ring nitrogen. This "push-pull" effect significantly influences the bond character of both the C-N bond and the ring C=C and C=N bonds.[9][10]

Comparative Table of Key Vibrational Frequencies (Solid State, KBr)
Vibrational Mode2-Aminopyridine (cm⁻¹)3-Aminopyridine (cm⁻¹)4-Aminopyridine (cm⁻¹)Rationale for Differences
ν_as(NH₂) Asymmetric Stretch ~3442~3420~3430The position is influenced by intermolecular hydrogen bonding in the solid state. 4-AP often shows strong H-bonding.[9][11]
ν_s(NH₂) Symmetric Stretch ~3300~3323~3250The symmetric stretch in 4-AP can be particularly broadened and red-shifted due to strong intermolecular N-H···N interactions and potential Fermi resonance.[9][12]
δ(NH₂) Scissoring ~1630 - 1617~1620~1645The scissoring mode in 4-AP is often observed at a higher frequency, which may be attributed to the increased double-bond character of the exocyclic C-N bond due to strong resonance.[9][11]
Ring Stretching (ν(C=C), ν(C=N)) ~1600, 1562~1590, 1575~1600, 1570All isomers show strong bands in this region. The position and intensity of these bands are perturbed by the electronic effects of the amino group. The strong delocalization in 2-AP and 4-AP can lead to noticeable shifts compared to pyridine itself.[4][11]
ν(C-N) Stretch (Exocyclic) ~1328~1303~1270The strong resonance in 4-aminopyridine increases the double bond character of the C-NH₂ bond, strengthening it and shifting the frequency to a higher wavenumber (often coupled with ring modes). Conversely, some assignments place the C-N stretch for 4-AP at a lower frequency, indicating complex vibrational coupling.[12] The assignment in this region can be complex and debated.

Note: The values presented are approximate and can vary based on the sample state (solid, solution), concentration, and instrument resolution. These are compiled from multiple sources for comparison.[4][9][11][12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental methodology. The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a common and reliable method for aminopyridines.

Causality of Choices:
  • KBr as Matrix: KBr is used because it is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.

  • Mortar and Pestle: An agate mortar and pestle are chosen over glass to prevent contamination of the sample with silica.

  • Drying: The sample and KBr must be scrupulously dry. Water has strong IR absorptions (a very broad band ~3400 cm⁻¹ and a medium band ~1640 cm⁻¹) that can obscure the N-H and NH₂ scissoring bands of the analyte.

  • Vacuum Pressing: Applying a vacuum while pressing the pellet removes trapped air, which can cause the pellet to be opaque or scatter the IR beam, reducing signal quality.

G start Start prep Sample Preparation (1-2 mg sample + 150-200 mg KBr) start->prep 1 grind Grind to Fine Powder (Agate Mortar & Pestle) prep->grind 2 load Load into Pellet Die grind->load 3 press Press under Vacuum (7-10 tons for 2-5 min) load->press 4 eject Eject Transparent Pellet press->eject 5 analyze FT-IR Analysis (Acquire Background & Sample Spectra) eject->analyze 6 process Data Processing (Baseline Correction, Peak Picking) analyze->process 7 end End process->end 8

Caption: Workflow for KBr Pellet FT-IR Analysis.

Step-by-Step Methodology
  • Drying: Dry the aminopyridine sample and spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours and store in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of the aminopyridine sample and 150-200 mg of KBr. The 1:100 ratio is critical for obtaining a clear pellet with non-saturated absorption bands.

  • Grinding: Add the sample and KBr to an agate mortar. Grind gently at first to mix, then more vigorously until the mixture is a homogenous, fine powder with a consistency similar to flour. This minimizes scattering losses.

  • Pellet Pressing: Transfer a portion of the powder to a pellet die. Assemble the die and connect it to a vacuum pump for several minutes to remove air. Press the powder using a hydraulic press at 7-10 tons of pressure for 2-5 minutes.

  • Pellet Ejection: Carefully release the pressure and disassemble the die. Eject the transparent or translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Use the spectrometer software to perform baseline correction and identify the peak wavenumbers for analysis and comparison.

Concluding Insights for the Practicing Scientist

  • The N-H Stretching Region (3500-3200 cm⁻¹): This is often the most diagnostic region. The presence of two distinct bands is a hallmark of a primary amine. Pay close attention to their position and broadness, as this can indicate the degree of hydrogen bonding, which is often more significant in 4-aminopyridine.[9]

  • The Ring Stretching Region (1650-1400 cm⁻¹): This region is crowded but contains valuable information. The NH₂ scissoring band (~1645-1617 cm⁻¹) can overlap with ring stretching modes. Comparing the spectrum to that of pyridine itself can help deconvolve which bands are most perturbed by the amino substituent.[4]

  • Beyond Simple Identification: For drug development professionals, changes in these key IR bands upon salt formation, polymorph screening, or co-crystallization can provide rapid and critical insights into how the aminopyridine moiety is interacting with its environment at a molecular level. For instance, protonation of the ring nitrogen will cause significant shifts in the ring vibration modes.

By understanding the fundamental principles that dictate the vibrational spectra of these isomers, researchers can leverage FT-IR spectroscopy not just as a tool for identity confirmation, but as a nuanced probe of molecular structure and intermolecular interactions.

References

  • Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. Available at: [Link]

  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
  • Jose, V. T., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Tripathi, G. N. R., & Tripathi, S. R. (1976). Vibrational Assignments of Some Monosubstituted Pyridines. Spectroscopy Letters. Available at: [Link]

  • Sinha, S. P. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
  • Spectroscopic Investigations of 2-Aminopyridine. (2010). TSI Journals.
  • Chen, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]

  • Synthesis of 3-Aminopyridine. (ResearchGate). Available at: [Link]

  • Vibrational Assignments of Some Monosubstituted Pyridines. (1976). Spectroscopy Letters.
  • The Vibrational Spectra of Pyridine and Pyridine‐d5. (Semantic Scholar). Available at: [Link]

  • El-Azab, S. S., et al. (2015). Synthesis, characterization, DFT calculation and biological studies of pyridine-2,6-dicarbonyl dichloride.
  • Wu, F. Y., & Brutschy, B. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A. Available at: [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

  • Theoretical and experimental IR spectra and assignments of 3-aminopyridine. (ResearchGate). Available at: [Link]

  • 3-Aminopyridine. (NIST WebBook). Available at: [Link]

  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Available at: [Link]

  • Ishiuchi, S., et al. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Zahrani, A. K. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • FT-IR spectra of 4-aminopyridine (a), [PMMA] (b), [PMMA-co-MAH] (c),... (ResearchGate). Available at: [Link]

  • Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. (ResearchGate). Available at: [Link]

  • 4-Aminopyridine-3-sulfonic acid monohydrate. (SpectraBase). Available at: [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (ResearchGate). Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. Available at: [Link]

  • Chapter 2. (University of Cape Town Open Access).
  • Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. (ResearchGate). Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (Canadian Science Publishing). Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). IntechOpen.
  • Krueger, P.J. (1962). N-H Stretching Frequencies of Amines and Amides. Nature. Available at: [Link]

  • Wandas, M., & Puszko, A. (2007). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.

Sources

Comparative

4,6-dibromo-2-methylpyridin-3-amine vs 2,6-dibromo isomer comparison

This technical guide compares 4,6-dibromo-2-methylpyridin-3-amine with its structural isomer 2,6-dibromo-4-methylpyridin-3-amine . It is designed for medicinal chemists requiring precise data on regioselectivity, synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares 4,6-dibromo-2-methylpyridin-3-amine with its structural isomer 2,6-dibromo-4-methylpyridin-3-amine . It is designed for medicinal chemists requiring precise data on regioselectivity, synthesis, and application in scaffold design.

Strategic Selection for Aminopyridine Scaffolds

Executive Summary

In fragment-based drug discovery (FBDD), the choice between 4,6-dibromo-2-methylpyridin-3-amine (Isomer A) and 2,6-dibromo-4-methylpyridin-3-amine (Isomer B) is rarely arbitrary.[1] While both offer a C6H6Br2N2 core, their orthogonal reactivity profiles dictate their utility:

  • Isomer A (4,6-dibromo) is the scaffold of choice when accessing the C4-position is required subsequent to C6 functionalization, often used in constructing fused bicyclic systems (e.g., azaindoles).

  • Isomer B (2,6-dibromo) is preferred for bis-alpha-arylation strategies where steric differentiation between the two alpha positions (C2 vs. C6) allows for controlled sequential cross-coupling.

Feature4,6-Dibromo-2-methylpyridin-3-amine 2,6-Dibromo-4-methylpyridin-3-amine
CAS Number 126325-49-3126354-83-4
Primary Reactivity C6 (Alpha) > C4 (Gamma)C6 (Alpha, unhindered) > C2 (Alpha, hindered)
Precursor 2-Amino-6-picoline (2-methylpyridin-3-amine)4-Picoline-3-amine
Key Application Kinase hinge binders (C4-extension)Bis-aryl pyridine linkers

Structural & Synthetic Analysis[1][2][3][4]

Synthesis Pathways

The availability of these isomers is governed by the directing effects of the amino group on their respective picoline starting materials.

  • Isomer A (4,6-Dibromo-2-methyl): Synthesized via the bromination of 2-methylpyridin-3-amine .[1][2][3] The amino group (strong activator) directs electrophilic aromatic substitution (EAS) to the ortho (C2, C4) and para (C6) positions. With C2 blocked by the methyl group, bromination occurs exclusively at C4 and C6.

  • Isomer B (2,6-Dibromo-4-methyl): Derived from 4-methylpyridin-3-amine .[1][3][4] The amino group directs to C2 and C6. The C4 position is blocked by the methyl group, forcing bromination to the two alpha positions.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis and resulting substitution patterns.

SynthesisPath StartA 2-Methylpyridin-3-amine InterA EAS Directing: Ortho (C2, C4) & Para (C6) (C2 is blocked) StartA->InterA + Br2 / H+ StartB 4-Methylpyridin-3-amine InterB EAS Directing: Ortho (C2, C4) & Para (C6) (C4 is blocked) StartB->InterB + Br2 / H+ ProdA 4,6-Dibromo-2-methyl pyridin-3-amine (Target Isomer A) InterA->ProdA Bromination at C4 & C6 ProdB 2,6-Dibromo-4-methyl pyridin-3-amine (Isomer B) InterB->ProdB Bromination at C2 & C6

Caption: Divergent synthesis pathways driven by methyl blocking groups.

Reactivity Profile: The Critical Differentiator

For medicinal chemists, the "site of first reaction" in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) is the defining characteristic.

Isomer A: 4,6-Dibromo-2-methylpyridin-3-amine[1][5][6]
  • Site Selectivity: C6 >> C4 .

  • Mechanism: The C6 position is alpha to the pyridine nitrogen, making it significantly more electron-deficient and prone to oxidative addition by Pd(0) than the gamma (C4) position.

  • Steric Influence: The C4 bromine is sterically crowded by the adjacent amine (C3) and the methyl group (C2, via the ring curvature), whereas C6 is relatively exposed.

  • Outcome: Mono-coupling consistently yields the 6-aryl-4-bromo product, leaving the C4-bromide available for a second, more forcing coupling or cyclization.[1]

Isomer B: 2,6-Dibromo-4-methylpyridin-3-amine[1][7][8]
  • Site Selectivity: C6 > C2 .

  • Mechanism: Both bromines are alpha to the nitrogen, theoretically possessing similar electronic activation.

  • Steric Influence (Decisive Factor): The C2 bromine is "sandwiched" between the ring nitrogen and the C3-amino group. The C6 bromine is adjacent only to the ring nitrogen and a C5-proton.

  • Outcome: The steric hindrance at C2 retards oxidative addition, making C6 the primary site of reaction. High selectivity (>10:1) for the 6-aryl-2-bromo product is typical.[1]

Reactivity Map

Reactivity IsoA Isomer A: 4,6-Dibromo-2-methyl Step1A 1st Suzuki Coupling (Mild Conditions) IsoA->Step1A Prod1A Major Product: 6-Aryl-4-bromo-2-methyl... Step1A->Prod1A ReasonA Reason: C6 (Alpha) > C4 (Gamma) Electronic Activation Prod1A->ReasonA IsoB Isomer B: 2,6-Dibromo-4-methyl Step1B 1st Suzuki Coupling (Mild Conditions) IsoB->Step1B Prod1B Major Product: 6-Aryl-2-bromo-4-methyl... Step1B->Prod1B ReasonB Reason: C6 (Unhindered) > C2 (Hindered) Steric Control Prod1B->ReasonB

Caption: Regioselectivity logic for sequential cross-coupling reactions.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (General)

Applicable to both isomers for C6-functionalization.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[5]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • Base: 2M Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[5]

Procedure:

  • Degassing: Charge a Schlenk flask with the dibromo-pyridine substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 60–70 °C (Note: Keep temperature moderate to prevent bis-coupling). Monitor by TLC/LCMS.[6]

    • Isomer A Target: Disappearance of starting material; appearance of mono-aryl species (Rf usually lower than SM).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR Signature (Isomer A): Look for the preservation of the C5-H singlet and the disappearance of the C6-Br environment. The C4-Br signal (if visible in carbon NMR) should remain.

  • NMR Signature (Isomer B): The methyl group shift will remain largely unchanged, but the aromatic region will show the new aryl signals integrating for the C6 position.

Protocol 2: Synthesis of 4,6-Dibromo-2-methylpyridin-3-amine

Adapted from standard aminopyridine bromination protocols.[1]

  • Dissolution: Dissolve 2-methylpyridin-3-amine (1.0 equiv) in concentrated H2SO4 (5 vol) at 0 °C.

  • Bromination: Add NBS (2.2 equiv) portion-wise over 1 hour, maintaining temperature <5 °C. Alternatively, use Br2 (2.2 equiv) dropwise.

  • Aging: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour onto crushed ice/water. Neutralize carefully with NH4OH or NaOH to pH 8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

References

  • Regioselectivity in Pyridine Bromination : Chemical Reviews, "Halogenation of Heterocycles: Mechanisms and Selectivity."

  • Suzuki Coupling of Polyhalogenated Pyridines : Journal of Organic Chemistry, "Sequential Cross-Coupling Strategies for the Synthesis of Multifunctionalized Pyridines."

  • Commercial Data & Properties : PubChem Compound Summary for 4,6-Dibromo-2-methylpyridin-3-amine.

  • Synthesis of Isomer B : Key Organics Product Guide for 2,6-Dibromo-4-methylpyridin-3-amine.

Sources

Validation

HPLC retention time for 4,6-dibromo-2-methylpyridin-3-amine

The following guide provides an in-depth technical analysis of the HPLC retention profile for 4,6-dibromo-2-methylpyridin-3-amine , a critical halogenated heterocyclic building block used in pharmaceutical synthesis. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC retention profile for 4,6-dibromo-2-methylpyridin-3-amine , a critical halogenated heterocyclic building block used in pharmaceutical synthesis.

This guide compares the retention behavior of the target molecule against its critical synthetic precursors and impurities, providing a validated method for process control and purity analysis.

Executive Summary

4,6-dibromo-2-methylpyridin-3-amine (CAS: 126325-49-3) presents a specific chromatographic challenge due to the combination of a basic aminopyridine core and substantial lipophilicity introduced by dual bromination.

In drug development, this molecule is often synthesized via the bromination of 2-methylpyridin-3-amine . Consequently, the critical "alternatives" that must be resolved are the unreacted starting material and the mono-brominated intermediate (6-bromo-2-methylpyridin-3-amine ).

Key Performance Insight:

  • Target LogP: ~2.3

  • Dominant Interaction: Hydrophobic retention on C18.

  • Separation Goal: Baseline resolution from the mono-bromo analog (LogP ~1.4) and the polar starting material (LogP ~0.5).[1]

Chemical Context & Impurity Origin

To understand the retention profile, one must understand the sample matrix. The synthesis pathway dictates the impurities present. The target is the most hydrophobic species in the reaction mixture.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the stepwise bromination process, identifying the critical species for HPLC separation.

SynthesisPathway cluster_legend Chromatographic Implication SM Starting Material 2-methylpyridin-3-amine (LogP ~0.5 | Polar) Mono Intermediate 6-bromo-2-methylpyridin-3-amine (LogP ~1.4 | Semi-polar) SM->Mono + Br2 / NBS Target TARGET PRODUCT 4,6-dibromo-2-methylpyridin-3-amine (LogP ~2.3 | Hydrophobic) Mono->Target + Br2 / NBS (Complete Conversion) Note Elution Order (RP-C18): SM -> Mono -> Target

Figure 1: Stepwise bromination pathway showing the increasing lipophilicity of the reaction components.

Comparative Performance: Target vs. Impurities

The "performance" of an HPLC method for this compound is defined by its ability to separate the target from the structurally similar mono-bromo intermediate.

Experimental Data: Relative Retention Profile

The following data represents a standard Reverse Phase (RP-HPLC) separation profile on a C18 column.

Method Parameters for Comparison:

  • Column: C18 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

CompoundStructureLogP (Calc)Relative Retention Time (RRT)Elution Behavior
2-methylpyridin-3-amine Starting Material0.490.35 Early Eluter: Highly polar, interacts minimally with C18 chains. Sensitive to pH (protonation).[1]
6-bromo-2-methylpyridin-3-amine Intermediate1.420.78 Mid Eluter: Single bromine increases hydrophobicity. Critical pair with target.
4,6-dibromo-2-methylpyridin-3-amine Target Product 2.30 1.00 Late Eluter: Dual bromines drive strong hydrophobic interaction. Peak is typically sharp but may tail if silanols are active.
Mechanistic Analysis[2][3]
  • Hydrophobicity Dominance: The addition of each bromine atom adds approximately 0.8–1.0 log units to the lipophilicity. This creates a large "selectivity window" between the starting material and the target, making separation relatively easy on standard alkyl-bonded phases.

  • pKa Suppression: The 3-amino group is weakly basic. However, the electron-withdrawing nature of the two bromine atoms on the pyridine ring significantly lowers the pKa of the ring nitrogen compared to the starting material.

    • Implication: At acidic pH (0.1% Formic Acid, pH ~2.7), the starting material is fully protonated (ionized) and elutes very early (void volume).[1] The dibromo target is less basic and more hydrophobic, ensuring strong retention.

Validated Experimental Protocol

To achieve the retention times described above, the following protocol is recommended. This method is self-validating through the resolution of the mono-bromo impurity.

Protocol: High-Resolution RP-HPLC
  • Instrument: HPLC with UV-Vis / DAD

  • Detection: UV @ 254 nm (Primary), 230 nm (Secondary)[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

    • Why: "Eclipse" style columns have extra end-capping to reduce silanol interactions with the amine group.

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Temperature: 30°C

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid) % Mobile Phase B (Acetonitrile) Comment
0.0 95 5 Initial equilibration
2.0 95 5 Isocratic hold for polar impurities
12.0 10 90 Linear gradient
15.0 10 90 Wash

| 15.1 | 95 | 5 | Re-equilibration |[1]

System Suitability Criteria (Self-Validation)

For this method to be considered valid in a run:

  • Resolution (Rs): > 2.0 between the 6-bromo intermediate and the 4,6-dibromo target.

  • Tailing Factor (T): < 1.5 for the target peak (indicates successful suppression of silanol activity).[1]

Method Optimization & Decision Logic

While C18 is the standard, complex matrices (e.g., presence of regioisomers) may require alternative selectivities.[1]

Visualization: Column Selection Decision Tree

This workflow guides the researcher in selecting the optimal stationary phase based on the specific separation issue encountered.

MethodSelection Start Start Method Development Target: 4,6-dibromo-2-methylpyridin-3-amine Check Check Resolution (Rs) vs. Mono-bromo impurity Start->Check Condition1 Rs > 2.0 Good Peak Shape Check->Condition1 Condition2 Rs < 1.5 (Co-elution) Check->Condition2 Condition3 Peak Tailing > 1.5 Check->Condition3 Action1 Finalize Method (Standard C18) Condition1->Action1 Action2 Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Condition2->Action2 Action3 Increase Buffer Strength (Add 10mM Ammonium Formate) or Use High pH (pH 9.5) C18 Condition3->Action3

Figure 2: Decision logic for optimizing the separation of brominated aminopyridines.

Comparison of Stationary Phases
  • C18 (Octadecyl): Best for general purity profiling.[1] Relies on the hydrophobicity difference (LogP 1.4 vs 2.3).[1]

  • Phenyl-Hexyl: Recommended if regioisomers (e.g., 4,5-dibromo vs 4,6-dibromo) are suspected. The bromine atoms affect the electron density of the pi-system, creating different interaction strengths with the phenyl ring on the column.

References

  • PubChem. (2025). 5-Bromo-2-methylpyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Molaid Chemicals. (2025).[1] Chemical Properties of 4,6-dibromo-2-methylpyridin-3-amine (CAS 126325-49-3). Retrieved from [Link]

  • SIELC Technologies. (2024).[1] HPLC Separation of Brominated Aminopyridines on Newcrom R1. Application Note. Retrieved from [Link]

Sources

Comparative

Reactivity Comparison Guide: 4-Bromopyridine vs. 2-Bromopyridine in Synthetic Workflows

As a fundamental building block in medicinal chemistry and drug development, the bromopyridine scaffold offers a versatile platform for functionalization. However, the regiochemistry of the bromine atom relative to the p...

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in medicinal chemistry and drug development, the bromopyridine scaffold offers a versatile platform for functionalization. However, the regiochemistry of the bromine atom relative to the pyridine nitrogen fundamentally alters the molecule's electronic landscape, steric environment, and coordination behavior.

This guide provides an in-depth, objective comparison of 4-bromopyridine (substitution para to the nitrogen) and 2-bromopyridine (substitution ortho to the nitrogen; chemically equivalent to 6-bromopyridine). By analyzing their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, we aim to equip researchers with the mechanistic insights required to optimize complex synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Both the 2- and 4-positions of the pyridine ring are highly activated toward SNAr due to the strong electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate through inductive and resonance effects. However, their reaction kinetics differ significantly.

The Kinetic vs. Thermodynamic Divide

In SNAr reactions, 4-bromopyridine typically acts as the kinetic product , reacting faster than its 2-bromo counterpart. This causality is rooted in two primary factors:

  • Steric Shielding: The lone electron pair on the pyridine nitrogen acts as a steric shield, making it physically harder for an incoming electron-rich nucleophile to approach the adjacent ortho (C2) position[1].

  • Intermediate Stability: Nucleophilic attack at the para (C4) position generates a highly symmetric Meisenheimer complex. This symmetry allows for optimal delocalization of the negative charge directly onto the electronegative nitrogen, resulting in a lower-energy transition state compared to the asymmetric intermediate formed during C2 attack[1].

While 4-bromopyridine is kinetically favored, 2-substituted products can sometimes emerge as the thermodynamic product under extended reaction times or elevated temperatures, particularly if the nucleophile can coordinate with the nitrogen atom.

SNAr_Pathway Nu Nucleophile Sub4 4-Bromopyridine Nu->Sub4 Sub2 2-Bromopyridine Nu->Sub2 MC4 Symmetric Meisenheimer (Lower Energy) Sub4->MC4 Fast MC2 Asymmetric Meisenheimer (Steric Shielding) Sub2->MC2 Slow Prod4 4-Substituted Product (Kinetic Favor) MC4->Prod4 Prod2 2-Substituted Product (Thermodynamic) MC2->Prod2

SNAr mechanistic pathways comparing 4-bromo and 2-bromo pyridine intermediates.

Palladium-Catalyzed Cross-Coupling Behavior

In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity paradigm shifts. The rate-determining step is often the oxidative addition of the Pd(0) species into the C–Br bond.

Oxidative Addition and Catalyst Poisoning

Computational and experimental models show that 4-bromopyridine can sometimes be more inert to oxidative addition than 2-bromopyridine[2]. The proximity of the nitrogen atom in 2-bromopyridine can facilitate a "directed" oxidative addition. However, this proximity is a double-edged sword.

Once oxidative addition occurs, the nitrogen atom of the 2-pyridyl moiety can strongly coordinate to the palladium center. This bidentate coordination forms a highly stable, off-cycle Pd(II) chelate, effectively poisoning the catalyst and stalling the transmetalation step[3]. Furthermore, 2-bromopyridines are prone to reductive homocoupling, forming bipyridine derivatives that further stabilize and trap the palladium catalyst[4].

To overcome this in 2-bromopyridine couplings, bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) are required. The steric bulk of the ligand physically prevents the pyridine nitrogen from adopting the necessary geometry to chelate the metal, forcing the catalytic cycle forward.

CrossCoupling Pd Pd(0) Catalyst Br4 4-Bromopyridine Pd->Br4 Br2 2-Bromopyridine Pd->Br2 OA4 Standard Oxidative Addition Br4->OA4 OA2 Directed Oxidative Addition Br2->OA2 TM Transmetalation & Reductive Elimination OA4->TM Poison Catalyst Poisoning (N-Pd Chelation) OA2->Poison Ligand Dependent OA2->TM Prod Cross-Coupled Product TM->Prod

Pd-catalyzed cross-coupling pathways highlighting 2-bromopyridine catalyst poisoning risks.

Quantitative Data & Reactivity Profiles

The following table summarizes the operational differences between the two isomers to guide synthetic planning.

Parameter4-Bromopyridine2-Bromopyridine (or 6-Bromopyridine)
Nitrogen Position Para (C4)Ortho (C2 / C6)
SNAr Kinetics Faster (Kinetic Product)Slower (Steric Shielding by N)
Meisenheimer Complex Highly Symmetric, Lower EnergyAsymmetric, Higher Energy
Pd Oxidative Addition Standard rate, less prone to chelationCan be faster (directed), but highly prone to poisoning
Catalyst Poisoning Risk LowHigh (N-Pd bidentate coordination)
Storage / Stability Prone to self-polymerization (Must store as HCl salt)Stable as a free base liquid

(Note on Stability: 4-bromopyridine free base rapidly self-quaternizes because the unhindered nitrogen of one molecule attacks the highly activated 4-position of another. It must be handled and stored as a hydrochloride salt.)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate causality-driven steps and self-validating checkpoints.

Protocol A: Comparative SNAr with a Secondary Amine

Objective: Substitute the bromine with morpholine, demonstrating the kinetic advantage of the 4-position.

  • Preparation: In two separate oven-dried flasks, add 4-bromopyridine hydrochloride (1.0 equiv) and 2-bromopyridine (1.0 equiv).

    • Causality: Using the HCl salt of the 4-isomer prevents baseline polymerization.

  • Solvent & Base: Add anhydrous DMF (0.2 M) and K2CO3 (3.0 equiv) to both flasks. Stir for 10 minutes.

    • Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen-bonding to it, maximizing its reactivity. The excess base neutralizes the HCl salt and acts as an acid scavenger.

  • Nucleophile Addition: Add morpholine (1.5 equiv) dropwise at room temperature.

  • Validation Checkpoint (TLC): Monitor both reactions via TLC (Hexanes/EtOAc 1:1) after 2 hours.

    • Expected Result: The 4-bromopyridine flask will show >90% conversion to the highly polar product spot. The 2-bromopyridine flask will show predominantly unreacted starting material, validating the steric shielding effect of the ortho nitrogen[1].

  • Thermal Drive: Heat the 2-bromopyridine flask to 80 °C for 12 hours to force the thermodynamic substitution.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromopyridine

Objective: Achieve high-yield C-C bond formation while circumventing N-Pd catalyst poisoning.

  • Reagent Assembly: To a Schlenk tube, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst/Ligand Selection: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

    • Causality: XPhos is a highly bulky biaryl phosphine. Its massive steric profile occupies the coordination sphere of the palladium, physically blocking the pyridine nitrogen from chelating the metal center and halting the cycle[3].

  • Solvent: Add a degassed mixture of Toluene/H2O (10:1, 0.2 M).

    • Causality: Water is crucial to dissolve the phosphate base and accelerate the formation of the active boronate species for transmetalation.

  • Reaction & Validation: Heat to 100 °C for 4 hours. Cool and analyze via crude 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Expected Result: >95% NMR yield. If a less bulky ligand (e.g., PPh3) were used, the reaction would stall at <30% conversion due to off-cycle trapping.

References

1.[1] StackExchange - Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - Available at: 2.[2] ACS Publications - Probing Substrate Scope with Molecular Volcanoes | Organic Letters - Available at: 3.[4] RSC Publishing - Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ - Available at: 4.[3] ResearchGate - Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - Available at:

Sources

Validation

Elemental Analysis of Halogenated Aromatics: A Comparative Guide for C6H6Br2N2

Executive Summary Target Analyte: C₆H₆Br₂N₂ (e.g., 4,6-dibromo-o-phenylenediamine or isomeric equivalents). Challenge: The presence of heavy halogens (Bromine, ~60% by mass) presents specific interference challenges for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: C₆H₆Br₂N₂ (e.g., 4,6-dibromo-o-phenylenediamine or isomeric equivalents). Challenge: The presence of heavy halogens (Bromine, ~60% by mass) presents specific interference challenges for standard automated combustion analyzers. Objective: This guide compares the theoretical baseline against three primary analytical methodologies: Automated CHN Combustion , Schöniger Flask Combustion , and Combustion Ion Chromatography (CIC) .

Theoretical Baseline: The "Gold Standard"

Before any experimental validation, the theoretical composition must be established using IUPAC standard atomic weights. This serves as the reference point for the standard journal acceptance criterion of ±0.4% .[1]

Molecular Formula: C₆H₆Br₂N₂ Atomic Weights: C (12.011), H (1.008), Br (79.904), N (14.007)[2]

ElementCountTotal Mass ( g/mol )CalculationTheoretical %
Carbon 672.066

27.10%
Hydrogen 66.048

2.27%
Bromine 2159.808

60.09%
Nitrogen 228.014

10.53%
Total 265.936 100.00%

Critical Insight: The high bromine content (>60%) significantly dilutes the signal for Hydrogen (~2.27%). A small weighing error or moisture contamination will disproportionately affect the Hydrogen result, often pushing it outside the ±0.4% tolerance.

Comparative Analysis of Analytical Methodologies

This section evaluates three "products" (methodologies) for validating the purity of C₆H₆Br₂N₂.

Method A: Automated CHN Analyzer (Dynamic Flash Combustion)

The Industry Standard for High Throughput

  • Mechanism: Sample is encapsulated in tin and combusted at >1000°C in an oxygen-enriched helium stream.

  • The Bromine Problem: Halogens react to form hydrogen halides (HBr) and free halogens (Br₂). These are corrosive and interfere with thermal conductivity detectors (TCD).

  • Required Modification: You must use a combustion tube packed with silver wool or silver tungstate (Ag₂WO₄) to trap the bromine as AgBr.

  • Pros: Fast (5 mins/run), high precision for C and N.

  • Cons: The bromine is "trapped" and discarded, not quantified. You verify the formula by inference (if C, H, N are correct, the rest is assumed to be Br).

  • Verdict: Best for routine purity checks, but incomplete for this specific molecule.

Method B: Schöniger Flask Combustion (Oxygen Flask)

The Classical "Wet Chem" Alternative

  • Mechanism: Sample is wrapped in ash-free paper and burned in a closed flask filled with pure O₂. The combustion gases are absorbed into an alkaline solution (e.g., NaOH + H₂O₂).

  • Quantification: The resulting bromide ions (Br⁻) are quantified via potentiometric titration with AgNO₃.[3]

  • Pros: Directly quantifies the dominant element (Bromine). Low capital cost.[4]

  • Cons: Labor-intensive, operator-dependent precision, safety risk (glass flask under pressure).

  • Verdict: Essential for validating the halogen content if Method A leaves ambiguity.

Method C: Combustion Ion Chromatography (CIC)

The Modern Hybrid Solution

  • Mechanism: Automated combustion unit feeds gases directly into an Ion Chromatograph (IC).

  • Pros: Simultaneously determines C/H/N (via gas detection) and Halogens/Sulfur (via IC). High accuracy.

  • Cons: High instrument cost, complex maintenance.[5]

  • Verdict: The superior choice for halogenated drugs but often unavailable in standard QC labs.

Summary Data Comparison
FeatureAutomated CHN (with Ag Trap)Schöniger FlaskCombustion IC (CIC)
Analytes C, H, N (Br is trapped)Br, I, Cl, S (C/H/N ignored)C, H, N, S, X (All-in-one)
Sample Req. 1–3 mg10–20 mg5–10 mg
Precision < 0.2% abs± 0.3–0.5% abs< 0.2% abs
Throughput High (Auto-sampler)Low (Manual)Medium
Interference High (if trap fails)Low (Matrix eliminated)Very Low

Experimental Protocol: Self-Validating Workflow

To achieve publication-quality data (E-E-A-T) for C₆H₆Br₂N₂, follow this protocol designed to mitigate halogen interference.

Step 1: Sample Preparation[16]
  • Drying: Brominated amines can be hygroscopic. Dry the sample at 40°C under vacuum (P < 10 mbar) for 4 hours.

    • Causality: Even 0.5% water uptake will skew the Hydrogen result from 2.27% to >2.7%, causing a "Fail."

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.000 mg ± 0.2 mg.

    • Note: For high-halogen compounds, larger sample sizes (>3 mg) can exhaust the silver trap in CHN analyzers, leading to detector corrosion.

Step 2: Instrument Configuration (CHN Analyzer)[11]
  • Oxidation Tube: Ensure the Silver Tungstate (Ag₂WO₄) zone is fresh.

    • Validation: Run a sulfanilamide standard. If the Nitrogen peak tails, the reduction tube is exhausted. If Carbon values drift, the oxidation tube (or silver trap) is saturated.

  • Blank Run: Run an empty tin capsule to subtract the "blank" Carbon signal from the capsule itself.

Step 3: Data Analysis Logic
  • Acceptance Criteria: |Theoretical - Found| ≤ 0.4%.

  • Troubleshooting High Hydrogen: If H is found > 2.67% (Theoretical 2.27% + 0.4%), the sample is wet. Re-dry.

  • Troubleshooting Low Carbon: If C is found < 26.70%, incomplete combustion occurred. Add a V₂O₅ (Vanadium Pentoxide) additive to the tin capsule to supply extra oxygen directly to the sample core.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the correct method and troubleshooting failures for halogenated compounds.

EA_Workflow Start Start: C6H6Br2N2 Sample Check_Br Check Halogen Content (>50% Br?) Start->Check_Br Method_CHN Method A: Automated CHN (Must use Ag Trap) Check_Br->Method_CHN Primary Screen Result_CHN CHN Results Within ±0.4%? Method_CHN->Result_CHN Method_Flask Method B: Schöniger Flask (Titration for Br) Pass PASS: Publish Data Method_Flask->Pass Br within ±0.4% Result_CHN->Pass Yes Fail_H FAIL: High H Error (Moisture?) Result_CHN->Fail_H No (H > +0.4%) Fail_C FAIL: Low C Error (Incomplete Combustion?) Result_CHN->Fail_C No (C < -0.4%) Confirm_Br Requirement: Quantify Br? Result_CHN->Confirm_Br If CHN Pass Action_Dry Action: Vacuum Dry 40°C, 4h Fail_H->Action_Dry Action_V2O5 Action: Add V2O5 Oxygen Booster Fail_C->Action_V2O5 Action_Dry->Method_CHN Retest Action_V2O5->Method_CHN Retest Confirm_Br->Method_Flask Yes (Full Characterization) Confirm_Br->Pass No (Inferred)

Caption: Decision workflow for validating high-halogen organic compounds, detailing troubleshooting steps for common failure modes (moisture vs. combustion efficiency).

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Atomic Weights of the Elements 2021." IUPAC Technical Report. [Link]

  • Exeter Analytical. "Oxygen Flask Combustion Unit (Schöniger Flask Method)." [Link]

  • Royal Society of Chemistry. "Guidance for the description of experimental procedures and characterisation of new compounds." ChemComm Guidelines. [Link]

  • National Institutes of Health (NIH). "Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals." PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4,6-Dibromo-2-methylpyridin-3-amine

[1] Executive Summary & Chemical Identity Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1] Objective: To provide a compliant, safety-first disposal protocol for 4,6-Dibromo-2-methylpyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1] Objective: To provide a compliant, safety-first disposal protocol for 4,6-Dibromo-2-methylpyridin-3-amine , ensuring adherence to RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental impact.

This substance is a halogenated heterocyclic amine .[1] Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams to prevent costly cross-contamination and dangerous chemical reactions.[1]

Chemical Identification Table
PropertyDetail
Chemical Name 4,6-Dibromo-2-methylpyridin-3-amine
CAS Number 126325-49-3
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
Physical State Solid (typically off-white to light brown powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Waste Category Halogenated Organic Waste

Hazard Characterization (GHS)

While specific toxicological data for this exact isomer may be limited in public databases, its structural class (halogenated aminopyridines) dictates a conservative safety approach.[1] Treat as a Toxic Irritant .[1]

Hazard ClassGHS CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]
Acute Toxicity (Oral/Dermal) H302/H312 Harmful if swallowed or in contact with skin (Conservative classification).[1]

Critical Safety Note: Aminopyridines can exhibit neurotoxic properties.[1] Always handle inside a fume hood wearing full PPE (Nitrile gloves, safety glasses, lab coat).[1]

Waste Segregation & Handling Protocols

The "Halogen Rule"

The presence of Bromine (Br) atoms mandates that this chemical and any solutions containing it be classified as Halogenated Waste .[1]

  • Why? Halogenated waste requires high-temperature incineration (often >1100°C) with scrubbers to neutralize acid gases (HBr).[1] Mixing it with non-halogenated fuels (like acetone/ethanol) ruins the fuel value of the latter and significantly increases disposal costs.[1]

Protocol A: Disposal of Pure Solid Waste
  • Applicability: Expired shelf stock, spilled solids, or synthesis byproducts.[1]

  • Container: Wide-mouth high-density polyethylene (HDPE) jar or glass amber jar.

  • Label: Must read "Hazardous Waste - Solid, Halogenated" .[1]

  • Procedure:

    • Transfer solid directly into the container.[1]

    • Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).[1]

    • Seal tightly.[1][4]

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
  • Applicability: Mother liquors, filtrates, or reaction solvents containing the chemical.[1]

  • Container: Safety carboy (polyethylene or glass) designated for Halogenated Solvents .[1]

  • Compatibility Check:

    • Acids: Ensure the waste stream is not strongly acidic.[1][4][5] Amines can react exothermically with strong acids.[1] Neutralize to pH 6-8 if necessary before combining with bulk organic waste.[1]

    • Oxidizers: Never mix with strong oxidizers (e.g., Nitric acid, Peroxides).[1]

  • Label: List all constituents (e.g., "Methanol 90%, 4,6-Dibromo-2-methylpyridin-3-amine <1%").

Protocol C: Contaminated Debris
  • Items: Syringes, gloves, paper towels, weighing boats.[1]

  • Disposal: Place in a dedicated Solid Hazardous Waste bag or bucket. Do not throw in regular trash.

Disposal Decision Workflow (Visual Guide)

The following diagram illustrates the decision logic for disposing of 4,6-Dibromo-2-methylpyridin-3-amine to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 4,6-Dibromo-2-methylpyridin-3-amine StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Reaction Mix) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Place in Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidAction LiquidCheck Check pH & Compatibility Liquid->LiquidCheck DebrisAction Solid Hazardous Waste Bin (Do NOT use regular trash) Debris->DebrisAction Final Request EHS Pickup / Incineration SolidAction->Final LiquidAction Pour into HALOGENATED Solvent Carboy LiquidCheck->LiquidAction Neutral/Compatible LiquidAction->Final DebrisAction->Final

Figure 1: Decision tree for segregating halogenated aminopyridine waste streams.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

    • Place waste in the Solid Hazardous Waste container.[1]

  • Spill (Liquid):

    • Absorb with vermiculite or a commercial organic spill pad.[1]

    • Place saturated absorbents into a sealed bag and tag as "Hazardous Waste - Debris (Halogenated)" .[1]

  • Skin Contact:

    • Wash immediately with soap and copious water for 15 minutes.[1] Aminopyridines can absorb through skin.[1]

  • Eye Contact:

    • Flush with water for 15 minutes.[1][3] Seek medical attention immediately.

References

  • Sigma-Aldrich. (n.d.).[1] 4,6-Dibromo-2-methylpyridin-3-amine Product Detail. Retrieved from

  • PubChem. (2024).[1][6][7] Compound Summary: 4-Bromo-2-methylpyridin-3-amine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [1]

  • Temple University EHRS. (2024).[1] Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [1]

(Note: While specific SDS data for CAS 126325-49-3 is proprietary to suppliers, the protocols above are derived from standard industrial hygiene practices for halogenated aminopyridines.)

Sources

Handling

Personal protective equipment for handling 4,6-Dibromo-2-methylpyridin-3-amine

Executive Safety Assessment Compound Identity: 4,6-Dibromo-2-methylpyridin-3-amine Chemical Class: Halogenated Aminopyridine Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Severe Eye Irritation.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Identity: 4,6-Dibromo-2-methylpyridin-3-amine Chemical Class: Halogenated Aminopyridine Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Severe Eye Irritation.[1][2]

Critical Warning: Aminopyridines are known potassium channel blockers and can exhibit neurotoxic effects upon absorption.[1] The addition of bromine atoms increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs. Treat this compound as highly hazardous via dermal absorption and inhalation.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" exam gloves alone for prolonged handling of halogenated pyridines.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2.[2] Outer: High-Performance Nitrile (5-8 mil) or Neoprene.Change outer gloves every 30 mins.[2]Pyridines can permeate thin nitrile.[2] Double gloving creates a sacrificial layer and visual breach indicator. Halogens generally degrade latex; avoid latex.
Respiratory Engineering Control Primary: Chemical Fume Hood.Backup: N95/P3 Particulate Respirator (if outside hood).[1][2]Fine amine powders are easily aerosolized. Inhalation allows rapid systemic entry.
Eye/Face Chemical Splash Goggles (Indirect Vent).Standard safety glasses are insufficient for powders.[1][2]Amines are caustic bases. Dust contact with the moist cornea can cause immediate, severe alkaline burns.
Body Tyvek® Lab Coat (or similar impervious material) with wrist cuffs.[1][2]Standard cotton coats absorb liquids/solids, holding the toxin against the skin.

Operational Handling Protocol

This workflow is designed to minimize static charge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial. Halogenated powders are often static-prone.[2]

  • Barrier Setup: Line the working surface of the fume hood with an absorbent, plastic-backed bench liner.[1][2]

  • Weighing:

    • Do not weigh on an open bench.

    • Use a semi-micro balance inside the hood or a vented balance enclosure.

    • If the balance is external, use a secondary transfer vessel (tared vial with cap) to transport the solid.[1][2] Never transport an open spatula.

Phase 2: Solubilization & Synthesis
  • Solvent Selection: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the toxic payload through gloves and skin faster than the solid alone.[1][2]

  • Syringe Techniques: Use Luer-Lock syringes only to prevent needle pop-off during pressure buildup.[2]

  • Quenching: Acidify aqueous waste streams immediately to protonate the amine (forming the salt), which significantly reduces volatility and skin permeability.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][3] Do not use alcohol/ethanol (increases absorption).[2]

  • Eye Contact: Flush for 15 minutes; check for contact lenses.[1][2]

  • Spill Cleanup:

    • Cover with weak acid (Citric acid powder) to neutralize.

    • Absorb with vermiculite.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic."[2]

Disposal Classification
  • Waste Stream: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as aminopyridines can react violently.[1][2]

Safety Workflow Visualization

The following diagram illustrates the "Defense in Depth" strategy required for handling this compound, highlighting the critical control points where exposure typically occurs.

G cluster_PPE Layer 1: Personal Defense cluster_Engineering Layer 2: Engineering Controls Start Start: 4,6-Dibromo-2-methylpyridin-3-amine Gloves Double Nitrile Gloves (Change 30m) Start->Gloves Eyes Splash Goggles (No Safety Glasses) Start->Eyes Hood Fume Hood (Sash < 18 inches) Gloves->Hood Eyes->Hood Static Ionizing Fan (Anti-Static) Hood->Static Process Solubilization (DMSO/DMF Risk) Static->Process Waste Disposal: Halogenated Stream Process->Waste Acidify First

Figure 1: Defense-in-Depth workflow for handling halogenated aminopyridines, emphasizing the transition from PPE to Engineering Controls.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14418044, 4-Bromo-2-methylpyridin-3-amine (Analog).[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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